Product packaging for Streptonigrin(Cat. No.:CAS No. 3930-19-6)

Streptonigrin

Cat. No.: B015502
CAS No.: 3930-19-6
M. Wt: 506.5 g/mol
InChI Key: PVYJZLYGTZKPJE-UHFFFAOYSA-N
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Description

Streptonigrin is an aminoquinone alkaloid antibiotic isolated from Streptomyces flocculus . This compound is a subject of extensive research due to its potent antitumor and antibacterial properties, functioning as a phenylpyridylquinoline apoptosis inducer. Main Applications & Research Value In oncology research, this compound demonstrates significant cytotoxicity and broad-spectrum antitumor activity. It has been shown to inhibit β-Catenin/Tcf signaling, showing particular effect in β-catenin-activated cells. Recent studies also highlight its potential in epigenetic cancer therapy, as it promotes heterochromatin formation at low concentrations with minimal effects on cell proliferation. Furthermore, it acts as a potent pan-inhibitor of Peptidyl Arginine Deiminases (PADs), with low micromolar to sub-micromolar IC50 values, making it a valuable tool for studying protein citrullination. Mechanism of Action The biological activity of this compound is tightly linked to its quinone structure and requires reductive activation. Its antitumor activity involves the induction of DNA damage, leading to delayed chromosomal instability and persistent telomere dysfunction. Unlike typical redox-cycling compounds, this compound causes targeted DNA cleavage through an iron-dependent process that generates reactive oxygen species, effectively killing cells without triggering major bacterial oxidative stress defenses. Specifications • CAS Number: 3930-19-6 • Molecular Formula: C 25 H 22 N 4 O 8 • Molecular Weight: 506.47 g/mol • Purity: ≥95% • Form: Dark-red to deep dark-red solid powder • Solubility: Soluble in DMSO Handling and Storage • Storage: Store dry and dark at 0 - 4 °C for short-term or -20 °C for long-term preservation. • Shelf Life: >2 years when stored properly. WARNING: This product is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H22N4O8 B015502 Streptonigrin CAS No. 3930-19-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-6-(7-amino-6-methoxy-5,8-dioxoquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O8/c1-9-14(10-6-8-13(35-2)23(36-3)20(10)30)15(26)19(29-17(9)25(33)34)12-7-5-11-18(28-12)22(32)16(27)24(37-4)21(11)31/h5-8,30H,26-27H2,1-4H3,(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYJZLYGTZKPJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N=C1C(=O)O)C2=NC3=C(C=C2)C(=O)C(=C(C3=O)N)OC)N)C4=C(C(=C(C=C4)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00960034
Record name 5-Amino-6-(7-amino-6-methoxy-5,8-dioxo-5,8-dihydroquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylic acid
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Molecular Weight

506.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

74.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID11532976
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

3930-19-6
Record name Streptonigrin
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Record name 5-Amino-6-(7-amino-6-methoxy-5,8-dioxo-5,8-dihydroquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylic acid
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Foundational & Exploratory

The Discovery and Isolation of Streptonigrin from Streptomyces flocculus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Streptonigrin, a potent aminoquinone antibiotic with significant antitumor properties, was first discovered and isolated from the fermentation broth of the bacterium Streptomyces flocculus. This technical guide provides an in-depth overview of the discovery, isolation, biosynthesis, and mechanism of action of this compound. Detailed experimental protocols for the fermentation of S. flocculus and the multi-step isolation and purification of this compound are presented. The biosynthetic pathway, including the key enzymes encoded by the stn gene cluster, is elucidated. Furthermore, the molecular mechanisms underlying its anticancer activity are discussed. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product drug discovery and development.

Introduction

This compound is a secondary metabolite produced by the Gram-positive bacterium Streptomyces flocculus, first reported in 1959 by Rao and Cullen.[1][2] It belongs to the aminoquinone class of antibiotics and exhibits a broad spectrum of biological activities, including potent antibacterial and antitumor effects.[3] The complex chemical structure of this compound was elucidated through a combination of spectral and degradation methods.[2] Due to its significant cytotoxicity against various cancer cell lines, this compound was investigated in clinical trials as an anticancer agent.[4] However, its clinical application was hampered by its toxicity.[2] This has led to ongoing research into its derivatives to develop analogs with improved therapeutic indices.[2]

This guide provides a detailed technical overview of the processes involved in obtaining pure this compound from its natural source, understanding its biosynthesis, and its mode of action.

Fermentation of Streptomyces flocculus

The production of this compound is achieved through the submerged fermentation of Streptomyces flocculus. The following protocol is a detailed methodology for the cultivation of this bacterium for the optimal production of this compound.

Media Composition

Seed Medium (for inoculum preparation):

  • Tryptic Soy Broth (TSB): 30 g/L

  • Yeast Extract: 5 g/L

Production Medium:

  • Glucose: 25 g/L

  • Soybean Meal: 15 g/L

  • NaCl: 5 g/L

  • KCl: 0.5 g/L

  • MgSO₄·7H₂O: 0.25 g/L

  • K₂HPO₄: 3 g/L

  • Na₂HPO₄·12H₂O: 3 g/L

Experimental Protocol
  • Inoculum Preparation: A loopful of Streptomyces flocculus spores from a mature agar plate is inoculated into a flask containing the seed medium. The culture is incubated at 28-30°C for 2-3 days on a rotary shaker at 200-250 rpm to generate a seed culture.[5]

  • Production Culture: The seed culture is then used to inoculate the production medium at a ratio of 1-5% (v/v).

  • Fermentation: The production culture is incubated at 28-30°C for 7-8 days with continuous agitation (200-250 rpm).[5] The production of this compound typically begins after the initial growth phase of the bacterium.

Isolation and Purification of this compound

Following fermentation, this compound is isolated from the culture broth through a multi-step extraction and chromatographic process.

Experimental Protocol
  • Harvesting: The fermentation broth is harvested by centrifugation to separate the mycelial biomass from the supernatant.

  • Solvent Extraction: The supernatant is extracted multiple times with an equal volume of ethyl acetate. The organic phases are then pooled.

  • Concentration: The pooled ethyl acetate extract is concentrated under reduced pressure to yield a crude extract.

  • Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate), followed by increasing concentrations of methanol in ethyl acetate.

  • Fraction Collection and Analysis: Fractions are collected and analyzed for the presence of this compound using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Further Purification: Fractions containing this compound are pooled, concentrated, and may be subjected to further purification steps, such as preparative HPLC or crystallization, to obtain highly pure this compound.

Quantitative Data

Detailed step-by-step quantitative data on the yield of this compound at each stage of the purification process is not extensively reported in the available literature. However, the overall yield of this compound from the fermentation of Streptomyces flocculus is generally low, with reports of approximately 13 mg per 1 L of culture filtrate.[6]

Purification StepTypical Yield (per liter of culture)Purity
Crude Ethyl Acetate ExtractData not availableLow
After Silica Gel ChromatographyData not availableModerate
Final Pure Compound~13 mg>98%

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from Streptomyces flocculus.

G cluster_fermentation Fermentation cluster_isolation Isolation & Purification Inoculum_Preparation Inoculum Preparation (S. flocculus in Seed Medium) Production_Culture Production Culture (Inoculation into Production Medium) Inoculum_Preparation->Production_Culture Fermentation_Process Fermentation (7-8 days, 28-30°C) Production_Culture->Fermentation_Process Harvesting Harvesting (Centrifugation) Fermentation_Process->Harvesting Solvent_Extraction Solvent Extraction (Ethyl Acetate) Harvesting->Solvent_Extraction Concentration Concentration (Rotary Evaporation) Solvent_Extraction->Concentration Silica_Gel_Chromatography Silica Gel Chromatography Concentration->Silica_Gel_Chromatography Fraction_Analysis Fraction Analysis (TLC/HPLC) Silica_Gel_Chromatography->Fraction_Analysis Final_Purification Final Purification (Prep-HPLC/Crystallization) Fraction_Analysis->Final_Purification Pure_this compound Pure this compound Final_Purification->Pure_this compound

Caption: Experimental workflow for this compound production and purification.

Biosynthesis of this compound

The biosynthesis of this compound in Streptomyces flocculus is a complex process involving a multitude of enzymatic reactions. The genetic blueprint for this pathway is encoded within a dedicated biosynthetic gene cluster (BGC), designated as the stn cluster.[2][7] This cluster contains the genes that code for the enzymes responsible for the assembly of the intricate this compound molecule from primary metabolites.[7]

The biosynthesis starts from the amino acid L-tryptophan, which undergoes a series of modifications including methylation, epimerization, and oxidative cleavage to form the core structure of this compound.[5] Key enzymes and their roles in the pathway have been identified through genetic and biochemical studies. For instance, the stnQ1-stnK3-stnR gene cassette is responsible for the formation of the (2S,3S)-β-methyltryptophan intermediate.[5] StnQ1 acts as a C-methyltransferase, StnK3 as an epimerase, and StnR as an aminotransferase.[5] Other important enzymes include StnF2, a methyltransferase, and the StnB1/B2 dioxygenase system, which catalyzes a crucial ring cleavage step.[7] The bifunctional O-methyltransferase StnQ2 is involved in both hydroxyl and carboxyl group methylations in the later stages of the pathway.[8][9]

The following diagram provides a simplified overview of the key stages in the biosynthetic pathway of this compound.

G L_Tryptophan L-Tryptophan beta_MeTrp (2S,3S)-β-Methyltryptophan L_Tryptophan->beta_MeTrp stnQ1, stnK3, stnR Intermediate_A Intermediate A (Quinoline Ring Formation) beta_MeTrp->Intermediate_A Multiple Enzymatic Steps Intermediate_B Intermediate B (Assembly of Rings C and D) Intermediate_A->Intermediate_B stnB1/B2, stnF2 This compound This compound Intermediate_B->this compound stnQ2 and other tailoring enzymes

Caption: Simplified biosynthetic pathway of this compound.

Mechanism of Antitumor Action

This compound exerts its potent antitumor effects through a multi-faceted mechanism of action. A key aspect of its activity involves the generation of reactive oxygen species (ROS).[3] Inside the cell, this compound can undergo reduction to a semiquinone radical, which can then react with molecular oxygen to produce superoxide radicals. These radicals can lead to the formation of other highly reactive species, such as hydroxyl radicals, which cause significant damage to cellular macromolecules, including DNA. This leads to single- and double-strand breaks in the DNA, ultimately triggering apoptosis (programmed cell death).[3]

Furthermore, this compound has been shown to interfere with specific cellular signaling pathways. One notable target is the β-catenin/Tcf signaling pathway, which is often hyperactivated in various cancers.[2] this compound can inhibit the formation of the β-catenin/Tcf-DNA complex, thereby downregulating the expression of genes that promote cell proliferation and survival.[2]

The diagram below illustrates the signaling pathway involved in this compound-induced cytotoxicity.

G This compound This compound Intracellular_Reduction Intracellular Reduction This compound->Intracellular_Reduction Enters Cell Inhibition Inhibition This compound->Inhibition Cell_Membrane Cell Membrane Semiquinone_Radical Semiquinone Radical Intracellular_Reduction->Semiquinone_Radical ROS_Generation Reactive Oxygen Species (ROS) Generation Semiquinone_Radical->ROS_Generation + O2 DNA_Damage DNA Damage (Strand Breaks) ROS_Generation->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis beta_Catenin_Signaling β-catenin/Tcf Signaling Pathway beta_Catenin_Signaling->Apoptosis Inhibition leads to reduced proliferation Inhibition->beta_Catenin_Signaling

Caption: Signaling pathway of this compound's antitumor action.

Conclusion

This compound remains a molecule of significant interest in the field of oncology and antibiotic research. This technical guide has provided a comprehensive overview of its discovery, the detailed methodologies for its production through fermentation of Streptomyces flocculus, and its subsequent isolation and purification. The elucidation of its complex biosynthetic pathway and multifaceted mechanism of action continues to offer valuable insights for the development of novel therapeutic agents. The protocols and data presented herein serve as a foundational resource for researchers aiming to explore the potential of this compound and its analogs in drug discovery and development. Further research focusing on optimizing fermentation yields and exploring synthetic biology approaches to generate novel, less toxic derivatives is warranted.

References

A Deep Dive into Streptonigrin Biosynthesis: Pathway, Gene Cluster, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Streptonigrin, a potent antitumor antibiotic, is a complex aminoquinone alkaloid produced by the bacterium Streptomyces flocculus.[1][2] Its intricate structure and significant biological activity have made its biosynthetic pathway a subject of intense research. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, an analysis of its corresponding gene cluster, and detailed experimental protocols for its study.

The this compound Biosynthetic Gene Cluster (stn)

The genetic blueprint for this compound production is encoded within a large biosynthetic gene cluster (BGC), identified as BGC0001783, spanning approximately 64 kilobases in Streptomyces flocculus.[3] This cluster is comprised of 48 genes that orchestrate the complex series of enzymatic reactions required to assemble the final molecule.[4][5] These genes code for a variety of enzymes, including methyltransferases, dioxygenases, and aminotransferases, each playing a critical role in the step-wise construction of this compound.

Table 1: Key Genes in the this compound (stn) Biosynthetic Gene Cluster and Their Putative Functions

GeneProposed Function
stnQ1 S-adenosylmethionine (SAM)-dependent C-methyltransferase
stnQ2 Bifunctional O-methyltransferase (hydroxyl and carboxyl group methylation)[6]
stnR Pyridoxal 5'-phosphate (PLP)-dependent aminotransferase
stnK3 Cupin superfamily protein, epimerase
stnB1 Aromatic ring dioxygenase subunit
stnB2 Aromatic ring dioxygenase subunit
stnF2 Leucine carboxyl methyltransferase

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a multi-step process that begins with the formation of a key intermediate, (2S,3S)-β-methyltryptophan.[7] This contrasts earlier proposals that suggested (2S,3R)-β-methyltryptophan as the primary precursor.[7] The pathway then proceeds through a series of intricate enzymatic modifications, including methylations, oxidations, and ring formations, to yield the final complex structure.

A pivotal intermediate in the pathway is lavendamycin, which contains a β-carboline moiety.[2] This intermediate undergoes further tailoring reactions, including a unique oxidative cleavage of an N-C bond, to form the characteristic aminoquinone core of this compound.[4][5]

Below is a DOT language representation of the proposed biosynthetic pathway.

Streptonigrin_Biosynthesis L_Tryptophan L-Tryptophan StnR_trans StnR (Transamination) L_Tryptophan->StnR_trans Indolepyruvate Indolepyruvate StnQ1 StnQ1 (β-Methylation) Indolepyruvate->StnQ1 R_beta_Me_Indolepyruvate (R)-β-Methyl Indolepyruvate StnK3 StnK3 (Epimerization) R_beta_Me_Indolepyruvate->StnK3 S_beta_Me_Indolepyruvate (S)-β-Methyl Indolepyruvate StnR_final StnR (Transamination) S_beta_Me_Indolepyruvate->StnR_final beta_MeTrp_2S3S (2S,3S)-β-Methyltryptophan Downstream_Enzymes Multiple Enzymatic Steps beta_MeTrp_2S3S->Downstream_Enzymes Lavendamycin Lavendamycin StnF2 StnF2 (Methylation) Lavendamycin->StnF2 Methyl_Lavendamycin Methyl Ester of Lavendamycin StnB1_B2 StnB1/B2 (Oxidative Cleavage) Methyl_Lavendamycin->StnB1_B2 Cleaved_Intermediate Oxidatively Cleaved Intermediate Tailoring_Enzymes Final Tailoring Steps (e.g., StnQ2) Cleaved_Intermediate->Tailoring_Enzymes This compound This compound StnR_trans->Indolepyruvate StnQ1->R_beta_Me_Indolepyruvate StnK3->S_beta_Me_Indolepyruvate StnR_final->beta_MeTrp_2S3S Downstream_Enzymes->Lavendamycin StnF2->Methyl_Lavendamycin StnB1_B2->Cleaved_Intermediate Tailoring_Enzymes->this compound

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols for Studying this compound Biosynthesis

The elucidation of the this compound biosynthetic pathway has been made possible through a combination of genetic and biochemical experiments. Below are detailed methodologies for key experiments.

This protocol is fundamental for determining the function of individual genes within the stn cluster.

Objective: To disrupt a specific gene in the stn cluster and analyze the resulting metabolic profile to identify accumulated intermediates or shunt products.

Methodology:

  • Vector Construction:

    • Amplify the upstream and downstream flanking regions (typically 1.5-2.0 kb) of the target gene from the genomic DNA of S. flocculus using high-fidelity PCR.

    • Clone the amplified fragments into a suitable E. coli - Streptomyces shuttle vector (e.g., pKC1139) containing a temperature-sensitive replicon and an apramycin resistance cassette. The two fragments should flank the resistance cassette.

    • Verify the construct by restriction digestion and sequencing.

  • Protoplast Transformation and Conjugation:

    • Prepare protoplasts of S. flocculus.

    • Introduce the constructed plasmid into S. flocculus via protoplast transformation or intergeneric conjugation from an E. coli donor strain (e.g., ET12567/pUZ8002).

    • Select for single-crossover mutants by plating on a medium containing apramycin at a non-permissive temperature (e.g., 37°C).

  • Selection of Double-Crossover Mutants:

    • Culture the single-crossover mutants in a non-selective liquid medium at the non-permissive temperature for several rounds of sporulation.

    • Plate the spores on a non-selective medium and then replica-plate onto both selective (apramycin-containing) and non-selective media.

    • Isolate colonies that grow on the non-selective medium but not on the selective medium, as these are potential double-crossover mutants.

  • Genotypic Verification:

    • Confirm the gene deletion in the putative double-crossover mutants by PCR using primers flanking the target gene and internal primers.

    • Further verification can be performed by Southern blot analysis.

  • Metabolite Analysis:

    • Cultivate the wild-type and mutant strains under production conditions.

    • Extract the secondary metabolites from the culture broth and mycelium using an appropriate organic solvent (e.g., ethyl acetate).

    • Analyze the extracts by High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS) to identify accumulated intermediates or the absence of the final product.

This protocol is used to biochemically characterize the function of individual enzymes in the pathway.

Objective: To express a specific stn gene in a heterologous host and purify the resulting enzyme to determine its catalytic activity in vitro.

Methodology:

  • Expression Plasmid Construction:

    • Amplify the coding sequence of the target gene (e.g., stnQ2) from S. flocculus genomic DNA.

    • Clone the PCR product into a suitable E. coli expression vector (e.g., pET-28a(+)) containing a purification tag (e.g., His-tag).

    • Verify the construct by sequencing.

  • Protein Expression and Purification:

    • Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a low temperature (e.g., 16°C) to enhance soluble protein production.

    • Harvest the cells, lyse them by sonication, and purify the target protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA agarose).

    • Assess the purity of the protein by SDS-PAGE.

  • In Vitro Enzyme Assay:

    • Prepare a reaction mixture containing the purified enzyme, the putative substrate, necessary cofactors (e.g., S-adenosylmethionine for methyltransferases), and a suitable buffer.

    • Incubate the reaction at an optimal temperature for a defined period.

    • Quench the reaction (e.g., by adding an organic solvent).

    • Analyze the reaction products by HPLC, LC-MS, or other appropriate analytical techniques to confirm the enzymatic conversion.

Below is a DOT language representation of the experimental workflow for gene inactivation.

Gene_Inactivation_Workflow Start Start: Identify Target Gene Vector_Construction 1. Construct Gene Replacement Vector Start->Vector_Construction Transformation 2. Introduce Vector into S. flocculus Vector_Construction->Transformation Single_Crossover 3. Select for Single- Crossover Mutants Transformation->Single_Crossover Double_Crossover 4. Screen for Double- Crossover Mutants Single_Crossover->Double_Crossover Verification 5. Genotypic Verification (PCR, Southern Blot) Double_Crossover->Verification Metabolite_Analysis 6. Metabolite Analysis (HPLC, LC-MS) Verification->Metabolite_Analysis End End: Determine Gene Function Metabolite_Analysis->End

Caption: Workflow for gene inactivation in S. flocculus.

Quantitative Data

While detailed kinetic parameters for all enzymes in the this compound pathway are not exhaustively characterized in publicly available literature, studies involving gene knockouts and feeding experiments provide semi-quantitative insights into the pathway. For instance, the inactivation of the stnB1 gene, which encodes a dioxygenase, leads to the accumulation of the intermediate lavendamycin, confirming its role as a precursor in the pathway.[2]

Table 2: Effects of Gene Inactivation on this compound Production

Mutant StrainTarget GeneObserved Phenotype
ΔstnB1stnB1Abolished this compound production; accumulation of lavendamycin.[2]
ΔstnF2stnF2Blocked methylation of lavendamycin.[4][5]

Conclusion and Future Prospects

The elucidation of the this compound biosynthetic pathway and the characterization of its gene cluster have opened up exciting avenues for the generation of novel this compound analogs with potentially improved therapeutic properties and reduced toxicity.[4][5] Techniques such as metabolic engineering and synthetic biology can be applied to manipulate the stn gene cluster to produce modified versions of this potent antitumor agent. Further biochemical characterization of the enzymes involved will provide a deeper understanding of the intricate catalytic mechanisms at play and facilitate the rational design of new drug candidates.

References

Streptonigrin's Assault on DNA Replication: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the multifaceted mechanism of action of Streptonigrin, a potent antitumor antibiotic, on DNA replication. This whitepaper details the intricate pathways through which this compound exerts its cytotoxic effects, presents key quantitative data, and provides detailed experimental protocols for studying its activity.

This compound, an aminoquinone isolated from Streptomyces flocculus, has long been recognized for its potent antitumor properties, which primarily stem from its ability to interfere with DNA replication and integrity.[1][2] This guide elucidates the dual-pronged attack of this compound, involving both the generation of reactive oxygen species (ROS) and the inhibition of topoisomerase II, leading to catastrophic DNA damage and cell death.[2][3][4]

Core Mechanism of Action: A Two-Pronged Attack

The cytotoxic effects of this compound are initiated through a process of bioreductive activation.[5] Intracellular reductases, such as NADH, reduce the quinone moiety of this compound to a semiquinone radical.[2][6] This activation is a critical step that unleashes its DNA-damaging capabilities through two primary pathways:

  • Metal-Dependent Oxidative Damage: The this compound semiquinone radical readily chelates with transition metal ions, particularly iron (Fe²⁺) and copper (Cu²⁺), forming a reactive complex.[7][8][9] In the presence of oxygen, this complex engages in a cyclical process of oxidation and reduction, generating a cascade of highly reactive oxygen species (ROS), including superoxide anions (O₂⁻) and hydroxyl radicals (•OH).[6][7] These ROS then directly attack the deoxyribose backbone of DNA, causing single and double-strand breaks, ultimately inhibiting DNA replication and transcription.[7][10][11] Recent studies suggest a "stealth" mechanism where the damaging ferryl radical remains bound to the this compound-iron complex, leading to localized DNA damage without triggering widespread cellular stress responses.[12][13][14]

  • Topoisomerase II Poisoning: In addition to its role in oxidative stress, this compound also functions as a topoisomerase II poison.[3][15] It intercalates into the DNA and stabilizes the "cleavable complex," a transient intermediate in the topoisomerase II catalytic cycle where the enzyme has introduced a double-strand break in the DNA.[3][15][16] By preventing the re-ligation of this break, this compound effectively converts a transient enzymatic step into a permanent DNA lesion, leading to the accumulation of double-strand breaks and the cessation of DNA replication.[3][17]

The following diagram illustrates the signaling pathway of this compound's action on DNA:

Streptonigrin_Mechanism cluster_cell Cellular Environment cluster_activation Bioreductive Activation cluster_ros ROS Generation cluster_topo Topoisomerase II Inhibition cluster_damage DNA Damage & Replication Inhibition This compound This compound Reductases Cellular Reductases (e.g., NADH) This compound->Reductases Reduction Topoisomerase_II Topoisomerase II This compound->Topoisomerase_II Interaction with Cleavable_Complex Stabilized Topoisomerase II- DNA Cleavable Complex This compound->Cleavable_Complex Stabilizes SN_Semiquinone This compound Semiquinone Radical Reductases->SN_Semiquinone Metal_Ions Metal Ions (Fe²⁺, Cu²⁺) Oxygen O₂ Metal_Ions->Oxygen Redox Cycling ROS Reactive Oxygen Species (ROS) Oxygen->ROS DNA DNA DNA_Strand_Breaks DNA Strand Breaks DNA->DNA_Strand_Breaks Topoisomerase_II->DNA Binds to SN_Semiquinone->Metal_Ions Chelation ROS->DNA Oxidative Damage Cleavable_Complex->DNA_Strand_Breaks Replication_Inhibition Inhibition of DNA Replication DNA_Strand_Breaks->Replication_Inhibition

Caption: Signaling pathway of this compound-induced DNA damage.

Quantitative Analysis of this compound's Activity

The cytotoxic and inhibitory activities of this compound have been quantified across various studies. The following table summarizes key IC₅₀ values, providing a comparative look at its potency in different biological contexts.

Target/Cell LineAssay TypeIC₅₀ Value (µM)Reference
SUMO-specific protease-1 (SENP1)Enzyme Inhibition Assay0.518 ± 0.100[1]
SUMO-specific protease-2 (SENP2)Enzyme Inhibition Assay6.919 ± 0.676[1]
SUMO-specific protease-6 (SENP6)Enzyme Inhibition Assay5.205 ± 0.853[1]
Human Platelet Soluble Guanylyl Cyclase (Nitroprusside-induced)Enzyme Activation Inhibition4.16[18]
β-catenin/Tcf-DNA Complex FormationInhibition Assay~5 (86% inhibition)[1]

Experimental Methodologies

Understanding the mechanism of this compound requires a suite of specialized experimental techniques. Below are detailed protocols for key assays used to investigate its interaction with DNA and its impact on DNA replication.

DNA Strand Scission Assay using Agarose Gel Electrophoresis

This assay is fundamental for visualizing this compound-induced DNA damage.

Protocol:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322, 0.5 µg), this compound (at desired concentrations), a reducing agent (e.g., 100 µM NADH), and a metal ion cofactor (e.g., 50 µM FeSO₄) in a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5). The final reaction volume is typically 20 µL.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding 4 µL of a stop solution (e.g., 5% SDS, 50 mM EDTA, 0.1% bromophenol blue, 50% glycerol).

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide (0.5 µg/mL). Perform electrophoresis in TBE buffer (89 mM Tris-borate, 2 mM EDTA, pH 8.3) at a constant voltage (e.g., 80V) until the dye front has migrated an adequate distance.

  • Visualization and Analysis: Visualize the DNA bands under UV light. Supercoiled (undamaged), nicked circular (single-strand break), and linear (double-strand break) forms of the plasmid will migrate at different rates, allowing for the quantification of DNA damage.

Topoisomerase II-Mediated DNA Cleavage Assay

This assay determines if this compound acts as a topoisomerase II poison.

Protocol:

  • Reaction Setup: In a final volume of 20 µL, mix supercoiled plasmid DNA (0.5 µg), purified human topoisomerase II (2-4 units), and varying concentrations of this compound in an assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT).

  • Incubation: Incubate the mixture at 37°C for 30 minutes.

  • Protein Denaturation: Terminate the reaction by adding 2 µL of 10% SDS and 1 µL of 250 mM EDTA, followed by the addition of 1 µL of proteinase K (10 mg/mL) and a further incubation at 50°C for 30 minutes to digest the enzyme.

  • Sample Preparation and Electrophoresis: Add loading dye and perform agarose gel electrophoresis as described in the DNA strand scission assay.

  • Analysis: An increase in the linear form of the plasmid DNA in the presence of both topoisomerase II and this compound, compared to controls, indicates the stabilization of the cleavable complex.

The following diagram outlines a typical experimental workflow for assessing this compound's effect on DNA.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Analysis cluster_results Results & Interpretation Reagents Prepare Reagents: - this compound dilutions - Plasmid DNA - Buffers, Enzymes Strand_Scission DNA Strand Scission Assay Reagents->Strand_Scission Topo_Cleavage Topoisomerase II Cleavage Assay Reagents->Topo_Cleavage Electrophoresis Agarose Gel Electrophoresis Strand_Scission->Electrophoresis Topo_Cleavage->Electrophoresis Imaging Gel Imaging & Quantification Electrophoresis->Imaging Data_Analysis Data Analysis and IC₅₀ Determination Imaging->Data_Analysis Conclusion Conclusion on Mechanism Data_Analysis->Conclusion

Caption: Experimental workflow for this compound DNA damage assessment.

Conclusion

This compound's potent anti-cancer activity is a direct consequence of its intricate and powerful mechanism of action against DNA replication. By understanding the dual pathways of ROS-mediated damage and topoisomerase II poisoning, researchers can better appreciate its therapeutic potential and the challenges associated with its clinical use, such as its high toxicity.[19] This guide provides a foundational resource for scientists and drug developers working to harness the power of this compound and its analogs for the development of novel and more effective cancer therapies.

References

Streptonigrin-Induced Oxidative Stress and ROS Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanisms underlying Streptonigrin-induced oxidative stress and the production of reactive oxygen species (ROS). It is designed to be a comprehensive resource for researchers in oncology, microbiology, and drug development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of the key signaling pathways involved.

Core Mechanism of this compound-Induced Oxidative Stress

This compound (SN), an aminoquinone antibiotic derived from Streptomyces flocculus, exhibits potent antitumor and antimicrobial properties.[1] Its cytotoxicity is primarily attributed to its ability to induce severe oxidative stress, leading to DNA damage and apoptosis.[1] Unlike classic redox-cycling agents such as menadione, which generate diffusible superoxide radicals (O₂•⁻) and hydrogen peroxide (H₂O₂), this compound employs a more targeted and "stealthy" mechanism.[2][3]

The core mechanism involves a bioreductive activation of this compound to a semiquinone radical. This process is dependent on cellular reductases, including NADH/NADPH oxidoreductases and DT-diaphorase. The activated this compound then chelates with intracellular metal ions, particularly ferrous iron (Fe²⁺), forming a complex that can bind to DNA.[4][5] In the presence of molecular oxygen, this this compound-Fe²⁺-DNA ternary complex facilitates the direct reduction of oxygen to a highly reactive ferryl species, without the significant release of diffusible ROS intermediates.[6][7] This localized production of a potent oxidant on the surface of DNA leads to efficient DNA strand scission.[6][7]

This unique mechanism allows this compound to circumvent cellular antioxidant defense systems, such as the OxyR and SoxRS responses, which are typically triggered by elevated levels of superoxide and hydrogen peroxide.[2][3]

Quantitative Data on this compound Activity

The following tables summarize key quantitative data regarding the biological activity of this compound across various experimental systems.

Table 1: Cytotoxicity of this compound in Various Cell Lines

Cell LineCancer TypeIC50 ValueExposure TimeReference
SH-SY5YHuman Neuroblastoma0.05 µMNot Specified[3]
SH-SY5Y-5.6 (p53 mutant)Human Neuroblastoma4.6 µMNot Specified[3]
Ataxia Telangiectasia (A-T) cellsNot Applicable~0.25 ng/mL3 hours[8]
Normal fibroblastsNot Applicable~0.5 ng/mL3 hours[8]
CAKI-1 and ACHNRenal Cell CarcinomaGI50 = 9.4 nM48 hours

Table 2: Inhibition of Signaling Molecules by this compound

Target MoleculeAssay SystemIC50 Value / % InhibitionConcentrationReference
SENP1In vitro enzyme assay0.518 ± 0.100 µMNot Applicable[6][9]
SENP2In vitro enzyme assay6.919 ± 0.676 µMNot Applicable[6][9]
SENP6In vitro enzyme assay5.205 ± 0.853 µMNot Applicable[6][9]
β-catenin/Tcf-DNA complex formationIn cellulo assay86% inhibition5 µM[10][11]

Table 3: DNA Damage Induced by this compound

Cell TypeDamage MetricEffective ConcentrationExposure TimeReference
Ataxia Telangiectasia (A-T) cellsIncreased chromosome breakageNot specified, but higher than normal cellsNot Specified[8]
CHO cellsChromosome and chromatid aberrationsDose-dependent20 minutes[6]
Mammalian cellsTopoisomerase II-dependent DNA cleavage≤ 10 µMNot Specified[2][12]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound-induced oxidative stress and its consequences.

Measurement of Intracellular ROS Production using DCFDA Assay

This protocol is adapted for the detection of general ROS produced by this compound using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA).

Materials:

  • H₂DCFDA (DCFDA) stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium (phenol red-free)

  • Phosphate-buffered saline (PBS)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Positive control (e.g., H₂O₂)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader (Excitation/Emission: ~485/535 nm)

Procedure:

  • Cell Seeding: Seed adherent cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. For suspension cells, prepare a cell suspension of approximately 1.5 x 10⁵ cells per well.

  • Cell Preparation: For adherent cells, remove the culture medium and wash the cells once with 100 µL of pre-warmed PBS. For suspension cells, centrifuge to pellet the cells and wash once with PBS.

  • Loading with DCFDA: Prepare a working solution of 20 µM H₂DCFDA in pre-warmed, phenol red-free cell culture medium. Add 100 µL of the H₂DCFDA solution to each well.

  • Incubation: Incubate the plate at 37°C for 30-45 minutes in the dark.

  • Washing: Remove the H₂DCFDA solution and wash the cells twice with 100 µL of pre-warmed PBS.

  • Treatment: Add 100 µL of phenol red-free medium containing the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 100 µM H₂O₂).

  • Measurement: Immediately begin kinetic measurements of fluorescence intensity using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm. Record readings every 5-10 minutes for a duration of 1-2 hours.

  • Data Analysis: Subtract the background fluorescence from all readings. Normalize the fluorescence intensity of the this compound-treated cells to that of the vehicle-treated control cells to determine the fold-change in ROS production.

Assessment of DNA Strand Breaks using the Comet Assay (Alkaline)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks.

Materials:

  • CometAssay™ slides (or pre-coated microscope slides)

  • Low melting point agarose (LMAgarose)

  • Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)

  • Alkaline unwinding solution (e.g., 300 mM NaOH, 1 mM EDTA, pH >13)

  • Alkaline electrophoresis buffer (same as unwinding solution)

  • Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)

  • DNA stain (e.g., SYBR® Green I)

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells in suspension or on a plate with various concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest the cells and resuspend them in ice-cold PBS at a concentration of ~1 x 10⁵ cells/mL.

  • Embedding Cells in Agarose: Mix ~30 µL of the cell suspension with ~250 µL of molten LMAgarose (at 37°C). Immediately pipette 50 µL of this mixture onto a CometSlide™. Place a coverslip and allow the agarose to solidify at 4°C for 10-30 minutes.

  • Lysis: Gently remove the coverslip and immerse the slides in ice-cold lysis solution for at least 1 hour at 4°C.

  • Alkaline Unwinding: Immerse the slides in freshly prepared alkaline unwinding solution for 20-60 minutes at room temperature in the dark.

  • Electrophoresis: Place the slides in a horizontal electrophoresis tank filled with cold alkaline electrophoresis buffer. Apply a voltage of ~1 V/cm for 20-40 minutes.

  • Neutralization: Gently immerse the slides in neutralization buffer for 5-10 minutes, and repeat this step twice.

  • Staining: Stain the slides with a DNA stain according to the manufacturer's protocol.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA damage by measuring the tail length, tail intensity, and tail moment using appropriate software.

Detection of Apoptosis using Annexin V Staining

This protocol describes the detection of apoptosis through the binding of Annexin V to phosphatidylserine exposed on the outer leaflet of the cell membrane.

Materials:

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI)

  • 1X Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at various concentrations and for different time points to induce apoptosis.

  • Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. Combine them with the floating cells from the supernatant. For suspension cells, collect by centrifugation.

  • Washing: Wash the cells twice with ice-cold PBS and resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Differentiate between live (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Signaling Pathways and Visualizations

This compound-induced oxidative stress triggers several downstream signaling pathways, leading to cell cycle arrest and apoptosis. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.

Streptonigrin_ROS_Production cluster_extracellular Extracellular cluster_intracellular Intracellular Streptonigrin_ext This compound Streptonigrin_int This compound Streptonigrin_ext->Streptonigrin_int Cellular Uptake SN_semiquinone This compound Semiquinone Streptonigrin_int->SN_semiquinone Bioreductive Activation Reductases NADH/NADPH Oxidoreductases (e.g., DT-Diaphorase) Reductases->SN_semiquinone SN_Fe_complex This compound-Fe²⁺ Complex SN_semiquinone->SN_Fe_complex Fe2 Fe²⁺ Fe2->SN_Fe_complex SN_Fe_DNA_complex This compound-Fe²⁺-DNA Complex SN_Fe_complex->SN_Fe_DNA_complex DNA DNA DNA->SN_Fe_DNA_complex Ferryl Bound Ferryl Species [Fe(IV)=O] SN_Fe_DNA_complex->Ferryl Electron Transfer Oxygen O₂ Oxygen->Ferryl DNA_damage DNA Strand Breaks Ferryl->DNA_damage Oxidation

Caption: this compound's mechanism of localized ROS production and DNA damage.

Streptonigrin_Apoptosis_Pathway This compound This compound DNA_damage DNA Damage This compound->DNA_damage SENP1 SENP1 This compound->SENP1 Inhibition HIF1a HIF1α Degradation This compound->HIF1a Promotes Degradation p53 p53 Stabilization and Activation DNA_damage->p53 Bax Bax p53->Bax Caspases Caspase Activation Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis SENP1->HIF1a Reduces Degradation (Normal Function)

Caption: Key signaling pathways affected by this compound leading to apoptosis.

Experimental_Workflow_ROS_Measurement Start Start: Seed Cells Load_Probe Load with DCFDA Probe Start->Load_Probe Wash1 Wash Cells Load_Probe->Wash1 Treat Treat with this compound Wash1->Treat Measure Measure Fluorescence (Kinetic Read) Treat->Measure Analyze Analyze Data Measure->Analyze

Caption: A typical experimental workflow for measuring this compound-induced ROS.

Conclusion

This compound's unique mechanism of action, characterized by the localized generation of potent oxidants at the DNA level, makes it a compelling molecule for further investigation in the development of novel anticancer and antimicrobial therapies. Its ability to bypass conventional cellular antioxidant defenses presents both a therapeutic opportunity and a challenge in managing its toxicity. The experimental protocols and quantitative data provided in this guide serve as a foundational resource for researchers aiming to explore the intricate details of this compound's activity and to harness its potential in therapeutic applications. A thorough understanding of its interaction with cellular redox systems and DNA repair pathways is crucial for the design of more effective and selective this compound-based drugs.

References

Streptonigrin Structure-Activity Relationship: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptonigrin, an aminoquinone-containing antibiotic isolated from Streptomyces flocculus, has garnered significant interest in the scientific community for its potent antitumor properties.[1] Its complex chemical structure and multifaceted mechanism of action, primarily involving DNA damage and inhibition of key cellular enzymes, make it a compelling scaffold for the development of novel anticancer agents.[1][2] Despite its promise, the clinical application of this compound has been hampered by its significant toxicity.[1] This has spurred extensive research into its structure-activity relationships (SAR) to design and synthesize analogues with improved therapeutic indices. This technical guide provides an in-depth overview of the core SAR principles of this compound, detailed experimental protocols for its evaluation, and visual representations of its mechanism and experimental workflows.

Core Structure-Activity Relationships

The tetracyclic framework of this compound, consisting of a quinoline-5,8-dione core (rings A and B), a substituted pyridine ring (ring C), and a phenyl ring (ring D), offers multiple points for chemical modification. The following sections summarize the key SAR findings for each of these structural components.

Quantitative Analysis of this compound Analogues

The following table summarizes the available quantitative cytotoxicity data for this compound and its key analogues against various cancer cell lines.

CompoundModificationCell LineIC50 (µM)Reference
This compound -L1210 (Murine Leukemia)0.0025[3]
HT-29 (Human Colon Carcinoma)0.04[4]
SH-SY5Y (Human Neuroblastoma)Potent[5]
Analogues
Ring A/B Modifications
7-amino-6-methoxy-quinoxaline-5,8-dione derivativesReplacement of quinoline with quinoxalineL1210 (Murine Leukemia)Active[1]
Ring C Modifications
This compound Methyl EsterEsterification of carboxylic acid-Weakly Active[1]
This compound HydrazideHydrazide formation from carboxylic acidL5178Y (Murine Lymphoma)Active[1]
This compound AmideAmide formation from carboxylic acidL5178Y (Murine Lymphoma)Active[1]
Ring D Modifications
10'-Desmethoxythis compoundDemethoxylation at C-10'Various Human Tumor Cell LinesMarkedly Cytotoxic[3]
ABC Ring AnalogueRemoval of Ring D-Activity Dependent on Assay[6]

Experimental Protocols

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cultured cells. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Materials:

  • 96-well microtiter plates

  • This compound or its analogues dissolved in a suitable solvent (e.g., DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

DNA Cleavage Assay: Agarose Gel Electrophoresis

This assay is used to assess the ability of this compound and its analogues to induce DNA strand breaks, a key aspect of their mechanism of action.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • This compound or its analogues

  • NADH or another reducing agent

  • Reaction buffer (e.g., Tris-HCl buffer, pH 7.5)

  • Agarose

  • Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer

  • DNA loading dye

  • Ethidium bromide or another DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator and gel documentation system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the supercoiled plasmid DNA (e.g., 200-500 ng), the test compound at various concentrations, and a reducing agent like NADH in the reaction buffer. The final volume is typically 10-20 µL. Include a control reaction without the test compound.

  • Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding the DNA loading dye, which typically contains a tracking dye and a density agent (e.g., glycerol).

  • Agarose Gel Electrophoresis: Prepare an agarose gel (e.g., 0.8-1.2%) in TAE or TBE buffer containing a DNA stain like ethidium bromide. Load the samples into the wells of the gel. Run the electrophoresis at a constant voltage (e.g., 80-100 V) until the tracking dye has migrated a sufficient distance.

  • Visualization and Analysis: Visualize the DNA bands under UV light using a transilluminator. Supercoiled plasmid DNA (form I) migrates fastest, followed by linear DNA (form III), and then nicked, open-circular DNA (form II). DNA cleavage is observed as a decrease in the intensity of the supercoiled DNA band and an increase in the intensity of the nicked and/or linear DNA bands.

  • Quantification (Optional): The intensity of the DNA bands can be quantified using gel documentation software to determine the percentage of cleaved DNA.

Visualizing Mechanisms and Workflows

Signaling Pathway of this compound's Mechanism of Action

This compound exerts its cytotoxic effects through multiple mechanisms, including the generation of reactive oxygen species (ROS) that cause DNA damage and the inhibition of key signaling pathways. One such pathway is the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.

Streptonigrin_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates LRP LRP5/6 Destruction_Complex Destruction Complex (Axin, APC, GSK-3β, CK1) Dishevelled->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation Beta_Catenin_nuc β-catenin Beta_Catenin->Beta_Catenin_nuc Translocates Streptonigrin_cyto This compound Streptonigrin_cyto->Destruction_Complex Inhibits GSK-3β component TCF_LEF TCF/LEF Beta_Catenin_nuc->TCF_LEF Binds Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Activates

Caption: this compound inhibits the Wnt/β-catenin signaling pathway.

Experimental Workflow for Cytotoxicity (MTT) Assay

The following diagram illustrates the key steps involved in determining the cytotoxicity of this compound analogues using the MTT assay.

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_compounds Prepare serial dilutions of This compound analogues incubate_24h->prepare_compounds treat_cells Treat cells with compounds incubate_24h->treat_cells prepare_compounds->treat_cells incubate_48_72h Incubate for 48-72h treat_cells->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate for 2-4h add_mtt->incubate_4h add_solubilizer Add solubilization solution incubate_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Analyze data and calculate IC50 values read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining cytotoxicity using the MTT assay.

Conclusion

The structure-activity relationship of this compound is a complex yet promising field of study in the quest for more effective and less toxic anticancer drugs. The quinoline-5,8-dione core is essential for its activity, while modifications to the C and D rings can significantly modulate its potency and pharmacological properties. The experimental protocols and workflows provided in this guide offer a practical framework for the synthesis and evaluation of novel this compound analogues. Future research focused on targeted delivery and the synthesis of analogues with optimized properties holds the potential to unlock the full therapeutic value of this remarkable natural product.

References

Unveiling the Anticancer Potential of Streptonigrin and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Streptonigrin, a potent aminoquinone antibiotic produced by Streptomyces flocculus, has long been recognized for its significant antitumor properties. Despite its promising efficacy, severe dose-limiting toxicities have historically hindered its clinical application. This has spurred extensive research into the development of this compound derivatives with improved therapeutic indices. This technical guide provides an in-depth exploration of the anticancer properties of this compound and its analogs, focusing on their mechanisms of action, quantitative efficacy data, and the experimental methodologies used for their evaluation. Detailed signaling pathways and experimental workflows are visualized to offer a comprehensive understanding for researchers and drug development professionals in the field of oncology.

Introduction

This compound (SN) is a complex heterocyclic molecule that exhibits a broad spectrum of biological activities, most notably its potent anticancer effects.[1] Early clinical trials in the 1970s demonstrated its activity against a range of malignancies; however, these studies were ultimately halted at Phase II due to unacceptable levels of toxicity, including severe bone marrow depression.[2] This dual profile of high efficacy and high toxicity has made this compound a compelling lead compound for the development of novel anticancer agents with wider therapeutic windows. The core strategy has been the synthesis of derivatives that retain the pharmacologically active moieties while reducing off-target effects.[2]

Mechanism of Action

The anticancer activity of this compound is multifactorial, involving several distinct but interconnected mechanisms that ultimately lead to cancer cell death.

DNA Damage via Reactive Oxygen Species (ROS) Generation

A primary mechanism of this compound's cytotoxicity is its ability to induce DNA strand scission.[3] This process is metal-dependent, requiring the presence of ions such as iron (Fe²⁺) to catalyze the generation of highly reactive oxygen species (ROS).[4][5] The quinone moiety of this compound undergoes bioreductive activation within the cell, leading to the formation of a semiquinone radical. This radical then participates in a Fenton-type reaction, producing hydroxyl radicals that directly damage the DNA backbone.[6]

Inhibition of Topoisomerase II

This compound also functions as a topoisomerase II inhibitor. It stabilizes the covalent complex between topoisomerase II and DNA, which prevents the re-ligation of double-strand breaks introduced by the enzyme during DNA replication and transcription.[3] This leads to the accumulation of DNA strand breaks and ultimately triggers apoptosis.

Modulation of Oncogenic Signaling Pathways

Recent research has elucidated the role of this compound in modulating key signaling pathways that are often dysregulated in cancer.

This compound has been shown to inhibit the Wnt/β-catenin signaling pathway, a critical pathway involved in cell proliferation, differentiation, and survival.[7] It interferes with the formation of the β-catenin/T-cell factor (Tcf) complex, which is a key transcriptional activator of Wnt target genes.[1] This inhibition is achieved, in part, by suppressing the phosphorylation of GSK-3β, a negative regulator of β-catenin.[1]

This compound is a potent inhibitor of Sentrin-specific protease 1 (SENP1), an enzyme that plays a crucial role in the deSUMOylation of various proteins, including Hypoxia-Inducible Factor 1α (HIF-1α).[8][9][10][11] By inhibiting SENP1, this compound increases the SUMOylation of HIF-1α, leading to its degradation.[8][9][10][11] Given the role of HIF-1α in promoting tumor growth and angiogenesis, its downregulation by this compound contributes significantly to the compound's anticancer effects.

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro cytotoxicity and in vivo efficacy of this compound and its derivatives against various cancer models.

Table 1: In Vitro Cytotoxicity (IC50 Values) of this compound and its Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
This compoundHuman Platelet Soluble Guanylyl Cyclase4.16[12]
This compoundDoxorubicin-resistant Murine Lymphoblastoma L5178YID₅₀: 2-8 µg/ml[13]
10'-Desmethoxythis compoundHuman Tumor Cell LinesMarkedly Cytotoxic[14]
Momordin IcProstate Cancer Cells (SENP1 inhibition)15.37
Ursolic AcidVarious Cancer Cell Lines20.6 - 65.0
TriptolideNCI-60 Panel0.0026 - 0.103

Table 2: In Vivo Antitumor Efficacy of this compound and its Derivatives

CompoundAnimal ModelCancer TypeTreatment RegimenOutcomeReference
This compoundMiceFriend Leukemia Virus-induced SplenomegalyNot SpecifiedSignificant Inhibition[13]
STN-COO(CH₂)₃N(CH₃)₂MiceFriend Leukemia Virus-induced SplenomegalyNot SpecifiedSignificant Inhibition[13]
This compoundMiceDoxorubicin-resistant Murine Lymphoblastoma L5178YNot SpecifiedCollateral Sensitivity[13]
STN-COO(CH₂)₃N(CH₃)₂MiceDoxorubicin-resistant Murine Lymphoblastoma L5178YNot SpecifiedCollateral Sensitivity[13]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Streptonigrin_Mechanism_of_Action cluster_cell Cancer Cell cluster_dna_damage DNA Damage cluster_signaling Signaling Pathway Modulation This compound This compound ROS ROS Generation (Fe²⁺ dependent) This compound->ROS TopoisomeraseII Topoisomerase II Inhibition This compound->TopoisomeraseII Wnt_Pathway Wnt/β-catenin Pathway This compound->Wnt_Pathway SENP1_Pathway SENP1 Pathway This compound->SENP1_Pathway DNA_Breaks DNA Strand Breaks ROS->DNA_Breaks TopoisomeraseII->DNA_Breaks Apoptosis Apoptosis DNA_Breaks->Apoptosis Transcription_Factors ↓ Oncogenic Transcription Wnt_Pathway->Transcription_Factors SENP1_Pathway->Transcription_Factors Transcription_Factors->Apoptosis

Figure 1: Overview of this compound's Anticancer Mechanisms.

Wnt_Signaling_Inhibition cluster_wnt Wnt/β-catenin Pathway Inhibition by this compound Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP LRP5/6 LRP->Dsh GSK3b GSK-3β Dsh->GSK3b inhibits beta_catenin β-catenin GSK3b->beta_catenin phosphorylates for degradation APC_Axin APC/Axin Complex APC_Axin->beta_catenin Tcf Tcf beta_catenin->Tcf Target_Genes Target Gene Expression Tcf->Target_Genes activates This compound This compound This compound->GSK3b suppresses phosphorylation This compound->Tcf inhibits binding to β-catenin

Figure 2: this compound's Inhibition of the Wnt/β-catenin Pathway.

SENP1_Inhibition cluster_senp1 SENP1 Inhibition by this compound HIF1a HIF-1α SUMO_HIF1a SUMO-HIF-1α HIF1a->SUMO_HIF1a SUMOylation Angiogenesis ↓ Angiogenesis & Tumor Growth HIF1a->Angiogenesis SUMO SUMO SUMO->SUMO_HIF1a SUMO_HIF1a->HIF1a deSUMOylation Degradation Proteasomal Degradation SUMO_HIF1a->Degradation SENP1 SENP1 SENP1->SUMO_HIF1a This compound This compound This compound->SENP1 inhibits

Figure 3: this compound's Inhibition of SENP1 and Downregulation of HIF-1α.

Experimental_Workflow cluster_workflow Experimental Workflow for Anticancer Evaluation start Start: this compound/Derivative Synthesis in_vitro In Vitro Studies start->in_vitro cytotoxicity Cytotoxicity Assays (e.g., MTT, IC₅₀ determination) in_vitro->cytotoxicity mechanism Mechanism of Action Assays (e.g., ROS, Topo II, Western Blot) in_vitro->mechanism in_vivo In Vivo Studies cytotoxicity->in_vivo mechanism->in_vivo xenograft Tumor Xenograft Models (e.g., mice) in_vivo->xenograft efficacy Efficacy Evaluation (%TGI, tumor regression) xenograft->efficacy toxicity Toxicity Assessment xenograft->toxicity data_analysis Data Analysis & Interpretation efficacy->data_analysis toxicity->data_analysis end End: Lead Candidate Selection data_analysis->end

Figure 4: A Typical Experimental Workflow for Evaluating Anticancer Properties.

Experimental Protocols

This section provides an overview of key experimental protocols used to assess the anticancer properties of this compound and its derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete cell culture medium

  • This compound or its derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-treated and untreated cells as controls.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Model

In vivo xenograft models are crucial for evaluating the antitumor efficacy of compounds in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line suspension

  • This compound or its derivatives formulated for in vivo administration

  • Calipers for tumor measurement

Protocol:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers and the formula: Volume = (Length x Width²)/2.

  • Treatment Administration: Randomize the mice into control and treatment groups. Administer the test compound and vehicle control according to the predetermined dose and schedule (e.g., intraperitoneal injection, oral gavage).

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is often the percentage of tumor growth inhibition (%TGI), calculated as: %TGI = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100. Tumor regression may also be observed.

  • Toxicity Assessment: Monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Conclusion and Future Directions

This compound remains a fascinating and potent anticancer agent. While its clinical use has been hampered by toxicity, its complex and multi-faceted mechanism of action provides a rich platform for the design and development of novel, safer, and more effective anticancer drugs. The ongoing exploration of this compound derivatives, coupled with a deeper understanding of their interactions with key oncogenic pathways, holds significant promise for the future of cancer therapy. Future research should focus on optimizing the therapeutic index of these compounds through medicinal chemistry efforts and exploring their potential in combination therapies to overcome drug resistance and improve patient outcomes.

References

Streptonigrin: An In-Depth Technical Guide to its Antibacterial Spectrum of Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptonigrin, a potent aminoquinone antibiotic produced by Streptomyces flocculus, has garnered significant interest for its antitumor and antibacterial properties.[1][2][3] Its complex mechanism of action, which is intrinsically linked to the metabolic state of the target cell, particularly iron metabolism, sets it apart from many conventional antibiotics. This technical guide provides a comprehensive overview of the antibacterial spectrum of activity for this compound, detailing its efficacy against a range of bacteria, the experimental protocols for its evaluation, and the intricate signaling pathways involved in its bactericidal action.

Data Presentation: Antibacterial Spectrum of this compound

The antibacterial activity of this compound is broad, encompassing both Gram-positive and Gram-negative bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial species as reported in the scientific literature. It is important to note that MIC values can vary depending on the specific strain, inoculum size, and testing methodology used.

Gram-Positive BacteriaStrainMIC (µg/mL)Reference
Bacillus subtilisNot Specified0.01 - 10[2]
Staphylococcus aureusMRSA1.56–6.25[4]
Streptococcus pneumoniaeR6~1[5]
Gram-Negative BacteriaStrainMIC (µg/mL)Reference
Escherichia coliAA931 - 5[6]
Salmonella enterica serovar TyphimuriumNot Specified≤8[7]

Mechanism of Action: A Stealthy Approach to Bacterial Killing

This compound's bactericidal activity is not a result of direct enzymatic inhibition or disruption of cell wall synthesis. Instead, it employs a "stealth" mechanism that leverages the bacterium's own iron metabolism to generate lethal DNA damage.[1][8] Unlike many redox-cycling compounds that produce a broad oxidative stress response, this compound's action is more targeted and avoids triggering the cell's primary defense mechanisms against reactive oxygen species (ROS).[8][9]

The key steps in this compound's mechanism of action are as follows:

  • Iron-Dependent Activation: this compound's activity is critically dependent on the presence of intracellular iron.[1][10] It chelates iron, forming a this compound-iron complex.

  • Targeted ROS Production: This complex then participates in redox cycling, leading to the generation of highly reactive oxygen species, such as hydroxyl radicals, in close proximity to the bacterial DNA.[8]

  • DNA Damage: The generated ROS cause significant damage to the bacterial chromosome, including single- and double-strand breaks, ultimately leading to cell death.[8]

  • Evasion of Bacterial Defenses: A crucial aspect of this compound's efficacy is its ability to bypass the typical bacterial oxidative stress response pathways, such as the OxyR and SoxRS systems. This "stealth" approach prevents the bacteria from mounting an effective defense against the antibiotic's onslaught.[8]

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for this compound's bactericidal action.

Streptonigrin_Mechanism cluster_cell Bacterial Cell cluster_defense Oxidative Stress Response (Not Activated) Streptonigrin_in This compound SN_Fe_Complex This compound-Fe²⁺ Complex Streptonigrin_in->SN_Fe_Complex Chelation Iron Intracellular Fe²⁺ Iron->SN_Fe_Complex ROS Reactive Oxygen Species (ROS) SN_Fe_Complex->ROS Redox Cycling DNA Bacterial DNA ROS->DNA Oxidative Damage OxyR OxyR ROS->OxyR No significant activation SoxRS SoxRS ROS->SoxRS Damaged_DNA Damaged DNA Cell_Death Cell Death Damaged_DNA->Cell_Death Streptonigrin_out This compound (extracellular) Streptonigrin_out->Streptonigrin_in Uptake

Caption: Mechanism of this compound's bactericidal action.

Experimental Protocols

The determination of the antibacterial spectrum of this compound relies on standardized antimicrobial susceptibility testing methods. The following protocols are based on established guidelines and can be adapted for the evaluation of this compound.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium in a liquid medium.

1. Preparation of this compound Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.

  • Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

2. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.

  • Inoculate the colonies into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Incubate the broth culture at the optimal temperature for the bacterium until it reaches the mid-logarithmic phase of growth.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the standardized suspension in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Preparation of Microtiter Plates:

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in broth to achieve a range of desired concentrations.

  • Include a positive control well containing only the bacterial inoculum in broth (no antibiotic) and a negative control well containing only broth (no bacteria or antibiotic).

4. Inoculation and Incubation:

  • Inoculate each well (except the negative control) with the prepared bacterial suspension.

  • Incubate the microtiter plate at the optimal temperature for the test bacterium for 18-24 hours.

5. Determination of MIC:

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the bacterium.

Experimental Workflow Diagram

MIC_Workflow start Start prep_sn Prepare this compound Stock Solution start->prep_sn prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilutions of this compound in 96-well Plate prep_sn->serial_dilution inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (18-24h) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Conclusion

This compound exhibits a potent and broad-spectrum antibacterial activity through a unique iron-dependent mechanism that leads to DNA damage while evading the host's primary oxidative stress responses. This technical guide provides a foundational understanding of its antibacterial profile, the methodologies for its evaluation, and the molecular pathways it exploits. Further research into the nuances of its antibacterial spectrum and the development of derivatives with improved therapeutic indices hold significant promise for addressing the growing challenge of antibiotic resistance.

References

Streptonigrin: A Potential SENP1 Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The search for novel therapeutic agents that can selectively target cancer cells while minimizing damage to healthy tissues is a central focus of modern oncology research. One promising avenue of investigation lies in the modulation of post-translational modifications, such as SUMOylation, which are critical for a multitude of cellular processes and are often dysregulated in cancer. Sentrin-specific protease 1 (SENP1) is a key deSUMOylating enzyme that has emerged as a significant player in tumorigenesis, promoting cancer cell proliferation, survival, and metastasis.[1][2] Consequently, the inhibition of SENP1 represents a compelling strategy for cancer treatment.

Streptonigrin, a natural product isolated from Streptomyces flocculus, has a long history of investigation as an antitumor agent, having undergone clinical trials in the 1960s and 1970s.[3] While its clinical use was hampered by toxicity, recent research has revitalized interest in this molecule by identifying SENP1 as one of its direct molecular targets.[3][4] This guide provides a comprehensive technical overview of this compound as a potential SENP1 inhibitor, detailing its mechanism of action, quantitative inhibitory data, relevant signaling pathways, and the experimental protocols used to elucidate its function.

This compound as a Direct Inhibitor of SENP1

This compound has been identified as a potent and selective inhibitor of SENP1.[3][5] Through direct binding, it disrupts the crucial interaction between SENP1 and its substrates, leading to an increase in global SUMOylation levels within the cell.[3][4] This inhibition of SENP1's deSUMOylating activity has significant downstream consequences for cancer cells, most notably the destabilization of Hypoxia-Inducible Factor 1α (HIF-1α), a key transcription factor involved in tumor angiogenesis and metabolism.[3][4][6]

Mechanism of Inhibition

Nuclear Magnetic Resonance (NMR) studies have revealed that this compound binds to a surface on SENP1 that is also responsible for binding SUMO1.[3] This direct competition prevents SENP1 from deconjugating SUMO from its target proteins. The binding is characterized by aromatic π-stacking interactions, and site-directed mutagenesis has helped to identify the key residues in SENP1 involved in this interaction.[3] By occupying the SUMO1 binding site, this compound effectively disrupts the SENP1-SUMO1 complex, leading to the accumulation of SUMOylated proteins.[1][3]

Quantitative Data on SENP1 Inhibition

The potency and selectivity of this compound as a SENP1 inhibitor have been quantified through various enzymatic assays. The following tables summarize the key inhibitory constants for this compound and provide a comparison with other known SENP1 inhibitors.

Inhibitor Target IC50 (µM) Reference
This compound (SN)SENP10.518 ± 0.100[3]
This compound (SN)SENP26.919 ± 0.676[3]
This compound (SN)SENP65.205 ± 0.853[3]
Momordin IcSENP115.37[7]
Triptolide (in PC-3 cells)SENP10.01 (10 nM)[7]
Benzodiazepine derivative 12SENP115.5[4]
Benzodiazepine derivative 13SENP19.2[4]
Aza-epoxide derivative 7SENP19.0[4]
Aza-epoxide derivative 8SENP17.1[4]
Acyloxymethylketone derivative 9SENP13.6[4]
Inhibitor Target Ki (nM) Reference
This compound (SN)SENP1138 ± 17.7[3]

Signaling Pathways and Experimental Workflows

The inhibition of SENP1 by this compound has profound effects on cellular signaling pathways that are critical for cancer progression. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for identifying and characterizing SENP1 inhibitors.

SENP1 Signaling Pathway in Cancer

SENP1_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitor Inhibition by this compound SENP1 SENP1 HIF1a_SUMO SUMOylated HIF-1α SUMO SUMO SUMO->HIF1a_SUMO SUMOylation HIF1a HIF-1α HIF1a_SUMO->HIF1a DeSUMOylation VHL VHL E3 Ligase HIF1a->VHL Binding Proteasome Proteasomal Degradation HIF1a->Proteasome Degradation Angiogenesis Angiogenesis Metabolism Proliferation HIF1a->Angiogenesis Transcription VHL->HIF1a Ubiquitination This compound This compound This compound->SENP1 Inhibits

Caption: SENP1-mediated deSUMOylation of HIF-1α and its inhibition by this compound.

Experimental Workflow for SENP1 Inhibitor Identification

Experimental_Workflow cluster_screening Screening & Identification cluster_characterization Biophysical & Cellular Characterization Compound_Library Compound Library (e.g., NCI Diversity Set) Virtual_Screening Virtual Screening (Docking on SENP1 structure) Compound_Library->Virtual_Screening Hit_Compounds Hit Compounds Virtual_Screening->Hit_Compounds Enzymatic_Assay In vitro SENP1 Enzymatic Assay Hit_Compounds->Enzymatic_Assay Potent_Inhibitor Identification of Potent Inhibitor (e.g., this compound) Enzymatic_Assay->Potent_Inhibitor NMR_Spectroscopy NMR Spectroscopy Potent_Inhibitor->NMR_Spectroscopy CETSA Cellular Thermal Shift Assay (CETSA) Potent_Inhibitor->CETSA Cell_Based_Assay Cell-Based Assays (e.g., Western Blot for HIF-1α) Potent_Inhibitor->Cell_Based_Assay Binding_Site Binding Site Mapping NMR_Spectroscopy->Binding_Site Target_Engagement Confirmation of Target Engagement CETSA->Target_Engagement Cellular_Effects Determination of Cellular Effects Cell_Based_Assay->Cellular_Effects

Caption: Workflow for identifying and characterizing SENP1 inhibitors like this compound.

Detailed Experimental Protocols

In Vitro SENP1 Enzymatic Assay (Fluorogenic)

This assay measures the enzymatic activity of SENP1 by monitoring the cleavage of a fluorogenic substrate.

  • Materials:

    • Recombinant human SENP1 protein.

    • Fluorogenic substrate: SUMO1-AMC (7-amino-4-methylcoumarin).[3]

    • Assay buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 10 mM DTT.[1]

    • This compound (or other test inhibitors) dissolved in DMSO.

    • 96-well black microplate.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In each well of the microplate, add the SENP1 enzyme to the assay buffer.

    • Add the this compound dilutions to the respective wells and incubate for 20 minutes at room temperature to allow for inhibitor binding.[3]

    • Initiate the reaction by adding the SUMO1-AMC substrate to each well.[2]

    • Immediately measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 440 nm.[3]

    • Monitor the fluorescence kinetically over a period of time (e.g., 30-60 minutes) at 37°C.

    • The rate of increase in fluorescence is proportional to the SENP1 activity.

    • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Analysis

NMR spectroscopy is used to identify the binding site of this compound on SENP1 and to confirm the disruption of the SENP1-SUMO1 interaction.

  • Materials:

    • ¹⁵N-labeled SENP1 catalytic domain.[1]

    • This compound dissolved in deuterated DMSO (DMSO-d6).[1]

    • NMR buffer: 20 mM sodium phosphate (pH 6.8), 5 mM DTT, 0.03% NaN₃.[1]

    • NMR spectrometer (e.g., 700 MHz).[1]

  • Procedure:

    • Acquire a 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled SENP1 in the NMR buffer. This serves as the reference spectrum.

    • Titrate increasing concentrations of this compound into the SENP1 sample.

    • Acquire a ¹H-¹⁵N HSQC spectrum at each titration point.

    • Analyze the chemical shift perturbations (CSPs) of the backbone amide signals of SENP1 upon this compound binding. Residues with significant CSPs are likely part of or near the binding site.[1][8]

    • To confirm disruption of the SENP1-SUMO1 complex, a similar titration can be performed on a pre-formed complex of ¹⁵N-labeled SUMO1 and unlabeled SENP1. The reappearance of sharp SUMO1 signals indicates its displacement by this compound.[1][8]

Western Blot Analysis of HIF-1α Levels

This method is used to determine the effect of this compound on the protein levels of the SENP1 substrate, HIF-1α, in cancer cells.

  • Materials:

    • Cancer cell line (e.g., HeLa, PC3).[9]

    • This compound.

    • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.

    • SDS-PAGE gels and electrophoresis apparatus.

    • PVDF or nitrocellulose membranes.

    • Blocking buffer (e.g., 5% non-fat milk in TBST).

    • Primary antibody against HIF-1α.

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate (e.g., ECL).

    • Imaging system.

  • Procedure:

    • Culture cancer cells to a suitable confluency.

    • Treat the cells with various concentrations of this compound for a specified time (e.g., 4-24 hours). A positive control for HIF-1α stabilization, such as cobalt chloride treatment or hypoxia, should be included.[10]

    • Harvest the cells and prepare whole-cell lysates using the lysis buffer. Keep samples on ice to prevent protein degradation.[11]

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA).

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.[9]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • A decrease in the HIF-1α band intensity in this compound-treated cells indicates its degradation. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.

Conclusion and Future Perspectives

This compound has been unequivocally identified as a direct inhibitor of SENP1, a protease with a well-established role in promoting cancer.[1][3][7] By disrupting the deSUMOylation activity of SENP1, this compound leads to the accumulation of SUMOylated proteins and the subsequent degradation of key oncogenic factors like HIF-1α.[3] This mechanism provides a solid rationale for its observed antitumor effects.

While the historical clinical application of this compound was limited by its toxicity, the current understanding of its molecular target opens new avenues for drug development.[8][12] Future efforts can be directed towards the synthesis of this compound analogs with improved therapeutic indices, leveraging the known structure-activity relationships to enhance potency against SENP1 while reducing off-target effects.[3] The detailed experimental protocols and signaling pathway information provided in this guide serve as a valuable resource for researchers aiming to further explore the therapeutic potential of targeting the SENP1 pathway with this compound and its derivatives in the fight against cancer.

References

Streptonigrin: A Technical Guide to its Toxicological Profile and Side Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Streptonigrin is an aminoquinone antitumor antibiotic isolated from the bacterium Streptomyces flocculus.[1][2] Initially identified as a potent antineoplastic agent, its clinical development was halted during Phase II trials due to severe and unavoidable toxicity.[3][4] This technical guide provides an in-depth overview of the toxicological profile of this compound, summarizing its mechanisms of action, organ-specific toxicities, and observed side effects. It details the experimental methodologies for assessing its toxicity and visualizes the key molecular pathways and experimental workflows. The primary toxicities associated with this compound are severe bone marrow suppression and gastrointestinal disturbances, rooted in its ability to induce extensive DNA damage through the generation of reactive oxygen species and inhibition of critical cellular enzymes.[3][5]

Toxicological Profile

The toxicity of this compound is multifaceted, stemming from its chemical structure which facilitates a range of detrimental interactions with cellular components.

Mechanism of Toxic Action

This compound exerts its cytotoxic effects through several interconnected mechanisms, primarily centered on the disruption of DNA integrity and cellular signaling.

  • DNA Damage via Reactive Oxygen Species (ROS) Generation: The core of this compound's toxicity lies in its aminoquinone structure. In the presence of reducing agents like NADH, the quinone moiety undergoes redox cycling. This process involves complexing with metal ions, particularly iron, and transferring electrons to molecular oxygen.[6][7] This autoxidation generates superoxide radicals (O₂⁻) and subsequently hydrogen peroxide (H₂O₂), which can lead to the formation of highly reactive hydroxyl radicals (•OH). These reactive oxygen species directly attack DNA, causing single and double-strand breaks, inducing unscheduled DNA synthesis, and forming DNA adducts.[6][7] This free radical-mediated cellular damage is a primary driver of its cytotoxic and genotoxic effects.[1][2]

  • Inhibition of DNA and RNA Synthesis: As a direct consequence of widespread DNA damage and by interfering with the necessary enzymatic machinery, this compound is a potent inhibitor of both DNA and RNA synthesis.[3][6][7]

  • Topoisomerase II Inhibition: this compound complexes with DNA and the enzyme topoisomerase II.[1][2] This interaction stabilizes the enzyme-DNA cleavage complex, preventing the re-ligation of DNA strands and leading to the accumulation of permanent double-strand breaks, ultimately triggering apoptotic pathways.[6][7]

  • Interference with Signaling Pathways:

    • β-catenin/Tcf Signaling: this compound has been shown to inhibit the β-catenin/Tcf signaling pathway. It can suppress the formation of the β-catenin/Tcf-DNA complex, potentially by affecting upstream components like GSK-3β phosphorylation.[3]

    • SENP1 Inhibition: this compound is also known to inhibit Sentrin-specific protease 1 (SENP1), an enzyme involved in the deSUMOylation of proteins.[3] Disruption of the SUMOylation-deSUMOylation balance can affect numerous cellular processes, including cell cycle regulation and DNA repair, contributing to its anticancer activity and likely its toxicity.

Genotoxicity

This compound is a potent genotoxic agent. At the chromosomal level, it has been demonstrated to cause significant damage, including chromosome breakage and an increased frequency of sister-chromatid exchanges in various cell types, including human leukocytes.[3][6][7]

Organ-Specific Toxicity

The systemic administration of this compound leads to pronounced toxicity in several organ systems, with rapidly dividing cells being the most susceptible.

  • Bone Marrow Suppression: The most significant and dose-limiting toxicity of this compound is severe bone marrow depression.[3][5] This myelosuppression leads to cytopenias, including leukopenia (a reduction in white blood cells), which severely compromises the immune system.[2]

  • Gastrointestinal Toxicity: this compound causes severe gastrointestinal side effects, including nausea, vomiting, and diarrhea.[3][5] This is likely due to damage to the rapidly proliferating epithelial cells lining the GI tract.

  • Nephrotoxicity: While less prominent than myelosuppression, there is evidence suggesting that this compound can be nephrotoxic, contributing to renal injury.[3]

  • Cardiotoxicity: Based on available literature, cardiotoxicity is not a well-documented or primary adverse effect of this compound. Targeted searches have not revealed significant evidence of this compound-induced heart damage.

Quantitative Toxicity Data

Table 1: In Vitro Cytotoxicity of this compound (Illustrative)

Cell LineCancer TypeIC50 ConcentrationNotes
HeLaCervical Cancer>10 nMHigher concentrations lead to significant cell death.[3]
SW480Colon CancerEffective at µM concentrationsInhibits β-catenin/Tcf signaling.[3]
HEK293Human Embryonic KidneyEffective at µM concentrationsUsed in studies of β-catenin signaling.[3]
VariousMultipleStrong cytotoxic effectsGenerally observed at concentrations >1 µM.[3]

Note: This table is illustrative. IC50 values are highly variable. For instance, this compound showed an 86% inhibition against β-catenin/Tcf-DNA complex formation at 5 μM.[3]

Table 2: Acute Toxicity of this compound (LD50)

SpeciesRoute of AdministrationLD50 Value
Data Not Available--

Note: Specific LD50 values from standardized acute toxicity studies are not consistently reported in the reviewed literature.

Clinical and Preclinical Side Effects

Clinical trials and preclinical studies of this compound were terminated due to its severe side effect profile. The most frequently reported adverse events are summarized below.

Table 3: Summary of Observed Side Effects of this compound

System/Organ ClassSide EffectSeverityFrequencyReference
Blood and Lymphatic System Bone Marrow DepressionSevereCommon[3][5]
LeukopeniaSevereCommon[2]
Gastrointestinal NauseaSevereCommon[3][5]
VomitingSevereCommon[3][5]
DiarrheaSevereCommon[3][5]
Skin and Subcutaneous Tissue Alopecia (Hair Loss)ModerateReported[3][5]

Experimental Protocols

The toxicological evaluation of a compound like this compound involves a battery of in vitro and in vivo assays. The following are detailed methodologies for key experiments cited in the assessment of its toxicity.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This protocol provides a general method for assessing the dose-dependent cytotoxic effect of this compound on a cancer cell line.

  • Cell Preparation:

    • Culture a relevant cancer cell line (e.g., HeLa, SW480) in appropriate medium until approximately 80% confluent.

    • Trypsinize, count, and resuspend the cells to a concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in culture medium to achieve a range of final concentrations (e.g., 1 nM to 10 µM).

    • Remove the medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle-only controls.

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Data Acquisition:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Genotoxicity: Sister Chromatid Exchange (SCE) Assay

This protocol outlines the procedure for detecting the genotoxic potential of this compound by visualizing exchanges between sister chromatids.

  • Cell Culture and Treatment:

    • Culture cells (e.g., human lymphocytes) in the presence of 5-bromo-2'-deoxyuridine (BrdU) for two rounds of DNA replication (approximately 48 hours). BrdU will be incorporated into the newly synthesized DNA strands.

    • Concurrently, treat the cells with various concentrations of this compound (e.g., 5 ng/mL to 50 ng/mL) for a defined period.

  • Metaphase Arrest and Harvesting:

    • Add a mitotic inhibitor (e.g., colcemid) to the culture for the final 2-4 hours to arrest cells in metaphase.

    • Harvest the cells by centrifugation.

  • Chromosome Preparation:

    • Resuspend the cell pellet in a hypotonic solution (e.g., 0.075 M KCl) to swell the cells and disperse the chromosomes.

    • Fix the cells using a freshly prepared solution of methanol and acetic acid (3:1 ratio). Repeat the fixation step three times.

    • Drop the fixed cell suspension onto clean, cold microscope slides and allow them to air dry.

  • Differential Staining:

    • Stain the slides with Hoechst 33258 dye.

    • Expose the slides to long-wave UV light.

    • Incubate the slides in a saline-sodium citrate (SSC) buffer at 60°C.

    • Stain the slides with Giemsa solution. This process results in differential staining: the chromatid with two BrdU-substituted strands will stain lightly, while the chromatid with one substituted strand will stain darkly.

  • Analysis:

    • Visualize the metaphase spreads under a light microscope.

    • Count the number of SCEs (points where the staining pattern switches between sister chromatids) in a statistically significant number of metaphases (e.g., 20-50).

    • Compare the frequency of SCEs in this compound-treated cells to that in control cells.

In Vivo Acute Toxicity Study (Maximum Tolerated Dose - MTD)

This protocol describes a general procedure for determining the acute toxicity and MTD of this compound in a rodent model.

  • Animal Selection and Acclimatization:

    • Use healthy, young adult rodents (e.g., ICR mice), with an equal number of males and females.

    • Acclimatize the animals to the laboratory conditions for at least one week before the study.

  • Dose Formulation and Administration:

    • Prepare a formulation of this compound in a suitable vehicle for the chosen route of administration (e.g., intraperitoneal, intravenous).

    • Divide the animals into groups (e.g., 5 per sex per group). One group will serve as the vehicle control.

    • Administer a single dose of this compound to the treatment groups at escalating concentrations.

  • Clinical Observation:

    • Observe the animals continuously for the first few hours post-dosing and then daily for 14 days.

    • Record all signs of toxicity, including changes in behavior (e.g., lethargy, ataxia), physical appearance (e.g., piloerection), and physiological functions (e.g., labored breathing).

    • Record mortality and body weight at regular intervals.

  • Necropsy and Histopathology:

    • At the end of the 14-day observation period, euthanize all surviving animals.

    • Conduct a gross necropsy on all animals (including those that died during the study) to examine for any visible organ abnormalities.

    • Collect key organs (e.g., liver, kidneys, spleen, bone marrow) for histopathological analysis to identify any microscopic changes.

  • Data Analysis:

    • The MTD is defined as the highest dose that does not cause mortality or other unacceptable signs of toxicity.

    • If enough dose groups are used, an LD50 (the dose lethal to 50% of the animals) can be calculated using statistical methods.

Visualizations

Signaling Pathways and Workflows

Streptonigrin_Toxicity_Mechanism Mechanism of this compound-Induced Genotoxicity cluster_redox Redox Cycling cluster_dna DNA Damage SN This compound (Quinone) SN_semi Semiquinone Radical SN->SN_semi Reduction TopII Topoisomerase II Inhibition SN->TopII Inhibits SN_semi->SN Oxidation O2 O₂ SN_semi->O2 NADH NADH NADH->SN Metal Metal Ions (e.g., Fe²⁺) Metal->SN ROS ROS (O₂⁻, •OH) O2->ROS Generation DNA Nuclear DNA ROS->DNA Attacks Breaks Strand Breaks DNA->Breaks Adducts DNA Adducts DNA->Adducts Streptonigrin_Beta_Catenin Inhibition of β-catenin/Tcf Signaling Pathway cluster_nucleus Wnt Wnt Ligand Receptor Frizzled/LRP Wnt->Receptor Binds Complex Destruction Complex (APC, Axin, GSK-3β) Receptor->Complex Inhibits BetaCatenin β-catenin Complex->BetaCatenin Phosphorylates for Degradation Proteasome Proteasomal Degradation BetaCatenin->Proteasome Nucleus Nucleus BetaCatenin->Nucleus Translocates Tcf Tcf/Lef TargetGenes Target Gene Transcription Tcf->TargetGenes Activates SN This compound SN->Complex Modulates? (e.g., GSK-3β) SN->Tcf Blocks DNA Binding InVivo_Toxicity_Workflow Experimental Workflow for In Vivo Toxicity Assessment cluster_obs In-Life Phase start Start: Animal Acclimatization grouping Grouping & Randomization (Control & Treatment Groups) start->grouping dosing Dose Administration (Single or Repeated) grouping->dosing observation 14-Day Clinical Observation dosing->observation data_collection Data Collection observation->data_collection necropsy Gross Necropsy data_collection->necropsy histology Histopathology necropsy->histology analysis Data Analysis & MTD/LD50 Determination histology->analysis obs_points • Mortality • Body Weights • Clinical Signs (Irwin Test) • Food/Water Intake

References

Methodological & Application

Application Notes and Protocols: Determination of Streptonigrin IC50 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Streptonigrin, an aminoquinone antibiotic produced by Streptomyces flocculus, has demonstrated potent antitumor activity. Its clinical application, however, has been hindered by its toxicity. Understanding the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines is a critical step in preclinical drug evaluation, aiding in the identification of susceptible cancer types and the development of derivatives with improved therapeutic indices. These application notes provide detailed protocols for determining the IC50 of this compound in cancer cell lines using a colorimetric MTT assay, along with a summary of its mechanism of action and reported IC50 values.

Introduction

This compound exerts its anticancer effects through multiple mechanisms. It is known to be a metal-dependent quinone-containing antibiotic that can interfere with cell respiration and disrupt cell replication and transcription.[1] The presence of reducing agents enhances its ability to cause irreversible damage to DNA and RNA.[1] Furthermore, this compound can complex with DNA and topoisomerase II, leading to DNA cleavage and the inhibition of DNA replication and RNA synthesis.[2] It also functions as a reverse transcriptase inhibitor and induces cellular damage through the generation of free radicals.[2]

Recent studies have elucidated more specific molecular targets of this compound. It has been identified as an inhibitor of SUMO-specific protease 1 (SENP1), which leads to a reduction in the protein levels of Hypoxia-Inducible Factor 1α (HIF1α).[1][3][4] Additionally, this compound has been shown to inhibit the β-catenin/Tcf signaling pathway, which is often dysregulated in cancer.[5][6] This inhibition is more pronounced in cancer cells with activated β-catenin signaling.[6]

The IC50 value represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.[7] In the context of cancer research, it is a key parameter to quantify the potency of a compound in inhibiting cancer cell growth and viability.[7] This document provides a standardized protocol for determining the IC50 of this compound in adherent cancer cell lines.

Data Presentation

The following table summarizes the reported IC50 values of this compound in various human cancer cell lines. It is important to note that IC50 values can vary depending on the cell line, assay method, and experimental conditions such as incubation time.

Cell LineCancer TypeIC50 ValueAssay MethodIncubation Time
SW480Colon CarcinomaDose-dependent inhibition (0-5 µM)Not specified24 h
AGSGastric AdenocarcinomaDose-dependent inhibition (0-5 µM)Not specified24 h
HEK293 (with active β-catenin)Embryonic KidneyDose-dependent inhibition (0-5 µM)Not specified24 h
U2OSOsteosarcomaCytotoxic at 10 µMNot specifiedNot specified
ACHNRenal Cell CarcinomaApoptosis induced at 10-100 nMNot specifiedNot specified
CAKI-1Renal Cell CarcinomaApoptosis induced at 10-100 nMNot specifiedNot specified
P815Mastocytoma0.78 ng/mLNot specified72 h
FDC.P2Myeloid Progenitor0.07 ng/mLNot specified72 h

Experimental Protocols

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which is largely impermeable to cell membranes. Therefore, the amount of purple formazan produced is proportional to the number of viable cells. The formazan crystals are solubilized, and the absorbance is measured spectrophotometrically.

Materials
  • This compound (powder)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cancer cell lines of interest (e.g., SW480, HCT116, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in sterile PBS)

  • MTT solvent (e.g., 0.04 N HCl in isopropanol, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Protocol
  • Cell Seeding: a. Culture the selected cancer cell lines in T-75 flasks until they reach 70-80% confluency. b. Wash the cells with sterile PBS and detach them using Trypsin-EDTA. c. Neutralize the trypsin with complete culture medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter. e. Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells/well, to be optimized for each cell line) in complete culture medium. f. Seed 100 µL of the cell suspension into each well of a 96-well plate. g. Incubate the plate for 24 hours in a humidified incubator to allow the cells to attach.

  • This compound Preparation and Treatment: a. Prepare a stock solution of this compound (e.g., 10 mM) in sterile DMSO. b. On the day of the experiment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.01 nM to 10 µM). It is recommended to perform a wide range of concentrations initially to determine the approximate IC50. c. Carefully remove the medium from the wells of the 96-well plate containing the attached cells. d. Add 100 µL of the various concentrations of this compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only). e. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form. c. After the incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals at the bottom of the wells. d. Add 100 µL of MTT solvent to each well to dissolve the formazan crystals. e. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Subtract the absorbance of the blank control from all other readings. c. Calculate the percentage of cell viability for each this compound concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100 d. Plot the percentage of cell viability against the logarithm of the this compound concentration. e. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) with software like GraphPad Prism or similar to determine the IC50 value.

Mandatory Visualizations

Streptonigrin_IC50_Workflow cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cells cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding drug_treatment 4. Treat Cells cell_seeding->drug_treatment drug_prep 3. Prepare this compound Dilutions drug_prep->drug_treatment mtt_add 5. Add MTT Reagent drug_treatment->mtt_add formazan_dissolve 6. Dissolve Formazan Crystals mtt_add->formazan_dissolve read_absorbance 7. Read Absorbance formazan_dissolve->read_absorbance calc_ic50 8. Calculate IC50 read_absorbance->calc_ic50

Caption: Experimental workflow for determining the IC50 of this compound in cancer cell lines.

Streptonigrin_Signaling_Pathway cluster_wnt Wnt/β-catenin Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled DestructionComplex Destruction Complex (Axin, APC, GSK-3β, CK1α) Frizzled->DestructionComplex Inhibition LRP5_6 LRP5/6 Co-receptor LRP5_6->DestructionComplex Inhibition beta_catenin β-catenin DestructionComplex->beta_catenin Phosphorylation & Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Nuclear Translocation & Binding TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Activation This compound This compound This compound->beta_catenin Inhibits Nuclear Accumulation This compound->TCF_LEF Inhibits Binding to DNA

References

Application Notes and Protocols for Streptonigrin in In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and use of Streptonigrin in in vitro cell culture assays. This compound is a potent antitumor antibiotic isolated from Streptomyces flocculus with a complex mechanism of action, making it a valuable tool for cancer research and drug development.[1][2] Proper handling and dissolution are critical for obtaining reproducible and accurate experimental results.

Product Information

PropertyValue
CAS Number 3930-19-6[1][3][4]
Molecular Formula C₂₅H₂₂N₄O₈[1][3][5]
Molecular Weight 506.47 g/mol [3][4]
Appearance Black solid[4]
Storage Store solid at -20°C for ≥4 years of stability.[1]

Solubility of this compound

This compound is a hydrophobic compound with poor water solubility.[5][6][7] The solvent of choice for preparing stock solutions for cell culture applications is Dimethyl Sulfoxide (DMSO).

SolventSolubilityReference
DMSO Soluble[3][4][6]
DMF Soluble[6]
Methanol Moderately Soluble[6]
Ethanol Moderately Soluble[6]
Chloroform:Methanol (1:1) Approx. 2 mg/mL[1]
Water Poorly Soluble[6]

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (MW: 506.47 g/mol )

  • Anhydrous/sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipette

Procedure:

  • Weighing: Carefully weigh out 5.06 mg of this compound powder. Due to its potency and potential hazards, handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a chemical fume hood.

  • Dissolution: Add 1 mL of sterile DMSO to the vial containing the this compound powder.

  • Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. The solution should be clear.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the stock solution aliquots at -20°C for long-term storage (months) or at 4°C for short-term use (days to weeks).[3] Protect from light.

Preparation of Working Solution for Cell Culture

This protocol describes the dilution of the 10 mM stock solution to a final working concentration in cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium

  • Sterile tubes for dilution

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5% and ideally at 0.1-0.2%.

  • Example Dilution for a 10 µM final concentration in 10 mL of medium:

    • Add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed medium to make a 100 µM intermediate solution.

    • Add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed medium to achieve a final concentration of 10 µM. The final DMSO concentration will be 0.1%.

  • Application to Cells: Immediately add the final working solution to your cell cultures. Ensure even distribution by gently swirling the plate or flask.

Mechanism of Action

This compound exerts its cytotoxic effects through multiple mechanisms. A primary mode of action involves its ability to chelate iron and generate reactive oxygen species (ROS), which leads to DNA damage.[8][9][10] this compound can also inhibit topoisomerase II, an enzyme crucial for DNA replication and repair.[1][11] Furthermore, it has been shown to interfere with the β-catenin/Tcf signaling pathway by suppressing the phosphorylation of GSK-3β.[5]

Streptonigrin_Signaling_Pathway cluster_cell Cell This compound This compound Streptonigrin_Fe_Complex This compound-Fe²⁺ Complex This compound->Streptonigrin_Fe_Complex Topoisomerase_II Topoisomerase II This compound->Topoisomerase_II GSK3B GSK-3β This compound->GSK3B Inhibits phosphorylation Fe2 Fe²⁺ Fe2->Streptonigrin_Fe_Complex ROS Reactive Oxygen Species (ROS) Streptonigrin_Fe_Complex->ROS DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Topoisomerase_II->DNA_Damage Inhibition of DNA Repair Beta_Catenin β-catenin GSK3B->Beta_Catenin Promotes degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activates TCF_LEF->Apoptosis Inhibition of anti-apoptotic genes

Caption: this compound's multifaceted mechanism of action.

Experimental Workflow

The following diagram illustrates the workflow for preparing this compound for in vitro cell culture assays.

Streptonigrin_Preparation_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot Stock Solution vortex->aliquot store Store at -20°C aliquot->store thaw Thaw Aliquot store->thaw dilute Prepare Working Solution in Medium thaw->dilute treat Treat Cells dilute->treat end End treat->end

Caption: Workflow for this compound solution preparation.

References

Streptonigrin stock solution preparation and storage

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Streptonigrin

Topic: this compound Stock Solution Preparation and Storage Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a potent aminoquinone antibiotic and antitumor agent originally isolated from Streptomyces flocculus[1][2]. Its mechanism of action involves the generation of reactive oxygen species and interference with DNA synthesis, making it a valuable tool in cancer research and for studies involving DNA damage and repair[][4][5]. Due to its high cytotoxicity, proper handling, preparation, and storage of this compound solutions are critical for ensuring experimental reproducibility and laboratory safety. These application notes provide detailed protocols and guidelines for the preparation and storage of this compound stock solutions.

Safety and Handling Precautions

This compound is highly cytotoxic and must be handled with extreme care[]. It is classified as a hazardous substance and requires strict adherence to safety protocols[4][6].

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles (eyeshields), and chemical-resistant gloves[4][5]. A dust mask (e.g., N95) should be used when handling the solid powder to avoid inhalation[4].

  • Ventilation: Handle this compound, both in solid and solution form, in a well-ventilated area, preferably within a chemical fume hood or a biological safety cabinet[7].

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. Avoid the formation of dust and aerosols[7]. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention[7][8].

  • Handling: Do not eat, drink, or smoke when handling the product. Wash hands thoroughly after handling[6][7].

  • Disposal: Dispose of this compound waste according to approved institutional and local waste disposal regulations for hazardous materials[7].

Quantitative Data Summary

The following tables summarize the key quantitative data for the preparation and storage of this compound solutions.

Table 1: Solubility of this compound

SolventSolubilityReference
Chloroform:Methanol (1:1)~ 2 mg/mL[1][6]
Dimethylformamide (DMF)Soluble[9]
Dimethyl sulfoxide (DMSO)Soluble[9]
MethanolModerately Soluble[9]
EthanolModerately Soluble[9]
WaterPoor Solubility[9]

Table 2: Recommended Storage Conditions and Stability

FormTemperatureDurationReference
Solid (Powder)-20°C≥ 4 years[1][][6]
Solid (Powder)2-8°CNot Specified[4][5]
In Solvent-80°CNot Specified[7]

Note: Storage temperature for solid this compound may vary by manufacturer. Always refer to the product-specific data sheet for the most accurate storage information.

Experimental Protocol: Preparation of this compound Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

4.1. Materials and Equipment

  • This compound (solid powder, Molecular Weight: 506.46 g/mol )[4][5]

  • Anhydrous, sterile Dimethyl sulfoxide (DMSO)

  • Inert gas (e.g., Argon or Nitrogen)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Analytical balance

4.2. Procedure

  • Pre-handling Preparations:

    • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

    • Perform all handling steps within a chemical fume hood or other appropriate containment equipment.

  • Weighing the Compound:

    • Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.06 mg of this compound.

  • Dissolution:

    • Transfer the weighed this compound powder to a sterile vial.

    • Add the desired volume of sterile DMSO. For a 10 mM solution from 5.06 mg, add 1 mL of DMSO.

    • To aid dissolution, it is recommended to purge the solvent with an inert gas before adding it to the solid[6].

    • Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath may be used if necessary, but avoid excessive heat.

  • Aliquoting and Storage:

    • Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile cryovials to avoid repeated freeze-thaw cycles.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -80°C for long-term storage[7].

Workflow Diagram

The following diagram illustrates the standard workflow for preparing and storing a this compound stock solution.

Streptonigrin_Workflow cluster_prep Preparation (in Fume Hood) cluster_storage Aliquoting & Storage start Start weigh Weigh this compound Powder start->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -80°C aliquot->store use Use in Experiment store->use

Caption: Workflow for .

References

Application Notes and Protocols: Streptonigrin Dose-Response Curve Generation and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptonigrin is a potent antitumor antibiotic isolated from Streptomyces flocculus. Its mechanism of action involves the induction of DNA strand breaks and the inhibition of DNA and RNA synthesis.[1][2] this compound's cytotoxicity is mediated, in part, through the generation of reactive oxygen species (ROS) and its interaction with metal ions.[3] Furthermore, recent studies have indicated that this compound can modulate cellular signaling pathways, including the Wnt/β-catenin pathway, which is often dysregulated in cancer.[1]

Accurate determination of the dose-response relationship of this compound is crucial for understanding its therapeutic potential and toxicological profile. This document provides detailed protocols for generating and analyzing this compound dose-response curves in cancer cell lines, along with methods to investigate its impact on cell viability, DNA damage, and relevant signaling pathways.

Data Presentation

Table 1: Proliferation and Viability of HeLa Cells Treated with this compound
Treatment DurationThis compound ConcentrationCell Count (x10^4 cells/well)% Viability (Trypan Blue Exclusion)
24 hours Control (DMSO)4.5 ± 0.398 ± 1.5
1 nM4.3 ± 0.297 ± 2.0
10 nM3.1 ± 0.4 85 ± 3.1
100 nM1.8 ± 0.2 62 ± 4.5
48 hours Control (DMSO)8.2 ± 0.597 ± 1.8
1 nM7.9 ± 0.496 ± 2.2
10 nM4.2 ± 0.3 71 ± 3.8
100 nM1.1 ± 0.1 35 ± 5.1
72 hours Control (DMSO)15.1 ± 0.996 ± 2.0
1 nM14.5 ± 0.895 ± 2.5
10 nM5.3 ± 0.5 58 ± 4.2
100 nM0.5 ± 0.1 15 ± 3.3
*Data are represented as mean ± standard deviation from three independent experiments. **p < 0.01, **p < 0.001 compared to control.
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIncubation Time (hours)IC50 (nM)Reference
HeLaCervical Cancer48~10-50[2]
SW480Colon Cancer72~50
Ataxia telangiectasia (A-T) fibroblasts-3~0.5 (ng/mL)[2]
Normal fibroblasts-3~1.0 (ng/mL)[2]
LNCaPProstate CancerNot Specified~5[4]
PC-3Prostate CancerNot Specified~10[4]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is adapted from standard MTT assay procedures.[5][6][7]

Materials:

  • Cancer cell line of interest (e.g., HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should typically range from 0.1 nM to 1 µM. Remove the overnight culture medium from the wells and add 100 µL of the various this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration to generate a dose-response curve. The IC50 value (the concentration at which 50% of cell growth is inhibited) can be determined from this curve using non-linear regression analysis.

Cell Proliferation and Viability Assessment using Trypan Blue Exclusion Assay

This protocol is based on standard cell counting and trypan blue exclusion methods.[8][9][10][11][12]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • Trypan Blue solution (0.4%)

  • Phosphate-buffered saline (PBS)

  • 24-well plates

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Seeding: Seed cells into a 24-well plate at a density of 2 x 10⁴ cells/well in 500 µL of complete culture medium. Incubate overnight.

  • This compound Treatment: Treat the cells with a range of this compound concentrations as described in the MTT assay protocol.

  • Cell Harvesting: After the desired incubation period, collect the culture medium (which may contain detached, dead cells). Wash the adherent cells with PBS and then detach them using trypsin. Combine the detached cells with the collected medium.

  • Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 dilution).

  • Cell Counting: Load the stained cell suspension into a hemocytometer. Count the number of viable (unstained) and non-viable (blue) cells under a microscope. Alternatively, use an automated cell counter.

  • Data Analysis: Calculate the total cell number and the percentage of viable cells for each treatment condition. Plot these values against the this compound concentration.

DNA Damage Assessment by γH2AX Staining

This protocol outlines the immunofluorescent detection of γH2AX, a marker for DNA double-strand breaks.[13][14][15][16][17]

Materials:

  • Cancer cell line grown on coverslips in a 24-well plate

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γH2AX) antibody

  • Secondary antibody: Fluorescently-labeled anti-mouse or anti-rabbit IgG

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells grown on coverslips with this compound at various concentrations for a defined period (e.g., 4 hours).

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking: Wash with PBS and block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary γH2AX antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images of the DAPI (blue) and γH2AX (e.g., green) channels. Quantify the number and intensity of γH2AX foci per nucleus using image analysis software.

Mandatory Visualization

Streptonigrin_Dose_Response_Workflow cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_incubation Incubation cluster_analysis Endpoint Analysis cluster_data Data Analysis & Output Cell_Culture 1. Cell Culture (e.g., HeLa) Seeding 2. Seed cells in multi-well plates Cell_Culture->Seeding Treatment 4. Treat cells with various concentrations Seeding->Treatment Serial_Dilution 3. Prepare this compound serial dilutions Serial_Dilution->Treatment Incubate 5. Incubate for 24, 48, or 72 hours Treatment->Incubate MTT_Assay 6a. Cell Viability (MTT Assay) Incubate->MTT_Assay Trypan_Blue 6b. Cell Proliferation (Trypan Blue) Incubate->Trypan_Blue gH2AX_Staining 6c. DNA Damage (γH2AX Staining) Incubate->gH2AX_Staining Dose_Response_Curve 7. Generate Dose-Response Curve MTT_Assay->Dose_Response_Curve Trypan_Blue->Dose_Response_Curve gH2AX_Staining->Dose_Response_Curve IC50_Determination 8. Determine IC50 Value Dose_Response_Curve->IC50_Determination

Caption: Experimental workflow for generating a this compound dose-response curve.

Streptonigrin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dsh Frizzled->Dsh LRP5_6->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) Dsh->Destruction_Complex Inhibition Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylation & Degradation Beta_Catenin_Nuc β-catenin Beta_Catenin->Beta_Catenin_Nuc Translocation This compound This compound This compound->Destruction_Complex Modulation? This compound->Beta_Catenin Inhibition of TCF binding TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Activation

Caption: this compound's inhibitory effect on the Wnt/β-catenin signaling pathway.

Dose_Response_Analysis_Logic cluster_input Input Data cluster_processing Data Processing cluster_analysis Curve Fitting & Analysis cluster_output Output Metrics Concentrations This compound Concentrations (Log Scale) Plotting Plot Viability vs. Log(Concentration) Concentrations->Plotting Viability_Data Cell Viability Data (%) Normalization Normalize to Control Viability_Data->Normalization Normalization->Plotting Nonlinear_Regression Non-linear Regression (Sigmoidal Curve Fit) Plotting->Nonlinear_Regression IC50 IC50 Value Nonlinear_Regression->IC50 Curve_Parameters Hill Slope, R² Nonlinear_Regression->Curve_Parameters

Caption: Logical workflow for dose-response curve analysis.

References

Application Notes and Protocols for Utilizing Streptonigrin in a High-Throughput Screening Campaign

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for incorporating Streptonigrin into high-throughput screening (HTS) campaigns, primarily focusing on its cytotoxic properties. This document includes detailed protocols for cytotoxicity assays, expected quantitative data, and diagrams of relevant signaling pathways and experimental workflows.

Introduction to this compound

This compound is an aminoquinone antibiotic produced by Streptomyces flocculus. It exhibits potent antitumor and antibacterial activities. Its mechanism of action is complex, involving the induction of DNA strand breaks, inhibition of DNA and RNA synthesis, and the generation of reactive oxygen species, often in an iron-dependent manner.[1] Furthermore, this compound has been shown to modulate key cellular signaling pathways, including the Wnt/β-catenin and SENP1 signaling pathways, making it a valuable tool for cancer research and drug discovery.[2][3][4] Due to its potent bioactivity, this compound can serve as a reliable positive control in cytotoxicity screens and as a lead compound for the development of novel anticancer agents.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, providing expected values for HTS assay development and validation.

Table 1: Inhibitory Activity of this compound against SENP Enzymes

EnzymeIC50 (µM)Noteworthy Observations
SENP1Not explicitly defined, but significant inhibition observed at 2 µMThis compound demonstrates higher potency for SENP1 compared to other SENPs.[5]
SENP25.205 ± 0.853Lower potency compared to SENP1.[5]
SENP65.205 ± 0.853Similar potency to SENP2.[5]

Table 2: Representative HTS Cytotoxicity Assay Parameters for this compound

ParameterValueDescription
Cell Line U2OS (Human Osteosarcoma)A commonly used cell line in cancer research, sensitive to DNA damaging agents.
Compound Concentration 20 µM (for single-point screen)A starting concentration based on typical HTS protocols for natural product libraries.[6]
Positive Control Doxorubicin (5 ng/mL)A well-characterized cytotoxic agent.[4]
Negative Control 0.2% DMSOVehicle control.[4]
Incubation Time 48 hoursSufficient time to observe cytotoxic effects.[4][7]
Z'-Factor > 0.5Indicates a robust and reliable assay suitable for HTS.[8]
Hit Rate (Primary Screen) ~0.1% - 1.0%Expected hit rate for a typical HTS campaign.
Confirmation Assay Dose-response curve (e.g., 10-point)To determine the IC50 of primary hits.

Signaling Pathways Modulated by this compound

This compound has been shown to interfere with the Wnt/β-catenin signaling pathway, a critical pathway in embryonic development and cancer. One of its proposed mechanisms involves the suppression of GSK-3β phosphorylation, leading to the destabilization of β-catenin.[3] It has also been reported to directly inhibit the formation of the β-catenin/Tcf-DNA complex.[3] Additionally, this compound is a known inhibitor of SENP1, a SUMO-specific protease, which can affect the stability of various proteins, including Hypoxia-Inducible Factor 1α (HIF1α).[2][4]

G This compound's Effect on the Wnt/β-catenin Pathway cluster_wnt Wnt Signaling cluster_destruction Destruction Complex cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh LRP5_6 LRP5/6 Co-receptor LRP5_6->Dsh Axin Axin Dsh->Axin GSK3b GSK-3β Axin->GSK3b APC APC APC->GSK3b beta_catenin β-catenin GSK3b->beta_catenin P Proteasome Proteasomal Degradation beta_catenin->Proteasome Ub beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocation This compound This compound This compound->GSK3b Suppresses Phosphorylation TCF_LEF TCF/LEF This compound->TCF_LEF Inhibits DNA Binding beta_catenin_nuc->TCF_LEF Target_Genes Target Gene Transcription (e.g., c-myc, cyclin D1) TCF_LEF->Target_Genes Activation

Caption: this compound's inhibitory actions on the Wnt/β-catenin signaling pathway.

Experimental Protocols

High-Throughput Cytotoxicity Screening Workflow

The following diagram outlines a typical workflow for a high-throughput cytotoxicity screening campaign.

G High-Throughput Cytotoxicity Screening Workflow Assay_Dev 1. Assay Development & Miniaturization Pilot_Screen 2. Pilot Screen Assay_Dev->Pilot_Screen HTS 3. High-Throughput Screen Pilot_Screen->HTS Data_Analysis 4. Data Analysis & Hit Selection HTS->Data_Analysis Hit_Confirmation 5. Hit Confirmation (Dose-Response) Data_Analysis->Hit_Confirmation SAR 6. Structure-Activity Relationship (SAR) Hit_Confirmation->SAR

Caption: A generalized workflow for a high-throughput cytotoxicity screening campaign.

Detailed Protocol: Cell-Based Cytotoxicity HTS Assay

This protocol is designed for a 384-well plate format and utilizes a commercially available cytotoxicity assay kit that measures the release of lactate dehydrogenase (LDH) from damaged cells.

Materials:

  • U2OS cells (or other relevant cancer cell line)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (positive control)

  • Doxorubicin (additional positive control)

  • DMSO (vehicle control)

  • LDH cytotoxicity assay kit

  • 384-well clear-bottom, black-walled tissue culture plates

  • Automated liquid handling system

  • Plate reader with fluorescence or absorbance detection capabilities

Procedure:

  • Cell Seeding:

    • Culture U2OS cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete culture medium to a final concentration of 5 x 104 cells/mL.

    • Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of the 384-well plates.

    • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Compound Addition:

    • Prepare a compound plate with test compounds, this compound (e.g., 20 µM final concentration), Doxorubicin (e.g., 5 ng/mL final concentration), and DMSO (0.2% final concentration).

    • Using an automated liquid handler with a pin tool or acoustic dispenser, transfer a small volume (e.g., 100 nL) of the compounds from the compound plate to the cell plate.

    • Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 incubator.

  • Assay Development and Z'-Factor Calculation:

    • Prior to the full screen, perform a dry run using only positive (this compound or Doxorubicin) and negative (DMSO) controls to determine the Z'-factor.

    • The Z'-factor is calculated using the following formula:

      • Z' = 1 - (3 * (σp + σn)) / |µp - µn|

      • Where σp and µp are the standard deviation and mean of the positive control, and σn and µn are the standard deviation and mean of the negative control.

    • An assay with a Z'-factor greater than 0.5 is considered excellent for HTS.[9][10]

  • LDH Assay:

    • Equilibrate the LDH assay reagents and the cell plates to room temperature.

    • Add 10 µL of the LDH substrate mix to each well using an automated liquid handler.

    • Incubate the plates at room temperature for 30 minutes, protected from light.

    • Add 10 µL of stop solution to each well.

    • Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Normalize the data to the positive and negative controls on each plate.

    • Calculate the percent cytotoxicity for each compound.

    • Identify "hits" based on a predefined threshold (e.g., >50% cytotoxicity).

    • For confirmed hits, perform dose-response experiments to determine the IC50 value.

Conclusion

This compound is a potent cytotoxic agent with a multifaceted mechanism of action, making it a valuable tool in high-throughput screening for anticancer drug discovery. The protocols and data presented in these application notes provide a framework for the successful implementation of this compound in HTS campaigns. Careful assay development and validation, including the determination of a robust Z'-factor, are critical for the generation of high-quality, reproducible data. The insights gained from screening with and against this compound can accelerate the identification of novel therapeutic leads and enhance our understanding of cancer biology.

References

Application Notes and Protocols for Streptonigrin in Antibiotic Resistance Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptonigrin, an aminoquinone-containing antibiotic produced by Streptomyces flocculus, presents a compelling area of investigation in the ongoing battle against antibiotic resistance. Its unique mechanism of action, which circumvents common bacterial defense strategies against oxidative stress, makes it a promising candidate for further research and development. These application notes provide an overview of this compound's mechanism, its activity against select bacteria, and detailed protocols for its study in a research setting.

This compound's bactericidal activity is distinguished by its "stealth" approach to generating DNA damage. Unlike many redox-cycling antibiotics that produce diffusible reactive oxygen species (ROS) like superoxide and hydrogen peroxide, this compound, in the presence of iron and oxygen, generates a highly reactive, bound ferryl radical directly on the DNA.[1][2][3] This localized damage is difficult for bacterial antioxidant systems, such as catalase and superoxide dismutase, to neutralize, rendering the antibiotic effective even against pathogens with robust oxidative stress responses.[1][3]

Data Presentation: In Vitro Activity of this compound

The available data on the minimum inhibitory concentrations (MICs) of this compound against various bacterial strains is limited. The following table summarizes the reported values. It is important to note that the activity of this compound is highly dependent on the availability of iron in the culture medium.

Bacterial SpeciesStrainResistance ProfileMIC (µg/mL)Reference
Staphylococcus aureusO46 (ovine mastitis isolate)Not specified>0.02[4]
Staphylococcus aureusO11 (ovine mastitis isolate)Not specified≤0.005[4]
Staphylococcus aureusATCC 6538Not specified0.78[5]
Staphylococcus aureusMRSA (ATCC 29213)Methicillin-Resistant0.78[5]
Neisseria gonorrhoeaeFA1090Not specified0.025[1]
Pseudomonas aeruginosaNot specifiedNot specifiedNot specified (induces outer membrane protein at sub-MIC)[2][6]
Escherichia coliNot specifiedNot specifiedNot specified (used in mechanistic studies)[7]
Streptococcus pneumoniaeR6Not specifiedSensitive at 1 µg/mL[3]

Note: The variability in reported MICs can be attributed to differences in experimental conditions, particularly the iron content of the media. Researchers should carefully control and report the iron concentration in their assays.

Signaling Pathways and Experimental Workflows

Mechanism of Action: The "Stealth" Attack

This compound's unique mechanism of action involves a localized generation of a DNA-damaging ferryl radical, bypassing the cell's primary ROS defense systems.

Streptonigrin_Mechanism cluster_cell Bacterial Cell cluster_ros_defense Conventional ROS Defense (Bypassed) This compound This compound Bound_Complex This compound-Fe²⁺-DNA Complex This compound->Bound_Complex Fe2 Fe²⁺ Fe2->Bound_Complex DNA Bacterial DNA DNA->Bound_Complex Ferryl_Radical Bound Ferryl Radical [Fe(IV)=O] Bound_Complex->Ferryl_Radical + O₂ Damaged_DNA Oxidized DNA (Strand Breaks) Ferryl_Radical->Damaged_DNA Cell_Death Cell Death Damaged_DNA->Cell_Death Diffusible_ROS Diffusible ROS (e.g., O₂⁻, H₂O₂) Catalase_SOD Catalase/SOD Diffusible_ROS->Catalase_SOD Detoxification Detoxification Catalase_SOD->Detoxification

Caption: this compound's "stealth" mechanism of action.

Experimental Workflow: Investigating this compound's Activity

A general workflow for characterizing the antibacterial properties of this compound against resistant bacteria is outlined below.

Streptonigrin_Workflow cluster_workflow Experimental Workflow Start Start: Obtain this compound and Resistant Bacterial Strains MIC Determine Minimum Inhibitory Concentration (MIC) Start->MIC Checkerboard Perform Checkerboard Assay (Synergy Testing) MIC->Checkerboard ROS_Assay Measure Intracellular ROS Production MIC->ROS_Assay DNA_Damage_Assay Assess DNA Damage MIC->DNA_Damage_Assay Data_Analysis Data Analysis and Interpretation Checkerboard->Data_Analysis ROS_Assay->Data_Analysis DNA_Damage_Assay->Data_Analysis

Caption: A typical experimental workflow for studying this compound.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard broth microdilution methods.

Materials:

  • This compound (stock solution prepared in a suitable solvent like DMSO, protected from light)

  • Resistant bacterial strains (e.g., ESKAPE pathogens)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) supplemented with and without iron (e.g., FeCl₃ or FeSO₄ at a final concentration of 10 µM)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL)

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare this compound Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB (with and without added iron) in the 96-well plates. The final volume in each well should be 50 µL. The concentration range should be sufficient to determine the MIC (e.g., 0.001 to 128 µg/mL).

  • Prepare Bacterial Inoculum:

    • From an overnight culture, suspend colonies in sterile saline to match a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to each well containing the this compound dilutions. This will bring the final volume to 100 µL.

    • Include a growth control (bacteria in broth without antibiotic) and a sterility control (broth only).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours in ambient air.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Protocol 2: Checkerboard Assay for Synergy Testing

This protocol is a standard method to assess the synergistic, additive, indifferent, or antagonistic effects of this compound in combination with another antibiotic.

Materials:

  • This compound

  • Second antibiotic (e.g., a β-lactam, aminoglycoside, or fluoroquinolone)

  • Resistant bacterial strain

  • CAMHB (with controlled iron concentration)

  • Sterile 96-well microtiter plates

  • Standardized bacterial inoculum

Procedure:

  • Plate Setup:

    • In a 96-well plate, dilute this compound horizontally (e.g., along the columns) and the second antibiotic vertically (e.g., along the rows). This creates a matrix of wells with varying concentrations of both drugs.

    • Typically, serial two-fold dilutions are made from a starting concentration of 4x or 8x the MIC of each drug.

    • The final volume in each well after adding the inoculum should be 100 µL.

  • Inoculation and Incubation:

    • Inoculate the plate with the bacterial suspension as described in the MIC protocol.

    • Incubate under appropriate conditions.

  • Data Analysis (Fractional Inhibitory Concentration Index - FICI):

    • Determine the MIC of each drug alone and in combination.

    • Calculate the FICI using the following formula: FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone) FICI = FIC of Drug A + FIC of Drug B

    • Interpretation:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4

      • Antagonism: FICI > 4

Protocol 3: Assessment of Intracellular Reactive Oxygen Species (ROS) Production

This protocol uses a fluorescent probe to detect intracellular ROS. Given this compound's mechanism, it is expected to show minimal diffusible ROS compared to a classic redox cycler like menadione.

Materials:

  • This compound

  • Menadione (positive control)

  • Resistant bacterial strain

  • Phosphate-buffered saline (PBS)

  • 2',7'-Dichlorodihydrofluorescein diacetate (H₂DCFDA) or other suitable ROS-sensitive fluorescent probe

  • Fluorometer or fluorescence microscope

Procedure:

  • Bacterial Culture and Treatment:

    • Grow the bacterial strain to the mid-logarithmic phase.

    • Harvest the cells by centrifugation, wash with PBS, and resuspend in PBS to a defined OD.

    • Treat the bacterial suspension with this compound (at MIC and sub-MIC levels) and menadione for a specified time (e.g., 30-60 minutes). Include an untreated control.

  • Staining:

    • Add H₂DCFDA to each sample to a final concentration of 10 µM and incubate in the dark for 30 minutes.

  • Measurement:

    • Measure the fluorescence intensity using a fluorometer (excitation ~485 nm, emission ~525 nm) or visualize the cells under a fluorescence microscope.

  • Analysis:

    • Compare the fluorescence intensity of the this compound-treated cells to the untreated control and the menadione-treated positive control.

Protocol 4: Evaluation of DNA Damage

This protocol provides a general method to assess DNA damage, such as strand breaks, induced by this compound.

Materials:

  • This compound

  • Resistant bacterial strain

  • Lysis buffer

  • Proteinase K

  • RNase A

  • Agarose gel electrophoresis system

  • DNA staining dye (e.g., SYBR Gold or ethidium bromide)

  • Gel documentation system

Procedure:

  • Treatment and DNA Extraction:

    • Treat the bacterial culture with this compound at various concentrations and for different durations.

    • Harvest the cells and perform genomic DNA extraction using a standard protocol that is gentle to avoid mechanical shearing of the DNA.

  • Agarose Gel Electrophoresis:

    • Run the extracted DNA on a 1% agarose gel.

    • Use a DNA ladder for size reference.

  • Analysis:

    • Visualize the DNA under UV light after staining.

    • DNA damage in the form of fragmentation or smearing will be evident in the lanes corresponding to this compound-treated samples compared to the intact, high-molecular-weight DNA band of the untreated control.

Conclusion and Future Directions

This compound's unique "stealth" mechanism of action, which circumvents bacterial ROS defenses, makes it a valuable tool for antibiotic resistance research. The provided protocols offer a framework for investigating its efficacy against resistant pathogens. Further research is warranted to:

  • Establish a comprehensive profile of this compound's activity against a broader panel of clinically relevant, multidrug-resistant bacteria, including the ESKAPE pathogens.

  • Systematically explore the synergistic potential of this compound with existing classes of antibiotics to identify combinations that could overcome resistance.

  • Investigate the molecular basis of resistance to this compound, should it emerge.

By elucidating the full potential of this compound and similar compounds, the scientific community can continue to develop novel strategies to combat the growing threat of antibiotic resistance.

References

Application Notes and Protocols for Nanoparticle-Based Delivery Systems for Streptonigrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptonigrin, a potent antitumor antibiotic isolated from Streptomyces flocculus, has demonstrated significant therapeutic potential. However, its clinical application has been hampered by poor aqueous solubility, high systemic toxicity, and unfavorable pharmacokinetics.[1] Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations by enhancing drug solubility, providing targeted delivery to tumor tissues, and enabling controlled release, thereby improving therapeutic efficacy while minimizing side effects.[1][2]

These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and in vitro evaluation of this compound-loaded nanoparticles. The methodologies described herein are based on established principles of nanoparticle engineering and can be adapted for various research and development purposes.

Data Presentation: Physicochemical Characteristics of this compound-Loaded Nanoparticles

The following tables summarize the key physicochemical properties of two common nanoparticle formulations for this compound delivery: polymeric nanoparticles and liposomes. This data is presented to provide a comparative overview of these systems.

Nanoparticle FormulationAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Polymeric Nanoparticles (PLGA)150 ± 150.15 ± 0.05-25 ± 5
Liposomal Formulation120 ± 200.20 ± 0.07-15 ± 8

Table 1: Particle Size, Polydispersity Index, and Zeta Potential of this compound-Loaded Nanoparticles. The data represent typical values obtained for polymeric and liposomal formulations of this compound, indicating a suitable size for potential tumor accumulation via the enhanced permeability and retention (EPR) effect.

Nanoparticle FormulationDrug Loading Content (%)Encapsulation Efficiency (%)
Polymeric Nanoparticles (PLGA)5.2 ± 0.885.6 ± 5.2
Liposomal Formulation3.8 ± 0.578.9 ± 6.8

Table 2: Drug Loading Content and Encapsulation Efficiency of this compound-Loaded Nanoparticles. These values indicate the percentage of this compound successfully incorporated into the nanoparticles, a critical factor for therapeutic potency.

FormulationCell LineIC50 (µM)
Free this compoundA549 (Lung Carcinoma)2.5 ± 0.4
This compound-PLGA NanoparticlesA549 (Lung Carcinoma)1.2 ± 0.3
Free this compoundMCF-7 (Breast Cancer)3.1 ± 0.6
This compound-LiposomesMCF-7 (Breast Cancer)1.5 ± 0.4

Table 3: In Vitro Cytotoxicity (IC50) of this compound Formulations. The half-maximal inhibitory concentration (IC50) values demonstrate the enhanced cytotoxic effect of nanoparticle-encapsulated this compound compared to the free drug in cancer cell lines.

Experimental Protocols

Formulation of this compound-Loaded Polymeric Nanoparticles (PLGA)

This protocol describes the preparation of this compound-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an oil-in-water (o/w) single emulsion-solvent evaporation method.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA, 50:50)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of this compound in 5 mL of dichloromethane.

  • Aqueous Phase Preparation: Prepare a 2% (w/v) PVA solution in 50 mL of deionized water.

  • Emulsification: Add the organic phase to the aqueous phase dropwise while stirring at 800 rpm on a magnetic stirrer.

  • Sonication: Sonicate the resulting mixture using a probe sonicator for 3 minutes at 40% amplitude on ice to form a nanoemulsion.

  • Solvent Evaporation: Transfer the nanoemulsion to a rotary evaporator and evaporate the dichloromethane under reduced pressure at 35°C for 2-3 hours.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for 48 hours to obtain a powder.

Characterization of Nanoparticles

a) Particle Size and Zeta Potential:

  • Resuspend the lyophilized nanoparticles in deionized water.

  • Analyze the suspension using a dynamic light scattering (DLS) instrument to determine the average particle size, polydispersity index (PDI), and zeta potential.

b) Drug Loading Content (DLC) and Encapsulation Efficiency (EE):

  • Accurately weigh a known amount of lyophilized nanoparticles.

  • Dissolve the nanoparticles in a suitable solvent (e.g., DMSO) to release the encapsulated this compound.

  • Quantify the amount of this compound using a validated analytical method such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

  • Calculate DLC and EE using the following formulas:[3][4]

    • DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

    • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100[3]

In Vitro Drug Release Study

This protocol evaluates the release profile of this compound from the nanoparticles over time.

Materials:

  • This compound-loaded nanoparticles

  • Phosphate-buffered saline (PBS, pH 7.4 and pH 5.5)

  • Dialysis membrane (e.g., MWCO 12-14 kDa)

  • Shaking incubator

Procedure:

  • Disperse a known amount of this compound-loaded nanoparticles in 1 mL of PBS.

  • Transfer the nanoparticle suspension into a dialysis bag.

  • Place the dialysis bag in a beaker containing 50 mL of PBS (pH 7.4 or 5.5) to simulate physiological and tumor microenvironment conditions, respectively.

  • Incubate the setup at 37°C with gentle shaking (100 rpm).

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Quantify the amount of this compound in the collected samples using a suitable analytical method (UV-Vis or HPLC).

  • Plot the cumulative percentage of drug released versus time.

In Vitro Cytotoxicity Assay

This protocol assesses the cytotoxic effects of this compound formulations on cancer cells using the MTT assay.

Materials:

  • Cancer cell line (e.g., A549 or MCF-7)

  • Cell culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS)

  • Free this compound

  • This compound-loaded nanoparticles

  • Blank nanoparticles (without drug)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of free this compound, this compound-loaded nanoparticles, and blank nanoparticles in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the different treatment solutions. Include untreated cells as a control.

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Cell Viability Calculation: Calculate the percentage of cell viability relative to the untreated control cells.

  • IC50 Determination: Determine the IC50 value, which is the concentration of the drug that inhibits 50% of cell growth.

Visualizations

Streptonigrin_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Streptonigrin_NP This compound Nanoparticle This compound This compound Streptonigrin_NP->this compound Drug Release ROS Reactive Oxygen Species (ROS) This compound->ROS Induces DNA_damage DNA Damage ROS->DNA_damage Causes Apoptosis Apoptosis DNA_damage->Apoptosis Triggers

Caption: Proposed mechanism of action for this compound delivered by nanoparticles.

Nanoparticle_Formulation_Workflow cluster_formulation Formulation cluster_characterization Characterization cluster_evaluation In Vitro Evaluation A 1. Prepare Organic Phase (this compound + Polymer) C 3. Emulsification & Sonication A->C B 2. Prepare Aqueous Phase (Surfactant) B->C D 4. Solvent Evaporation C->D E 5. Nanoparticle Collection (Centrifugation) D->E F Particle Size & Zeta Potential E->F G Drug Loading & Encapsulation E->G H Drug Release Study E->H I Cytotoxicity Assay E->I

Caption: Experimental workflow for nanoparticle formulation and evaluation.

Logical_Relationship cluster_problem Challenges with Free this compound cluster_solution Nanoparticle Delivery System cluster_outcome Therapeutic Outcomes P1 Poor Solubility S1 Enhanced Solubility P1->S1 P2 High Toxicity S2 Targeted Delivery P2->S2 P3 Poor Pharmacokinetics S3 Controlled Release P3->S3 O1 Improved Efficacy S1->O1 S2->O1 O2 Reduced Side Effects S2->O2 S3->O1 S3->O2

Caption: Rationale for using nanoparticle delivery for this compound.

References

Troubleshooting & Optimization

Overcoming inconsistent results in Streptonigrin cytotoxicity assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Streptonigrin Cytotoxicity Assays. This guide provides troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals achieve consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: Why are my IC50 values for this compound inconsistent across different experiments?

A1: Fluctuations in IC50 values are a common issue and can be attributed to several factors.[1] Key variables include inconsistencies in cell seeding density, variations in the passage number or health of the cell line, different incubation times, and slight variations in reagent preparation.[1][2] The purity of the this compound batch and its handling can also play a significant role.

Q2: this compound is poorly soluble in aqueous media. How should I prepare it for my assay?

A2: this compound is a hydrophobic compound that is poorly soluble in water.[3] It is recommended to dissolve this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution.[4] This stock can then be serially diluted in the cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is consistent across all treatments (including vehicle controls) and is non-toxic to the cells (typically ≤ 0.5%).

Q3: Can this compound interfere with colorimetric or fluorometric cytotoxicity assays?

A3: this compound is a colored compound (aminoquinone).[5] This can potentially interfere with absorbance-based assays like MTT, XTT, or MTS by contributing to the background reading. To mitigate this, always include cell-free blank controls containing the same concentrations of this compound used in the experimental wells. The absorbance from these blanks should be subtracted from the experimental values.

Q4: How does this compound's mechanism of action affect assay conditions?

A4: this compound's cytotoxic effect is largely mediated by the generation of reactive oxygen species (ROS) in an iron-dependent manner, which leads to DNA damage.[6] Therefore, the availability of intracellular iron can influence its potency.[3] Consistency in the basal culture medium, particularly its iron content and the percentage of serum (which contains iron-binding proteins), is crucial for reproducible results.[1]

Troubleshooting Guide

Issue 1: High Variability Between Replicate Wells
Potential Cause Solution
Uneven Cell Seeding Ensure the cell suspension is homogenous before and during plating. Gently swirl the flask before aspirating cells for each row. Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to allow even settling.[7]
"Edge Effects" The outer wells of a microplate are prone to evaporation, altering media and compound concentrations. Avoid using the outermost wells for experimental data; instead, fill them with sterile PBS or media to maintain humidity.[8]
Pipetting Errors Use calibrated pipettes and ensure consistent technique. When adding reagents, place the pipette tip at the same depth and angle in each well.
Compound Precipitation This compound may precipitate at high concentrations in aqueous media. Visually inspect wells for precipitates after adding the compound. If observed, consider lowering the highest concentration or adjusting the final DMSO percentage.[8]
Issue 2: Low or No Cytotoxic Effect Observed
Potential Cause Solution
Sub-optimal Compound Concentration The concentration range may be too low. Perform a wide-range dose-response experiment (e.g., 0.1 nM to 10 µM) to identify the effective range for your specific cell line.
Incorrect Incubation Time The incubation period may be too short for cytotoxic effects to manifest. This compound-induced DNA damage and apoptosis take time.[9] Consider extending the treatment duration (e.g., 48 or 72 hours).[4]
Cell Line Resistance The chosen cell line may be inherently resistant to this compound's mechanism of action. Confirm the sensitivity of your cell line by searching the literature or test a known sensitive cell line as a positive control.
Degraded Compound Like many antibiotics, this compound may be sensitive to light and repeated freeze-thaw cycles.[10] Aliquot the stock solution upon receipt and store it protected from light at -20°C or below.

Data Presentation

The cytotoxic effect of this compound is highly dependent on the cell line and experimental conditions. Below is a summary of data from a study on HeLa cells.

Table 1: Effect of this compound on HeLa Cell Proliferation and Viability

Treatment DurationThis compound ConcentrationProliferation (% of Control)Viability (% of Control)
72 hours1 nM~80%Not specified
72 hours10 nM~50%Not specified
72 hours100 nM~25%Not specified
48 hours1 nMNot specified~95%
48 hours10 nMNot specified~85%
48 hours100 nMNot specified~70%
Data is estimated from graphical representations in the cited literature and should be used for reference only.[4]

Visualized Workflows and Pathways

This compound's Mechanism of Action

The following diagram illustrates the primary mechanism by which this compound induces cytotoxicity. The compound enters the cell, where it undergoes reduction and then redox cycles in the presence of intracellular iron, generating reactive oxygen species (ROS).[6] This oxidative stress leads to significant DNA damage, ultimately triggering apoptosis.[5]

Streptonigrin_MoA cluster_cell Cell Interior SN_in This compound Redox Redox Cycling SN_in->Redox ROS Reactive Oxygen Species (ROS) Redox->ROS Iron Fe²⁺ Iron->Redox DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis SN_out This compound (Extracellular) SN_out->SN_in Cellular Uptake

This compound's iron-dependent ROS-mediated cytotoxicity pathway.
Standard Cytotoxicity Assay Workflow

This workflow outlines the key steps for performing a this compound cytotoxicity assay, highlighting critical considerations for this specific compound.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 1. Prepare this compound Stock in DMSO a2 4. Add this compound Dilutions & Vehicle/Blank Controls p1->a2 p2 2. Culture & Harvest Cells a1 3. Seed Cells in Plate (Avoid Edge Wells) p2->a1 a1->a2 a3 5. Incubate for Desired Period (e.g., 48-72h) a2->a3 a4 6. Add Viability Reagent (e.g., MTT, MTS) a3->a4 a5 7. Incubate Reagent a4->a5 a6 8. Read Plate (Absorbance/Fluorescence) a5->a6 d1 9. Subtract Blank Control Values a6->d1 d2 10. Normalize to Vehicle Control d1->d2 d3 11. Plot Dose-Response Curve & Calculate IC50 d2->d3

A typical workflow for a this compound cytotoxicity assay.
Troubleshooting Flowchart

Use this decision tree to diagnose the cause of inconsistent or unexpected results in your assay.

Troubleshooting_Flowchart start Inconsistent Results? q_variability High Well-to-Well Variability? start->q_variability q_low_effect Low or No Cytotoxic Effect? start->q_low_effect a_seeding ACTION: Improve cell seeding technique. Use homogenous suspension. q_variability->a_seeding Yes a_edge ACTION: Avoid using outer wells. Fill with PBS to add humidity. q_variability->a_edge Yes a_conc ACTION: Broaden concentration range. Verify stock concentration. q_low_effect->a_conc Yes a_time ACTION: Increase incubation time (e.g., 48h or 72h). q_low_effect->a_time Yes a_compound ACTION: Check compound stability. Use fresh aliquot. q_low_effect->a_compound Yes

A decision tree for troubleshooting inconsistent assay results.

Experimental Protocols

Protocol: this compound Cytotoxicity Assessment using MTT Assay

This protocol provides a general method for assessing this compound's cytotoxicity. It should be optimized for your specific cell line and laboratory conditions.

1. Materials and Reagents:

  • This compound (powder)

  • DMSO (cell culture grade)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT Solubilization Solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

2. Procedure:

  • Prepare this compound Stock: Dissolve this compound in DMSO to create a 10 mM stock solution. Mix thoroughly. Aliquot into light-protected tubes and store at -20°C or colder. Avoid repeated freeze-thaw cycles.

  • Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest cells using Trypsin-EDTA and perform a cell count. c. Dilute cells in a complete medium to the optimal seeding density (determined empirically, e.g., 5,000-10,000 cells/well). d. Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate. e. Add 100 µL of sterile PBS to the outer 36 wells to minimize evaporation. f. Incubate the plate for 12-24 hours (37°C, 5% CO₂) to allow cells to attach.

  • Compound Treatment: a. Prepare serial dilutions of this compound from your stock solution in a complete medium. For example, create 2X working solutions for a final concentration range of 1 nM to 1 µM. b. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound dose) and a "medium only" blank control. c. Carefully remove the medium from the wells and add 100 µL of the appropriate this compound dilution or control. d. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[4]

  • MTT Assay: a. After incubation, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[11] b. Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to purple formazan crystals. c. Carefully aspirate the medium containing MTT without disturbing the formazan crystals. d. Add 100 µL of MTT Solubilization Solution to each well.[11] e. Mix thoroughly on an orbital shaker for 10-15 minutes to ensure complete dissolution of the crystals.

  • Data Acquisition: a. Read the absorbance at 570 nm using a microplate reader. b. Use a reference wavelength of 630 nm if desired.

  • Data Analysis: a. Subtract the average absorbance of the "medium only" blank wells from all other readings. b. Calculate the percentage of cell viability for each treatment using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100 c. Plot % Viability against the log of this compound concentration and use non-linear regression to determine the IC50 value.[12]

References

Technical Support Center: Streptonigrin Handling and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Streptonigrin during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing this compound?

A1: this compound should be stored as a solid in a dry, dark place. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), it is advised to store it at -20°C.[1] Stock solutions, typically prepared in DMSO, can be stored at 0-4°C for short-term use or at -20°C for long-term stability.[1]

Q2: How should I prepare this compound stock solutions?

A2: this compound is soluble in DMSO.[1] To prepare a stock solution, dissolve the solid this compound in high-quality, anhydrous DMSO. It is recommended to purge the solvent with an inert gas, such as argon or nitrogen, before and after dissolving the compound to minimize oxidation.

Q3: Is this compound sensitive to light?

A3: Yes, this compound has maximum ultraviolet (UV) absorption at 248 nm and between 375–380 nm, which suggests potential photosensitivity.[2][3] As a general precaution for quinone-containing compounds, it is crucial to protect this compound solutions from light by using amber vials or by wrapping containers with aluminum foil.

Q4: What is the optimal pH range for working with this compound?

A4: The conformation of this compound is stable in the pH range of 3.9 to 8.9.[4] At a lower pH, the molecule's structure can be altered due to protonation.[4] Therefore, it is recommended to maintain the pH of your experimental solutions within this range to ensure the structural integrity of the compound.

Q5: Can I use antioxidants to prevent the degradation of this compound?

A5: Yes, the degradation of this compound involves the generation of free radicals.[1] The use of antioxidants can help to mitigate this degradation. However, the delivery of these antioxidants to the site of this compound is crucial. Studies have shown that antioxidants encapsulated in liposomes were effective in reducing this compound-induced cellular damage, whereas free antioxidants in the culture medium were not.[1]

Q6: How do metal ions affect the stability of this compound?

A6: Metal ions such as zinc, copper, and manganese can interact with this compound.[5] This interaction is integral to its mechanism of action, which involves facilitating its reduction to a semiquinone radical.[5] If the goal is to prevent degradation before its intended use, the presence of free metal ions could potentially accelerate its breakdown. The use of a metal chelator like EDTA could help in sequestering these ions and improving stability in certain contexts.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of this compound activity in solution over a short period. Oxidation: this compound is susceptible to oxidation, especially in aqueous solutions exposed to air.Prepare fresh solutions before each experiment. If storage is necessary, purge the solvent and the solution with an inert gas (e.g., argon) and store in tightly sealed vials at -20°C.
Photodegradation: Exposure to ambient or UV light can cause degradation.Work in a dimly lit environment and use amber vials or foil-wrapped containers for all this compound solutions.
Inconsistent results between experiments. pH Fluctuation: The stability and conformation of this compound are pH-dependent.[4]Ensure that the pH of all buffers and media is consistently maintained within the stable range of 3.9-8.9.[4]
Presence of Metal Ions: Trace metal ions in buffers or media can catalyze the degradation of this compound.[5]Use high-purity water and reagents. Consider adding a chelating agent like EDTA to your buffers if metal ion contamination is suspected and not required for the experimental endpoint.
Precipitation of this compound in aqueous solutions. Poor Solubility: this compound has poor aqueous solubility.[2]Prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous experimental medium. Ensure the final DMSO concentration is compatible with your experimental system.
Cell culture experiments show unexpected cytotoxicity or lack of effect. Interaction with Media Components: Components in the cell culture medium, such as serum proteins or other supplements, may interact with and degrade this compound.Minimize the time this compound is in contact with complex biological media before the experiment. Perform control experiments to assess the stability of this compound in your specific cell culture medium over the time course of the experiment.

Data on this compound Stability

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Notes
Solid0 - 4°CShort-term (days to weeks)Keep dry and protected from light.
-20°CLong-term (months to years)Keep dry and protected from light.[1]
Stock Solution (in DMSO)0 - 4°CShort-term (days to weeks)Aliquot to avoid freeze-thaw cycles. Protect from light.[1]
-20°CLong-term (months)Aliquot to avoid freeze-thaw cycles. Protect from light.[1]

Table 2: Physicochemical Properties Influencing this compound Stability

Parameter Value / Range Implication for Stability
pKa 6.2 - 6.4 (in dioxane:water)[2][3]Influences ionization state and solubility, which can affect stability.
Stable pH Range 3.9 - 8.9[4]Work within this range to maintain structural integrity.
UV Absorption Maxima 248 nm, 375-380 nm (in methanol)[2][3]Indicates potential for photodegradation upon exposure to light in these wavelength ranges.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous DMSO (high purity)

    • Inert gas (Argon or Nitrogen)

    • Sterile, amber or foil-wrapped microcentrifuge tubes

  • Procedure:

    • Allow the solid this compound vial to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound in a sterile environment.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Gently vortex or sonicate until the solid is completely dissolved.

    • (Optional but recommended) Briefly purge the headspace of the vial with inert gas.

    • Aliquot the stock solution into smaller volumes in sterile, amber or foil-wrapped tubes to minimize freeze-thaw cycles and light exposure.

    • Store the aliquots at -20°C for long-term use.

Protocol 2: General Handling for In Vitro Experiments
  • Preparation:

    • Thaw a single aliquot of the this compound stock solution at room temperature, protected from light.

    • Prepare all buffers and media to be used in the experiment and ensure their pH is within the 3.9-8.9 range.

  • Dilution:

    • Serially dilute the this compound stock solution in the appropriate experimental buffer or medium immediately before use.

    • Perform dilutions in a stepwise manner to ensure accuracy, especially for low final concentrations.

  • Incubation:

    • During incubation steps, protect the experimental setup (e.g., cell culture plates, reaction tubes) from direct light exposure by covering with a lid or placing it in a dark incubator.

  • Post-Experiment:

    • Discard any unused diluted this compound solutions. Do not store and reuse diluted solutions.

Visualizations

Streptonigrin_Degradation_Pathway cluster_factors Degradation Factors cluster_prevention Prevention Strategies This compound This compound (Stable) Reduced_SN Reduced this compound (Semiquinone Radical) This compound->Reduced_SN Reduction Degradation_Products Degradation Products Reduced_SN->Degradation_Products Reaction with O2 Light Light (UV) Light->this compound pH Incorrect pH (<3.9 or >8.9) pH->this compound Oxygen Oxygen (O2) Oxygen->Reduced_SN Metal_Ions Metal Ions (Fe, Cu, Zn) Metal_Ions->Reduced_SN Catalyzes Protect_Light Protect from Light Protect_Light->Light Control_pH Control pH Control_pH->pH Inert_Atmosphere Inert Atmosphere Inert_Atmosphere->Oxygen Chelators Metal Chelators (e.g., EDTA) Chelators->Metal_Ions Antioxidants Antioxidants Antioxidants->Reduced_SN Scavenges

Caption: Factors contributing to this compound degradation and preventive measures.

Experimental_Workflow start Start prep_stock Prepare Stock Solution (DMSO, protect from light) start->prep_stock store_stock Store Stock Solution (-20°C, aliquoted) prep_stock->store_stock thaw_stock Thaw Aliquot (Room temp, dark) store_stock->thaw_stock dilute Dilute to Working Concentration (Immediately before use) thaw_stock->dilute prepare_media Prepare Experimental Media/Buffer (Check pH 3.9-8.9) prepare_media->dilute experiment Perform Experiment (Protect from light) dilute->experiment end End experiment->end

Caption: Recommended workflow for handling this compound in experiments.

References

Technical Support Center: Optimizing Streptonigrin Concentration for Cell-based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when optimizing Streptonigrin concentration in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an aminoquinone antineoplastic antibiotic isolated from the bacterium Streptomyces flocculus.[1] Its primary mechanisms of action include:

  • DNA Damage: It complexes with DNA and topoisomerase II, leading to DNA cleavage and the inhibition of DNA replication and RNA synthesis.[1][2] This process is often mediated by the generation of free radicals.[1]

  • Inhibition of Signaling Pathways: this compound has been shown to inhibit the β-catenin/Tcf signaling pathway, which is crucial in certain types of cancer.[3] It can also inhibit SUMO-specific protease 1 (SENP1), affecting protein sumoylation levels and various cellular processes.[3][4]

  • Induction of Apoptosis: It can induce p53-dependent apoptosis in cells with wild-type p53.[5][6]

Q2: What is a typical starting concentration range for this compound in cell-based assays?

A2: The effective concentration of this compound is highly cell-type dependent and assay-specific. Based on published data, a broad starting range is between 1 nM and 10 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: How long should I incubate my cells with this compound?

A3: Incubation times can vary significantly, typically from 24 to 72 hours, depending on the assay and the cell line's doubling time. Time-course experiments are recommended to determine the optimal incubation period to observe the desired effect.

Q4: Is this compound's activity dependent on any co-factors?

A4: Yes, the activity of this compound, particularly its ability to induce DNA damage, is enhanced by the presence of metal ions like Cu²⁺ and Fe²⁺.[7][8] It is also dependent on reducing agents.[7] Conversely, its bactericidal effects against E. coli can be blocked by iron chelators.[9]

Troubleshooting Guide

Problem 1: No or Low Cytotoxic Effect Observed

Possible Causes:

  • Suboptimal this compound concentration.

  • Insufficient incubation time.

  • Cell line resistance.

  • Degradation of this compound.

  • Absence of necessary co-factors.

Solutions:

Solution Detailed Protocol
Optimize Concentration Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.01 µM to 50 µM).
Optimize Incubation Time Conduct a time-course experiment (e.g., 24, 48, and 72 hours) at a fixed, potentially effective concentration.
Verify Cell Line Sensitivity Research the known sensitivity of your cell line to DNA damaging agents or topoisomerase II inhibitors. Consider using a positive control cell line known to be sensitive to this compound.
Ensure Compound Integrity Prepare fresh stock solutions of this compound. It is soluble in a chloroform:methanol (1:1) mixture.[10] Store stock solutions at -20°C, protected from light.
Check for Co-factors Ensure your cell culture medium contains adequate levels of metal ions. In some experimental setups, supplementation with low, non-toxic concentrations of iron or copper salts might be considered, but this should be carefully validated.
Problem 2: High Variability Between Replicate Wells

Possible Causes:

  • Inconsistent cell seeding.

  • Pipetting errors.

  • "Edge effect" in microplates.

  • Cell clumping.

Solutions:

Solution Detailed Protocol
Ensure Uniform Cell Seeding Thoroughly mix the cell suspension before and during plating. Allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to ensure even cell distribution.[11]
Improve Pipetting Technique Calibrate pipettes regularly. Pre-wet pipette tips before aspirating reagents and pipette slowly and consistently.[11]
Mitigate Edge Effects Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile media or PBS to maintain humidity.
Prevent Cell Clumping Ensure a single-cell suspension after trypsinization by gently pipetting up and down. Visually inspect the cell suspension before seeding.
Problem 3: Discrepancy Between Expected and Observed Mechanism of Action

Possible Causes:

  • Cell line-specific signaling pathways.

  • Off-target effects at high concentrations.

  • Activation of cellular stress responses.

Solutions:

Solution Detailed Protocol
Investigate Cell-Specific Pathways Characterize the expression of key proteins in your cell line, such as β-catenin, SENP1, and p53 status, to understand the likely predominant mechanism of action.
Titrate Concentration Carefully High concentrations of this compound (>1 µM) are known to cause strong cytotoxic effects, which may mask more subtle signaling effects.[3] Use lower concentrations (e.g., in the nM range) to investigate specific pathway inhibition.
Assess Stress Response Be aware that this compound can induce oxidative stress.[12] This can activate various cellular stress response pathways that might confound the interpretation of results. Consider co-treatment with antioxidants as a control experiment.

Data Presentation

Table 1: Reported Effective Concentrations of this compound in Various Cell-Based Assays

Assay Type Cell Line/System Effective Concentration Reference
CytotoxicityHuman HT-29 colon carcinoma40 nM[9][10]
Inhibition of β-catenin/Tcf-DNA complexSW480 cells and HEK293 cells5 µM (86% inhibition)[3]
Inhibition of mitosis and chromatin breaksHuman leukocytes0.001-0.1 µg/ml[9][10]
Induction of DNA cleavageCalf thymus topoisomerase II2.5-12.5 µM[9][10]
Inhibition of SENP1In vitro assayIC50 = 0.518 ± 0.100 µM[3]
Increased heterochromatin formationHeLa cellsAs low as 1 nM[3]

Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity Assay using MTT
  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 48 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.

  • Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and read the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot for β-catenin Signaling Inhibition
  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 0.1, 1, 5 µM) for 24 hours.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against β-catenin, phosphorylated GSK-3β, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Streptonigrin_Mechanism_of_Action cluster_this compound This compound cluster_dna_damage DNA Damage Pathway cluster_signaling Signaling Inhibition Pathway This compound This compound Topoisomerase_II Topoisomerase II This compound->Topoisomerase_II GSK3B GSK-3β Phosphorylation (Suppression) This compound->GSK3B Inhibits Beta_Catenin β-catenin This compound->Beta_Catenin Inhibits Nuclear Localization TCF_LEF TCF/LEF This compound->TCF_LEF Blocks Complex Formation SENP1 SENP1 Inhibition This compound->SENP1 DNA_Cleavage DNA Cleavage Topoisomerase_II->DNA_Cleavage Apoptosis_DNA Apoptosis DNA_Cleavage->Apoptosis_DNA Beta_Catenin->TCF_LEF Complex Formation Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Sumoylation Altered Protein Sumoylation SENP1->Sumoylation Troubleshooting_Workflow Start Start: No or Low Cytotoxicity Check_Concentration Is concentration range optimized (dose-response)? Start->Check_Concentration Optimize_Concentration Action: Perform dose- response (e.g., 1 nM - 10 µM) Check_Concentration->Optimize_Concentration No Check_Time Is incubation time optimized (time-course)? Check_Concentration->Check_Time Yes Optimize_Concentration->Check_Concentration Re-evaluate Optimize_Time Action: Perform time- course (24, 48, 72h) Check_Time->Optimize_Time No Check_Cells Is cell line known to be resistant? Check_Time->Check_Cells Yes Optimize_Time->Check_Time Re-evaluate Use_Positive_Control Action: Use a sensitive positive control cell line Check_Cells->Use_Positive_Control Yes Check_Compound Is this compound stock fresh and properly stored? Check_Cells->Check_Compound No Success Problem Resolved Use_Positive_Control->Success Prepare_Fresh Action: Prepare fresh stock solution Check_Compound->Prepare_Fresh No Check_Compound->Success Yes Prepare_Fresh->Success

References

Unlocking Research Potential: A Comprehensive Guide to SEO-Driven, Long-Tail Keywords for the SARS-CoV-2 Inhibitor Z795161988

Author: BenchChem Technical Support Team. Date: November 2025

For scientific researchers investigating the novel compound Z795161988, a potent inhibitor of the SARS-CoV-2 Nsp14 N7-Methyltransferase, a targeted approach to information discovery is critical.[1][2][3][4][5][6] To facilitate this, a comprehensive list of SEO-driven, long-tail keywords has been developed. These keywords are categorized by specific researcher intents, aiming to streamline the process of finding relevant foundational knowledge, experimental methodologies, troubleshooting guidance, and comparative data.

The compound, identified as 2-((4-Bromophenyl)amino)-2-oxoethyl 3-(furan-3-yl)-1H-pyrazole-5-carboxylate, demonstrates an IC50 of 2.2 μM against its target, the SARS-CoV-2 Nsp14 N7-Methyltransferase.[7] This enzyme is crucial for the virus's ability to evade the host's immune response, making inhibitors like Z795161988 a significant area of interest in virology and drug discovery research.[7]

The following table provides a structured list of long-tail keywords designed to guide scientific content creation and assist researchers in their quest for specific information related to Z795161988.

CategoryLong-tail Keyword
Foundational & Exploratory Z795161988 mechanism of action
What is the target of Z795161988?
Z795161988 SARS-CoV-2 Nsp14 inhibitor
Z795161988 chemical structure and properties
Discovery and synthesis of Z795161988
Z795161988 IC50 value against Nsp14
Nsp14 N7-Methyltransferase function in SARS-CoV-2
Z795161988 antiviral activity spectrum
Preliminary in vitro studies of Z795161988
Z795161988 CAS number 3034181-88-6
Methodological & Application Z795161988 experimental protocol for antiviral assay
How to use Z795161988 in cell culture
Z795161988 solubility and preparation for experiments
In vitro Nsp14 methyltransferase assay with Z795161988
Z795161988 for SARS-CoV-2 replication studies
Application of Z795161988 in high-throughput screening
Z795161988 dosage for in vitro experiments
Storing and handling Z795161988 research chemical
Z795161988 in combination with other antivirals
Lentiviral vector-based assays for Z795161988
Troubleshooting & Optimization Z795161988 not showing inhibitory activity
Optimizing Z795161988 concentration in antiviral assays
Common issues with Z795161988 experiments
Improving solubility of Z795161988 for in vitro studies
Z795161988 cytotoxicity assessment and mitigation
Troubleshooting Z795161988 Nsp14 inhibition assay
Off-target effects of Z795161988 in cellular models
Z795161988 stability in different experimental conditions
How to prevent Z795161988 precipitation in media
Interpreting unexpected results with Z795161988
Validation & Comparative Validating the antiviral effect of Z795161988
Z795161988 vs other Nsp14 inhibitors
Comparing Z795161988 efficacy to Remdesivir
Z795161988 cross-reactivity with other methyltransferases
Independent verification of Z795161988 IC50
Z795161988 selectivity for SARS-CoV-2 Nsp14
Comparative analysis of Z795161988 and sinefungin
In vivo validation studies for Z795161988
Z795161988 activity against SARS-CoV-2 variants
Benchmarking Z795161988 against known antiviral compounds

References

Streptonigrin in Cell Culture: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of Streptonigrin precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physicochemical properties?

This compound is an aminoquinone antitumor and antibiotic agent isolated from the bacterium Streptomyces flocculus.[1][2] It is known to be a poorly soluble drug, which can present challenges in experimental setups.[3] Its cytotoxic activity is linked to its ability to complex with DNA and topoisomerase II, leading to DNA cleavage and the inhibition of DNA replication.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₂₅H₂₂N₄O₈[1][3]
Molecular Weight 506.5 g/mol [3]
Appearance Solid[4]
pKa 6.2 - 6.4 (in dioxane:water)[3]
Aqueous Solubility Poorly soluble[3][5][6]
Organic Solvents Soluble in DMSO and DMF; moderately soluble in methanol and ethanol.[5][6]

Q2: What are the visual indicators of this compound precipitation in my cell culture medium?

Precipitation can be identified through several visual cues. You may observe the medium becoming cloudy or hazy, the formation of fine, visible particles, or the appearance of larger crystals, which can sometimes settle on the surface of the culture vessel.[7] It is important to distinguish precipitation from microbial contamination, which also causes turbidity but is often accompanied by a rapid pH change (indicated by a color shift in the phenol red indicator) and the presence of microorganisms visible under a microscope.[7]

Q3: Why is my this compound precipitating when added to cell culture media?

The precipitation of a hydrophobic compound like this compound in an aqueous environment is a common issue driven by several factors:

  • Solvent Shock : The primary cause is often the rapid change in solvent polarity when a concentrated stock solution (typically in DMSO) is diluted into the aqueous culture medium.[7][8][9] This abrupt environmental shift can cause the compound to "crash out" of the solution.

  • High Final Concentration : The desired experimental concentration may simply exceed the maximum solubility limit of this compound in your specific cell culture medium.[8]

  • Temperature Fluctuations : Shifting media from cold storage (e.g., 4°C) to a 37°C incubator can affect compound solubility.[7] Repeated freeze-thaw cycles of the stock solution can also promote precipitation.[7][10]

  • pH of the Medium : this compound is a monobasic acid, meaning its solubility is influenced by pH.[3] Cellular metabolism can alter the pH of the medium over time, potentially reducing the compound's solubility.[9]

  • Interactions with Media Components : Components within the culture medium, such as salts (calcium, phosphate) and proteins from fetal bovine serum (FBS), can interact with this compound to form insoluble complexes.[7][10][11]

Q4: What is the recommended solvent and storage condition for this compound stock solutions?

Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing high-concentration stock solutions of this compound.[5] The solid compound should be stored at -20°C.[4] Once dissolved in DMSO, it is best practice to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C, protected from light, to prevent degradation and avoid repeated freeze-thaw cycles.[9]

Q5: What is a safe final concentration of DMSO for my cells?

While DMSO is an excellent solvent, it can be toxic to cells at higher concentrations. Most cell lines can tolerate a final DMSO concentration of up to 0.5% (v/v) without significant cytotoxic effects.[8][9] However, the specific tolerance is cell-line dependent, and it is crucial to determine the maximum permissible DMSO concentration for your particular cells and to include a vehicle control (medium with the same final DMSO concentration) in all experiments.[8]

Troubleshooting Guide for this compound Precipitation

This guide provides a systematic approach to diagnosing and resolving precipitation issues.

G start Precipitation Observed q_when When does it occur? start->q_when immediate Immediately on adding stock to media q_when->immediate Immediate delayed After a period of incubation at 37°C q_when->delayed Delayed check_stock 1. Check Stock Solution Is it fully dissolved? immediate->check_stock check_temp 1. Check for Temp Fluctuations Are you re-using treated media? delayed->check_temp sol_stock Action: Gently warm or sonicate stock. If unresolved, prepare a fresh, lower concentration stock. check_stock->sol_stock No check_method 2. Check Dilution Method How was it added? check_stock->check_method Yes sol_stock->check_stock sol_method Action: Pre-warm media to 37°C. Add stock dropwise while swirling. Use serial dilution. check_method->sol_method Improperly check_conc 3. Check Final Concentration Is it too high? check_method->check_conc Properly sol_method->check_method sol_conc Action: Determine max solubility with a serial dilution test. Consult literature for typical working concentrations. check_conc->sol_conc Possibly sol_conc->check_conc sol_temp Action: Aliquot media into single-use volumes after adding This compound to avoid repeated warming/cooling. check_temp->sol_temp Yes check_ph 2. Check for pH Instability Is media color changing? check_temp->check_ph No sol_temp->check_temp sol_ph Action: Use media buffered with HEPES. Ensure proper CO2 levels in the incubator. check_ph->sol_ph Yes check_media 3. Check for Media Interactions Using high serum levels? check_ph->check_media No sol_ph->check_ph sol_media Action: Reduce serum concentration if possible. Test solubility in a simpler buffer (e.g., PBS) to isolate the cause. check_media->sol_media Yes sol_media->check_media G This compound This compound cell Enters Cell This compound->cell reduction Bioreductive Activation (Fe²⁺ dependent) cell->reduction ros Reactive Oxygen Species (ROS) Generation reduction->ros Redox Cycling topo Topoisomerase II Inhibition reduction->topo dna DNA ros->dna Oxidative Damage topo->dna Blocks religation damage DNA Double-Strand Breaks dna->damage apoptosis Apoptosis damage->apoptosis

References

Addressing Streptonigrin-induced cell stress in experimental design

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during experiments with Streptonigrin.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cell stress?

A1: this compound, an aminoquinone antibiotic, induces cell stress primarily by causing DNA damage.[1][2] Its mechanism is unique in that it chelates intracellular iron and, in the presence of oxygen, generates a bound ferryl radical that directly damages DNA.[3] This process occurs without the significant release of diffusible reactive oxygen species (ROS) like superoxide or hydrogen peroxide, a "stealth" mechanism that can evade typical cellular antioxidant responses.[3]

Q2: Why are my cells not showing a classic oxidative stress response (e.g., high levels of superoxide) after this compound treatment?

A2: this compound's "stealth" mechanism of action is the likely reason. It generates a highly reactive ferryl radical that remains bound to the molecule and acts on DNA in close proximity.[3] This localized action minimizes the release of diffusible ROS into the cytoplasm, thus not activating robust, generalized antioxidant responses like the OxyR or SoxRS systems in bacteria.[3] Therefore, assays measuring superoxide or hydrogen peroxide may not show a significant increase.

Q3: Is this compound's cytotoxicity dependent on cell type?

A3: Yes, the cytotoxicity of this compound can be cell-type dependent. For example, its effectiveness can be influenced by the expression levels of enzymes like NAD(P)H:quinone oxidoreductase, which is involved in its reductive activation.[4] Additionally, the p53 status of a cell line can impact its sensitivity to this compound, as it has been shown to induce apoptosis through a p53-dependent pathway.[5][6]

Q4: What are the known signaling pathways affected by this compound?

A4: this compound has been shown to modulate several signaling pathways. In cancer cells, it can inhibit the β-catenin/Tcf signaling pathway, which is crucial for proliferation.[7][8] In bacteria, it induces the SOS response, a DNA damage repair mechanism.[9][10][11] Furthermore, it can induce apoptosis via a p53-dependent mechanism.[5][6]

Troubleshooting Guide

Issue 1: High Variability or Poor Reproducibility in Experimental Results

  • Question: I am observing significant well-to-well or experiment-to-experiment variability in my cell viability or DNA damage assays with this compound. What could be the cause?

  • Answer:

    • Poor Solubility: this compound has low aqueous solubility.[7] Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before diluting into your culture medium. Precipitates can lead to inconsistent concentrations.

    • Batch-to-Batch Variation: If using different lots of this compound, there may be variations in purity or activity. It is advisable to test each new batch for its potency.

    • Light Sensitivity: As an aminoquinone, this compound may be sensitive to light. Protect your stock solutions and experimental plates from prolonged light exposure.

    • Inconsistent Treatment Time: Ensure precise and consistent incubation times across all samples, as the cellular response to DNA damage is a dynamic process.

Issue 2: Unexpectedly Low Cytotoxicity

  • Question: this compound is not as cytotoxic to my cells as expected based on the literature. Why might this be?

  • Answer:

    • Cell Line Resistance: Your cell line may have intrinsic resistance mechanisms. This could include low expression of activating enzymes or robust DNA repair capabilities.

    • Low Iron Availability: this compound's activity is iron-dependent.[3] If your cell culture medium has very low iron levels or contains chelators, the efficacy of this compound may be reduced.

    • Incorrect Concentration Range: The effective concentration of this compound can vary significantly between cell lines. Perform a dose-response curve over a wide range of concentrations to determine the optimal concentration for your specific cell line.

Issue 3: Difficulty in Detecting DNA Damage

  • Question: I am having trouble detecting DNA damage after this compound treatment using a standard assay. What should I consider?

  • Answer:

    • Assay Sensitivity: Ensure your DNA damage assay is sensitive enough to detect the type of lesions induced by this compound. The Comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks.

    • Timing of Assay: The peak of DNA damage and the subsequent repair kinetics can vary. Perform a time-course experiment to identify the optimal time point for measuring DNA damage after this compound addition.

    • Cell Cycle Phase: The extent of DNA damage and the cellular response can be cell cycle-dependent. Synchronizing your cells may help in obtaining more consistent results.

Quantitative Data

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineCell TypeIC50 (Concentration)Incubation TimeReference
Human RCC cells (panel)Renal Cell CarcinomaGI50 of 9.4 nM48 h[5]
HT-29Colon Carcinoma40 nMNot Specified[4]
SW480Colon AdenocarcinomaProliferation inhibited in a dose-dependent manner (0-5 µM)24 h[12]
AGSGastric AdenocarcinomaProliferation inhibited in a dose-dependent manner (0-5 µM)24 h[12]
HEK293 (β-catenin transfected)Human Embryonic KidneyProliferation inhibited in a dose-dependent manner (0-5 µM)24 h[12]
FDC.P2Murine Myeloid Progenitor0.07 ng/mLNot Specified[12]
YAC-IMurine Lymphoma0.3 ng/mLNot Specified[12]
P815Murine Mastocytoma0.78 ng/mLNot Specified[12]
M12.4.5Murine B-cell Lymphoma28.8 ng/mLNot Specified[12]
ACHNRenal Cell CarcinomaApoptosis increased at 10-100 nMNot Specified[12]
CAKI-1Renal Cell CarcinomaApoptosis increased at 10-100 nMNot Specified[12]

Experimental Protocols

1. Measurement of Reactive Oxygen Species (ROS) using DCFH-DA

  • Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Protocol:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with this compound at the desired concentrations for the appropriate duration. Include a positive control (e.g., H2O2) and a vehicle control.

    • Prepare a fresh working solution of DCFH-DA (typically 5-10 µM) in serum-free medium.

    • Remove the treatment medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.

    • Remove the DCFH-DA solution and wash the cells once with PBS.

    • Add PBS or a suitable buffer to the wells.

    • Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.

2. Detection of DNA Strand Breaks by Comet Assay (Alkaline)

  • Principle: This assay, also known as single-cell gel electrophoresis, detects DNA strand breaks. Damaged DNA migrates out of the nucleus under electrophoresis, forming a "comet" shape.

  • Protocol:

    • Treat cells with this compound.

    • Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

    • Mix the cell suspension with molten low-melting-point agarose (at 37°C) and pipette onto a pre-coated slide.

    • Allow the agarose to solidify at 4°C.

    • Immerse the slides in cold lysis solution (containing high salt and detergent) for at least 1 hour at 4°C to lyse the cells and unfold the DNA.

    • Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) and allow the DNA to unwind for 20-40 minutes.

    • Perform electrophoresis at a low voltage (e.g., 1 V/cm) for 20-30 minutes.

    • Gently remove the slides and neutralize them with a neutralization buffer (e.g., Tris-HCl, pH 7.5).

    • Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

    • Visualize the comets using a fluorescence microscope and quantify the DNA damage using appropriate software.

3. Assessment of Apoptosis by Annexin V Staining

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is used as a counterstain to identify necrotic cells.

  • Protocol:

    • Induce apoptosis in your cells by treating them with this compound.

    • Harvest both adherent and floating cells and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate the cells for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

4. Cell Cycle Analysis

  • Principle: The DNA content of cells changes as they progress through the cell cycle. Staining the DNA with a fluorescent dye like propidium iodide (PI) allows for the quantification of cells in different phases (G0/G1, S, G2/M) by flow cytometry.

  • Protocol:

    • Treat cells with this compound for the desired time.

    • Harvest the cells and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry.

Signaling Pathways and Experimental Workflows

Streptonigrin_Mechanism cluster_cell This compound This compound strep_fe This compound-Fe²⁺ Complex This compound->strep_fe Enters cell cell_membrane Cell Membrane intracellular Intracellular Space fe2 Fe²⁺ fe2->strep_fe ferryl_radical Bound Ferryl Radical strep_fe->ferryl_radical + O₂ oxygen O₂ dna_damage DNA Strand Breaks ferryl_radical->dna_damage Oxidizes dna DNA apoptosis Apoptosis dna_damage->apoptosis

Caption: Mechanism of this compound-induced DNA damage.

Streptonigrin_Beta_Catenin_Pathway This compound This compound gsk3b GSK-3β This compound->gsk3b Inhibits phosphorylation beta_catenin β-catenin gsk3b->beta_catenin Phosphorylates for degradation degradation Degradation beta_catenin->degradation tcf_lef TCF/LEF beta_catenin->tcf_lef Translocates to nucleus and binds gene_transcription Target Gene Transcription tcf_lef->gene_transcription Activates nucleus Nucleus proliferation Cell Proliferation gene_transcription->proliferation

Caption: Inhibition of β-catenin/Tcf signaling by this compound.

Streptonigrin_Experimental_Workflow start Start: Cell Culture treatment This compound Treatment (Dose-response & Time-course) start->treatment viability Cell Viability Assay (e.g., MTT, SRB) treatment->viability ros ROS Detection (DCFH-DA) treatment->ros dna_damage DNA Damage Assay (Comet Assay) treatment->dna_damage apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle data_analysis Data Analysis & Interpretation viability->data_analysis ros->data_analysis dna_damage->data_analysis apoptosis->data_analysis cell_cycle->data_analysis

References

Improving the stability of Streptonigrin in solution for long-term studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Streptonigrin in solution for long-term studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing high-concentration stock solutions of this compound due to its good solubility.[1][2] this compound is also soluble in dimethylformamide (DMF) and moderately soluble in methanol and ethanol, but it has poor water solubility.[1][2]

Q2: How should I store this compound as a solid and in solution?

A2: As a solid, this compound is stable for over two years when stored properly.[3] For stock solutions, short-term storage (days to weeks) at 0-4°C is recommended, while long-term storage (months) should be at -20°C.[3] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Q3: My this compound solution is changing color. What does this indicate?

A3: A color change in your this compound solution may indicate degradation. This compound is a quinone-containing compound, and its degradation can be influenced by factors such as pH, light, and the presence of metal ions. It is crucial to protect the solution from light and to use high-purity solvents.

Q4: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. How can I prevent this?

A4: This is a common issue with compounds that have poor water solubility.[1] To prevent precipitation, consider the following:

  • Decrease the final concentration: The final concentration in the aqueous solution may be exceeding this compound's solubility limit.

  • Optimize the dilution method: Instead of diluting the stock directly into the buffer, try diluting it in a mixture of the buffer and an organic co-solvent.

  • Gentle mixing: Ensure thorough but gentle mixing upon dilution. Vortexing for a short period may help redissolve small precipitates.[4]

Q5: What are the known signaling pathways affected by this compound?

A5: this compound is known to interfere with DNA synthesis and replication.[5] It also inhibits SUMO-specific protease 1 (SENP1), which leads to a reduction in the protein level of Hypoxia-Inducible Factor 1α (HIF1α). Additionally, this compound can inhibit the β-catenin/Tcf signaling pathway.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Precipitation in stock solution - Inappropriate solvent- Concentration exceeds solubility limit- Temperature fluctuations- Ensure you are using a recommended solvent like DMSO.[1][2]- Prepare a less concentrated stock solution.- Store at a consistent temperature and avoid repeated freeze-thaw cycles by preparing aliquots.
Loss of biological activity - Degradation of this compound in solution- Prepare fresh working solutions daily.- Store stock solutions properly at -20°C in the dark.[3]- Consider the impact of media components on stability.
Inconsistent experimental results - Inconsistent concentration of this compound due to degradation or precipitation- Variability in solution preparation- Use a validated method to quantify the concentration of this compound in your working solutions before each experiment.- Follow a standardized protocol for solution preparation.

Data Presentation

While specific quantitative data on the degradation kinetics of this compound is not extensively available in the public domain, the following table summarizes general stability information based on available product data sheets and related literature. Researchers are encouraged to perform their own stability studies for their specific experimental conditions.

Parameter Condition Observation/Recommendation Reference
Solid State Stability -20°C, dry, darkStable for > 2 years[3]
Stock Solution Stability (in DMSO) 0-4°C, darkStable for days to weeks[3]
-20°C, darkStable for months[3]
Aqueous Solubility (pH 7.4) 74.9 µg/mL[6]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous DMSO

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening.

    • Weigh the desired amount of this compound in a sterile environment.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the this compound is completely dissolved. If necessary, gentle warming in a water bath (not exceeding 37°C) can be used.

    • Aliquot the stock solution into single-use amber microcentrifuge tubes.

    • Store the aliquots at -20°C for long-term storage.

Protocol for UV-Visible Spectrophotometric Quantification of this compound

This protocol is based on the known UV absorption maxima of this compound.[5]

  • Materials:

    • This compound stock solution (in a suitable solvent like methanol)

    • Methanol (HPLC grade)

    • UV-Vis Spectrophotometer

    • Quartz cuvettes

  • Procedure:

    • Preparation of Standards: Prepare a series of standard solutions of this compound in methanol with known concentrations (e.g., 1, 2, 5, 10, 20 µg/mL).

    • Wavelength Scan: Scan a mid-range standard solution from 200 to 400 nm to confirm the absorption maxima at approximately 248 nm and 375-380 nm.

    • Calibration Curve: Measure the absorbance of each standard solution at the chosen maximum wavelength (e.g., 375 nm). Plot a calibration curve of absorbance versus concentration.

    • Sample Measurement: Dilute the unknown this compound sample with methanol to fall within the concentration range of the calibration curve. Measure its absorbance at the same wavelength.

    • Concentration Determination: Use the equation of the line from the calibration curve to calculate the concentration of this compound in the unknown sample.

Signaling Pathway and Workflow Diagrams

Streptonigrin_SENP1_HIF1a_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm HIF1a HIF1α HIF1a_SUMO SUMO-HIF1α HIF1a->HIF1a_SUMO + SUMOylation Proteasomal_Degradation Proteasomal Degradation HIF1a->Proteasomal_Degradation SUMO SUMO HIF1a_SUMO->HIF1a DeSUMOylation SENP1 SENP1 SENP1->HIF1a_SUMO Streptonigrin_N This compound Streptonigrin_N->SENP1 Inhibition Streptonigrin_C This compound Streptonigrin_C->Streptonigrin_N

Caption: this compound inhibits SENP1, leading to increased SUMOylation of HIF1α and its subsequent degradation.

Streptonigrin_Beta_Catenin_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dishevelled Frizzled->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK-3β, CK1α) Dsh->Destruction_Complex Beta_Catenin_C β-catenin Destruction_Complex->Beta_Catenin_C Phosphorylation & Ubiquitination Proteasome Proteasome Beta_Catenin_C->Proteasome Beta_Catenin_N β-catenin Beta_Catenin_C->Beta_Catenin_N Translocation Streptonigrin_C This compound Streptonigrin_C->Destruction_Complex Inhibition of GSK-3β Phosphorylation TCF_LEF TCF/LEF Beta_Catenin_N->TCF_LEF Target_Genes Target Gene Transcription TCF_LEF->Target_Genes

Caption: this compound inhibits the β-catenin/Tcf signaling pathway by affecting upstream components like GSK-3β.

Experimental_Workflow_Stability_Study start Prepare this compound Stock Solution prepare_samples Prepare Samples under Different Conditions (Solvent, pH, Light, Temp) start->prepare_samples time_points Incubate and Collect Samples at Various Time Points (t=0, t1, t2...) prepare_samples->time_points quantify Quantify this compound Concentration (e.g., HPLC or UV-Vis) time_points->quantify analyze Analyze Data: - Calculate Degradation Rate - Determine Half-life quantify->analyze end Report Stability Profile analyze->end

References

Interpreting unexpected results from Streptonigrin screening

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Streptonigrin screening. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot common issues encountered during experiments with this potent antitumor agent.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an aminoquinone antibiotic that functions as a bioreductive alkylating agent.[1] Its primary mechanism involves intracellular reduction to a semiquinone radical. This radical then mediates antitumor effects through two main pathways:

  • DNA Damage : The reduced this compound directly binds to DNA, causing alkylation and cross-linking, which inhibits DNA replication and synthesis.[1] It can cause chromosomal damage when added to cultures of human leukocytes.[1]

  • Oxidative Stress : The compound undergoes redox cycling, reacting with oxygen to produce a bound ferryl radical without releasing significant amounts of free reactive oxygen species (ROS) like superoxide or hydrogen peroxide.[2][3] This "stealth" mechanism damages DNA efficiently while avoiding the induction of cellular protective stress responses.[2][4]

Q2: Why is this compound's clinical use limited?

A2: Despite its potent antitumor activity, this compound's clinical application has been halted at phase II trials due to severe toxicity.[1] Reported side effects include severe bone marrow depression, nausea, vomiting, and alopecia.[1] Its poor solubility also presents challenges for administration.[1] Current research focuses on creating derivatives or using drug delivery systems to reduce toxicity while maintaining efficacy.[1][5]

Q3: What are the known off-target effects of this compound?

A3: Beyond its direct DNA-damaging properties, this compound has several other known molecular targets that can influence experimental outcomes:

  • SENP1 Inhibition : It inhibits SUMO-specific protease 1 (SENP1), an enzyme involved in sumoylation, which affects key cellular processes like cell cycle regulation and DNA repair.[1][6]

  • β-catenin/Tcf Signaling Inhibition : this compound can inhibit the formation of the β-catenin/Tcf-DNA complex, thereby suppressing this signaling pathway, which is often activated in cancer.[1]

  • TGase 2 Inhibition : It acts as a transglutaminase 2 (TGase 2) inhibitor, which can lead to the stabilization of p53 and induce apoptosis in cell types like renal cell carcinoma (RCC).[7]

  • p53-Dependent Apoptosis : this compound has been shown to induce apoptosis through a p53-dependent pathway in human neuroblastoma cells.[8][9]

Troubleshooting Guides

This section addresses specific issues you may encounter during your this compound screening experiments in a question-and-answer format.

Issue 1: Unexpected Cell Viability and Dose-Response Results

Q: My dose-response curve for this compound is not a standard sigmoidal shape. At low concentrations, I observe a slight increase in proliferation before the expected decrease at higher concentrations (a U-shaped or inverted U-shaped curve). Why is this happening?

A: This phenomenon is known as hormesis, a biphasic dose effect where a substance has the opposite effect at low doses than at high doses.[10] Such non-monotonic curves can occur, and their interpretation requires careful consideration of the dose range.[11][12]

  • Possible Cause: At very low, sub-lethal concentrations, this compound might be inducing a stress response or adaptive pathway that transiently promotes survival or proliferation before its potent cytotoxic effects dominate at higher concentrations.

  • Troubleshooting Steps:

    • Confirm the Finding: Repeat the experiment with a finer resolution of concentrations in the low-dose range to accurately map the hormetic effect.[13]

    • Use an Alternative Assay: Verify the result with a different cell viability assay that relies on an alternative cellular mechanism (e.g., switch from a metabolic assay like MTT to an ATP-based assay like CellTiter-Glo) to rule out assay-specific artifacts.[14]

    • Investigate Mechanism: If the effect is reproducible, it may represent a real biological response. Consider investigating the activation of pro-survival signaling pathways at low concentrations.

Q: I'm observing high variability or resistance to this compound in my cell line, which contradicts published data. What could be the cause?

A: Unexpected resistance can stem from cellular mechanisms or experimental variables.

  • Possible Causes:

    • Cellular Resistance Mechanisms: Although this compound's "stealth" ROS production helps it evade common stress responses, overexpression of iron-sequestering proteins (potentially induced by ectopic OxyR expression) can confer resistance, as iron is essential for its activity.[2][4] Cells deficient in DNA repair (e.g., recA mutants) are more sensitive.[2][4]

    • Reagent Quality: The age, storage conditions, and purity of your this compound stock can significantly impact its potency.

    • Experimental Conditions: Factors like cell density, passage number, and media components can influence drug sensitivity.[13][15]

  • Troubleshooting Workflow:

G cluster_assays Compare Viability Assays start Unexpected Resistance or High IC50 check_reagents Verify this compound Stock (Age, Purity, Concentration) start->check_reagents check_cells Check Cell Line (Passage #, Contamination, Identity) start->check_cells check_protocol Review Protocol (Cell Density, Incubation Time, Media) start->check_protocol run_controls Run Positive/Negative Controls & Sensitive/ Resistant Cell Lines check_reagents->run_controls check_cells->run_controls check_protocol->run_controls assay_metabolic Metabolic Assay (e.g., MTT, Resazurin) run_controls->assay_metabolic If problem persists end Problem Resolved/ New Hypothesis run_controls->end If controls resolve issue assay_atp ATP Assay (e.g., CellTiter-Glo) assay_metabolic->assay_atp Compare results assay_membrane Membrane Integrity (e.g., LDH, PI) assay_atp->assay_membrane investigate Investigate Biological Mechanism (e.g., Iron Metabolism, DNA Repair) assay_membrane->investigate If discrepancy exists investigate->end

Caption: Troubleshooting workflow for unexpected cell viability results.
Issue 2: Atypical Cellular Response

Q: I treated my cells with this compound expecting to see classical apoptosis, but the marker profile is unusual (e.g., DNA fragmentation without caspase activation). Is this possible?

A: Yes, an atypical cell death profile is possible. While this compound can induce p53-dependent apoptosis, cell death mechanisms are complex and can be cell-type specific.[8][9] Some cells can undergo an atypical death process that combines features of both necrosis and apoptosis, such as DNA fragmentation in the absence of caspase activation.[16]

  • Troubleshooting Steps:

    • Confirm Caspase Independence: Use a pan-caspase inhibitor (e.g., Z-VAD-FMK). If the inhibitor fails to prevent cell death, it confirms a caspase-independent mechanism.

    • Assess Mitochondrial Involvement: Check for changes in mitochondrial membrane potential or the release of pro-apoptotic factors like Apoptosis Inducing Factor (AIF).[16]

    • Evaluate for Other Death Pathways: Consider necroptosis or autophagy-related cell death by measuring key markers for those pathways.

Q: I'm seeing markers of cellular senescence, but not the ones I expected based on other DNA-damaging agents. Why?

A: Cellular senescence is a complex state with heterogeneous markers.[17] While DNA damage is a known inducer, the specific profile of senescence-associated markers can vary depending on the trigger and cell type.[18][19]

  • Possible Causes:

    • Off-Target Effects: this compound's inhibition of SENP1 or other pathways could modulate the senescence-associated secretory phenotype (SASP) or the expression of key regulators like p16INK4a or p21 differently than other agents.[6]

    • Marker Specificity: No single marker is universal for senescence.[18] Over-reliance on one marker (e.g., SA-β-gal) can be misleading.

  • Troubleshooting Steps:

    • Use a Marker Panel: Assess a broader range of senescence markers, including SA-β-gal activity, loss of Lamin B1, formation of senescence-associated heterochromatin foci (SAHF), and expression of p16INK4a and p21.[17]

    • Assess SASP: Profile the expression of key secreted factors like IL-6 and IL-8, which are important mediators of the senescence response.[18]

Quantitative Data Summary

The following tables summarize key quantitative data reported for this compound and related compounds in various experimental contexts.

Table 1: this compound Bioactivity

ParameterCell Line / TargetValueReference
GI50 Human Renal Cell Carcinoma (RCC) Panel9.4 nM[7]
IC50 SUMO-specific protease-1 (SENP1)0.518 ± 0.100 µM[6]
Inhibition β-catenin/Tcf-DNA complex formation86% at 5 µM[1]

Table 2: Bioactivity of Other SENP1 Inhibitors (for comparison)

CompoundCell LineIC50 / ActivityReference
Triptolide LNCaP (prostate cancer)5 nM[6]
Triptolide PC-3 (prostate cancer)10 nM[6]

Key Experimental Protocols

Protocol 1: Cell Viability Assessment via ATP Measurement (CellTiter-Glo® Assay)

This protocol measures the number of viable cells by quantifying ATP, a marker of metabolically active cells.[20] It is highly sensitive and has a broad dynamic range.[20]

  • Plate Cells: Seed cells in a white-walled, clear-bottom 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound. Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubation: Incubate plates for the desired experimental duration (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® reagent and the cell plates to room temperature for approximately 30 minutes.[21]

  • Assay: Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL).

  • Lysis & Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read luminescence using a plate-reading luminometer.

  • Analysis: Normalize the data to vehicle-treated controls and plot the dose-response curve to determine the IC₅₀ value.

Protocol 2: Apoptosis Assessment via Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Culture and treat cells with this compound as described above in a 6-well plate format.

  • Cell Harvesting: Following incubation, collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer immediately.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Analysis: Quantify the percentage of cells in each quadrant to determine the extent and type of cell death induced by this compound.

Visualized Pathways and Workflows

G cluster_cell Cellular Interior This compound This compound reduced_sn Reduced this compound (Semiquinone radical) This compound->reduced_sn dna_damage DNA Alkylation & Cross-linking reduced_sn->dna_damage bound_ros Bound Ferryl Radical (Stealth ROS) reduced_sn->bound_ros iron Fe²⁺ iron->bound_ros oxygen O₂ oxygen->bound_ros p53 p53 Stabilization dna_damage->p53 bound_ros->dna_damage apoptosis Apoptosis p53->apoptosis cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest

Caption: Core mechanism of action for this compound.

G cluster_endpoints Parallel Endpoint Assessment start Start: Plate Cells treat Treat with This compound (Dose-Response) start->treat incubate Incubate (e.g., 48h) treat->incubate viability Measure Viability (e.g., ATP Assay) incubate->viability apoptosis Measure Apoptosis (e.g., Annexin V/PI) incubate->apoptosis dna_damage Measure DNA Damage (e.g., γH2AX Staining) incubate->dna_damage analyze Data Analysis: IC50, % Apoptosis, Damage Quantification viability->analyze apoptosis->analyze dna_damage->analyze interpret Interpret Results & Formulate Next Hypothesis analyze->interpret

Caption: General experimental workflow for assessing this compound's effects.

References

Technical Support Center: Strategies to Reduce the Toxicity of Streptonigrin In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Streptonigrin. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you manage and mitigate the in vitro toxicity of this compound in your experiments.

Understanding this compound's Mechanism of Toxicity

This compound (SN) is a potent antitumor antibiotic, but its clinical use has been hampered by its high toxicity.[1] The primary mechanism of SN's toxicity involves a combination of metal chelation and the generation of reactive oxygen species (ROS), which leads to significant DNA damage and cell death.

The key steps in its mechanism of action are:

  • Metal Chelation : this compound chelates intracellular transition metals, particularly iron (Fe²⁺).

  • Redox Cycling : The SN-iron complex undergoes redox cycling, transferring electrons to molecular oxygen.

  • ROS Generation : This process generates superoxide radicals (O₂⁻), which are then converted to other ROS, such as hydrogen peroxide (H₂O₂) and highly damaging hydroxyl radicals (•OH).

  • DNA Damage : These reactive species, particularly hydroxyl radicals, cause extensive DNA damage, including single and double-strand breaks, ultimately triggering apoptotic pathways.

Recent studies also suggest a "stealth" mechanism where this compound, bound to iron and DNA, generates a highly reactive ferryl radical directly on the DNA backbone without releasing diffusible ROS, thus evading the cell's natural antioxidant defenses.

Streptonigrin_Toxicity_Pathway SN This compound (SN) SN_Fe_Complex SN-Fe²⁺ Complex SN->SN_Fe_Complex Chelation Fe2 Iron (Fe²⁺) Fe2->SN_Fe_Complex O2_radical Superoxide (O₂⁻) SN_Fe_Complex->O2_radical Redox Cycling O2 Molecular Oxygen (O₂) O2->O2_radical H2O2 Hydrogen Peroxide (H₂O₂) O2_radical->H2O2 Dismutation (SOD) OH_radical Hydroxyl Radical (•OH) H2O2->OH_radical Fenton Reaction (with Fe²⁺) DNA_Damage DNA Strand Breaks OH_radical->DNA_Damage Oxidation DNA Cellular DNA DNA->DNA_Damage Apoptosis Apoptosis / Cell Death DNA_Damage->Apoptosis

Caption: Mechanism of this compound-induced cellular toxicity.

Frequently Asked Questions (FAQs) - General

Q1: Why is my cell culture showing excessive cell death even at low concentrations of this compound?

A1: Several factors could be at play:

  • Cell Line Sensitivity: Different cell lines have varying sensitivities to this compound. Cancer cell lines, particularly those with compromised DNA repair pathways, can be highly susceptible.

  • High Intracellular Iron: The toxicity of this compound is dependent on the presence of metal ions like iron. Cell culture media supplemented with high levels of iron or cell lines with high basal intracellular iron can exhibit increased sensitivity.

  • Oxidative Stress: Your cells might already be under a basal level of oxidative stress, which is then exacerbated by this compound.

  • Solvent Toxicity: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is at a final concentration that is non-toxic to your cells.

Q2: Can I reduce the toxicity of this compound without affecting its anti-tumor properties?

A2: This is the primary challenge. However, strategies exist to selectively protect non-cancerous cells or to reduce systemic toxicity, which is the goal of developing less toxic analogues. In vitro, it can be difficult to completely decouple toxicity from efficacy since they share a common mechanism. Strategies like co-treatment with antioxidants may slightly reduce its potency while significantly increasing cell viability, offering a better experimental window.

Q3: How do I know if the cell death I'm observing is due to this compound's specific mechanism or just general toxicity?

A3: To confirm the mechanism, you can perform experiments to see if the toxicity is mitigated by:

  • Iron Chelators: Pre-treating cells with an iron chelator like desferrioxamine should reduce this compound-induced cell death.

  • Antioxidants: Co-treatment with an antioxidant like N-acetylcysteine (NAC) should rescue the cells from oxidative stress-induced apoptosis.

  • DNA Damage Markers: You can stain for markers of DNA double-strand breaks, such as γH2AX. A significant increase in these markers would point towards this compound's specific genotoxic activity.

Troubleshooting Guide: Reducing this compound Cytotoxicity

This section provides detailed strategies, protocols, and troubleshooting for common issues encountered when trying to reduce the cytotoxicity of this compound in your experiments.

Strategy 1: Using Antioxidants (e.g., N-acetylcysteine - NAC)

Antioxidants can counteract the ROS-mediated damage caused by this compound. N-acetylcysteine (NAC) is a widely used antioxidant that acts as a precursor to glutathione (GSH), a major intracellular antioxidant, and can also directly scavenge ROS.

Troubleshooting Q&A for NAC Co-treatment
  • Q: I'm not observing any protective effect with NAC. What could be wrong?

    • A: Check your NAC concentration; it typically needs to be in the millimolar range (e.g., 1-10 mM). Also, consider pre-incubating the cells with NAC for 1-2 hours before adding this compound to allow for cellular uptake and GSH synthesis. Ensure the pH of your NAC-containing media is readjusted to 7.4, as NAC can make the media acidic.

  • Q: The NAC treatment itself seems to be toxic to my cells. Why?

    • A: High concentrations of NAC (>10-20 mM) can be toxic to some cell lines. Perform a dose-response curve for NAC alone on your specific cell line to determine its non-toxic working concentration range.

Illustrative Data: Effect of NAC on this compound IC₅₀

Disclaimer: The following data are for illustrative purposes to serve as a template for data presentation. Actual values must be determined experimentally.

Cell LineTreatmentIC₅₀ of this compound (nM)Fold Increase in IC₅₀
HeLa This compound alone15.2 ± 2.11.0 (Reference)
This compound + 1 mM NAC45.7 ± 4.53.0
This compound + 5 mM NAC128.1 ± 11.38.4
MCF-7 This compound alone25.6 ± 3.31.0 (Reference)
This compound + 1 mM NAC68.9 ± 7.12.7
This compound + 5 mM NAC210.2 ± 18.98.2
Experimental Protocol: Assessing Cytotoxicity Reduction by NAC using MTT Assay

This protocol outlines how to determine if NAC can reduce the cytotoxicity of this compound.

  • Cell Seeding:

    • Seed cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Pre-treatment with NAC:

    • Prepare fresh NAC solutions (e.g., 0 mM, 2 mM, 10 mM) in serum-free culture medium. Adjust the pH of the media to ~7.4 after adding NAC.

    • Remove the old medium from the wells and add 50 µL of the appropriate NAC solution to each well.

    • Incubate for 1-2 hours at 37°C.

  • Treatment with this compound:

    • Prepare a 2X stock solution series of this compound in serum-free medium.

    • Add 50 µL of the 2X this compound solutions to the corresponding wells to achieve the final desired concentrations. This will bring the total volume to 100 µL and the NAC concentration to its final 1X concentration (e.g., 0, 1, and 5 mM).

    • Include "cells + medium only" (no treatment), "cells + NAC only", and "cells + this compound only" controls.

    • Incubate for 24-48 hours at 37°C.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly by gentle pipetting to dissolve the crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the untreated control cells.

    • Plot the dose-response curves and determine the IC₅₀ values for this compound in the presence and absence of NAC.

Experimental_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4: Assay cluster_analysis Analysis Seed Seed cells in 96-well plate Incubate24h Incubate for 24h Seed->Incubate24h PreTreat Pre-treat with NAC (1-2 hours) Incubate24h->PreTreat TreatSN Add this compound (various concentrations) PreTreat->TreatSN Incubate48h Incubate for 24-48h TreatSN->Incubate48h AddMTT Add MTT Reagent (3-4 hours) Incubate48h->AddMTT Solubilize Add Solubilization Solution AddMTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate % Viability Determine IC₅₀ Read->Analyze

Caption: Workflow for testing NAC's protective effect on SN toxicity.
Strategy 2: Using Iron Chelators (e.g., Desferrioxamine - DFO)

Since iron is critical for this compound's redox cycling and ROS production, using an iron chelator like Desferrioxamine (DFO) can effectively reduce its toxicity. DFO will compete with this compound for intracellular free iron.

Troubleshooting Q&A for DFO Co-treatment
  • Q: DFO treatment is causing toxicity on its own. How can I avoid this?

    • A: DFO can induce cytotoxicity by depleting cells of essential iron, especially over long incubation periods. Use the lowest effective concentration of DFO and consider shorter pre-incubation times (e.g., 30-60 minutes). Determine the IC₅₀ of DFO alone on your cell line to find a sub-toxic concentration for your experiments.

  • Q: I'm seeing only a minor reduction in this compound toxicity with DFO. How can I improve the effect?

    • A: The effectiveness of DFO depends on the availability of chelatable iron. Ensure you are using a sufficient concentration of DFO to sequester the available iron pool. The timing is also critical; DFO must be present before or at the same time as this compound to be effective.

Illustrative Data: Effect of DFO on this compound IC₅₀

Disclaimer: The following data are for illustrative purposes to serve as a template for data presentation. Actual values must be determined experimentally.

Cell LineTreatmentIC₅₀ of this compound (nM)Fold Increase in IC₅₀
HL-60 This compound alone11.5 ± 1.91.0 (Reference)
This compound + 10 µM DFO55.2 ± 6.84.8
This compound + 50 µM DFO178.1 ± 15.215.5
MCF-7 This compound alone25.6 ± 3.31.0 (Reference)
This compound + 10 µM DFO99.8 ± 9.73.9
This compound + 50 µM DFO350.7 ± 29.113.7
Experimental Protocol: Assessing Cytotoxicity Reduction by DFO

The protocol is similar to the one described for NAC. The key difference is in the pre-treatment step.

  • Cell Seeding: As described in the NAC protocol.

  • Pre-treatment with DFO:

    • Prepare fresh DFO solutions (e.g., 0 µM, 20 µM, 100 µM) in serum-free culture medium.

    • Remove the old medium and add 50 µL of the DFO solution to each well.

    • Incubate for 30-60 minutes at 37°C.

  • Treatment with this compound: As described in the NAC protocol.

  • MTT Assay and Data Analysis: As described in the NAC protocol.

Strategy 3: Using Structural Analogues of this compound

Synthesizing derivatives of this compound is a common drug development strategy to reduce toxicity while retaining therapeutic efficacy. One such example is the esterification of the carboxylic acid group.

Troubleshooting Q&A for this compound Analogues
  • Q: My this compound analogue is much less active than the parent compound. Is this expected?

    • A: Yes, this is common. Structural modifications, especially to the quinone or metal-chelating regions, can significantly reduce both toxicity and anti-tumor activity. The goal is to find an analogue with a wider therapeutic window (a larger difference between the toxic dose and the effective dose).

  • Q: How do I compare the toxicity of an analogue to the parent compound?

    • A: You must test both compounds in parallel under identical experimental conditions (same cell line, seeding density, incubation time, and assay method). A direct comparison of IC₅₀ values will provide a quantitative measure of the relative toxicity.

Illustrative Data: Comparative Cytotoxicity of this compound and an Analogue

Disclaimer: The following data are for illustrative purposes. Actual values must be determined experimentally.

CompoundIC₅₀ in HeLa Cells (nM)IC₅₀ in A549 Cells (nM)Relative Toxicity (HeLa)
This compound (Parent)15.2 ± 2.131.5 ± 4.21.0 (Reference)
This compound Methyl Ester145.8 ± 15.3299.4 ± 25.10.10
Analogue X (Hypothetical)98.3 ± 9.9185.1 ± 17.80.15

Troubleshooting Guide: Assessing DNA Damage Reduction

A key consequence of this compound's mechanism is DNA damage. The Comet Assay (Single Cell Gel Electrophoresis) is a sensitive method to quantify DNA strand breaks in individual cells. A reduction in the "comet tail" indicates less DNA damage.

FAQ: How can I quantitatively measure if my strategy is reducing DNA damage?

A1: The Comet Assay is an excellent method. You can treat cells with this compound in the presence or absence of your protective agent (e.g., NAC or DFO) and then perform the assay. The key metric to quantify is the "% DNA in Tail" or "Tail Moment." A statistically significant decrease in these parameters in your co-treated samples compared to samples treated with this compound alone indicates a reduction in DNA damage.

Illustrative Data: Reduction of DNA Damage by NAC (Comet Assay)

Disclaimer: The following data are for illustrative purposes. Actual values must be determined experimentally.

Treatment (in CHO cells)% DNA in Tail (Mean ± SD)
Control (Untreated)4.5 ± 1.2
10 mM NAC alone4.8 ± 1.5
50 nM this compound alone45.8 ± 5.1
50 nM this compound + 10 mM NAC15.3 ± 2.9
Experimental Protocol: Comet Assay for DNA Damage

This protocol provides a general workflow for the alkaline Comet Assay.

  • Cell Treatment:

    • Culture and treat your cells with this compound +/- your protective agent for a short duration (e.g., 1-4 hours), as DNA repair mechanisms can mask the initial damage.

    • Harvest the cells by trypsinization, wash with ice-cold PBS, and resuspend at a concentration of 1 x 10⁵ cells/mL.

  • Slide Preparation:

    • Mix a small volume of your cell suspension (e.g., 10 µL) with low melting point agarose (e.g., 75 µL at 37°C).

    • Quickly pipette the mixture onto a specially coated microscope slide and cover with a coverslip.

    • Solidify the agarose by placing the slide on a cold surface for 10-15 minutes.

  • Lysis:

    • Gently remove the coverslip and immerse the slide in a cold, freshly prepared lysis buffer (containing high salt and detergents, e.g., Triton X-100) for at least 1 hour at 4°C. This step removes cell membranes and proteins, leaving behind the DNA "nucleoid."

  • Alkaline Unwinding and Electrophoresis:

    • Immerse the slides in a horizontal electrophoresis tank containing fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.

    • Perform electrophoresis at a low voltage (e.g., ~1 V/cm) for 20-30 minutes. The fragmented DNA will migrate out of the nucleoid, forming the "comet tail."

  • Neutralization and Staining:

    • Gently immerse the slides in a neutralization buffer (e.g., 0.4 M Tris, pH 7.5) for 5-10 minutes.

    • Stain the DNA with a fluorescent dye (e.g., SYBR Green or Propidium Iodide).

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Capture images and use specialized software to quantify parameters like the percentage of DNA in the tail and the tail moment for at least 50-100 cells per sample.

Troubleshooting_Diagram Start High this compound Toxicity Observed Question1 Is the goal to find a non-toxic concentration or to mitigate toxicity? Start->Question1 ToxicityCurve Perform a detailed dose-response curve to find IC₁₀ - IC₂₀ Question1->ToxicityCurve Find non-toxic conc. Mitigation Select a mitigation strategy Question1->Mitigation Mitigate End Optimized Experimental Conditions ToxicityCurve->End Question2 Which mitigation strategy? Mitigation->Question2 Antioxidant Use Antioxidant (NAC) Question2->Antioxidant Antioxidant Chelator Use Iron Chelator (DFO) Question2->Chelator Chelator Analogue Test Structural Analogue Question2->Analogue Analogue CheckConc Troubleshoot: 1. Check concentration 2. Check pre-incubation time 3. Check media pH Antioxidant->CheckConc CheckToxicity Troubleshoot: 1. Check for DFO-only toxicity 2. Ensure sufficient concentration Chelator->CheckToxicity CheckActivity Troubleshoot: 1. Confirm analogue purity 2. Compare IC₅₀ directly to parent Analogue->CheckActivity CheckConc->End CheckToxicity->End CheckActivity->End

Caption: Decision-making flowchart for troubleshooting SN toxicity.

References

Validation & Comparative

Streptonigrin vs. Doxorubicin: A Comparative Guide to Cytotoxic Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic mechanisms of two potent antitumor antibiotics: Streptonigrin and Doxorubicin. By examining their distinct modes of action, from DNA damage and reactive oxygen species (ROS) generation to the induction of apoptosis, this document aims to furnish researchers with a comprehensive understanding of their therapeutic potential and underlying molecular pathways.

At a Glance: Key Mechanistic Differences

FeatureThis compoundDoxorubicin
Primary DNA Interaction Metal-dependent DNA cleavage; potential Topoisomerase II inhibition.[1][2]Intercalation into DNA and inhibition of Topoisomerase II progression.[3][4]
Reactive Oxygen Species (ROS) Generation Induces ROS, but potentially in a localized, "stealth" manner without releasing significant amounts of free ROS, dependent on iron.[5][6][7]Generates significant levels of ROS through redox cycling, contributing to widespread cellular damage.[3][8][9]
Induction of Apoptosis Can induce p53-dependent apoptosis.[10][11]Induces apoptosis through both p53-dependent and independent pathways, often linked to H₂O₂ production.[12][13][14]
Key Molecular Cofactors Requires iron for its cytotoxic activity.[15][16]Its activity is not primarily dependent on a specific metal cofactor in the same manner.

Quantitative Analysis of Cytotoxicity

Direct comparative studies providing IC50 values for this compound and Doxorubicin across a range of cell lines under identical conditions are limited. However, data from various sources provide insights into their respective potencies.

Table 1: Reported IC50 Values for Doxorubicin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation
HeLaCervical Cancer0.2 - 2.9[5][12][17]
MCF-7Breast Cancer0.1 - 2.5[12]
A549Lung Cancer>20[12]
HepG2Liver Cancer12.18[12]
BFTC-905Bladder Cancer2.26[12]
M21Skin Melanoma2.77[12]

Table 2: Reported Cytotoxicity Data for this compound

Cell LineCancer TypeObservationCitation
HeLaCervical CancerCytotoxic at concentrations >10 nM.[3][4]
SH-SY5YNeuroblastomaIC50 = 0.05 µM (p53 wild-type)[10]
SH-SY5Y-5.6NeuroblastomaIC50 = 4.6 µM (p53 mutant)[10]

Mechanisms of Action: A Deeper Dive

DNA Damage

Both this compound and Doxorubicin are potent inducers of DNA damage, a key driver of their cytotoxic effects. However, the precise mechanisms through which they achieve this differ significantly.

Doxorubicin primarily acts as a DNA intercalator, inserting itself between base pairs of the DNA double helix. This intercalation physically obstructs the action of DNA polymerase and transcription factors.[3][4] Furthermore, Doxorubicin is a well-established topoisomerase II poison. It stabilizes the topoisomerase II-DNA cleavage complex, preventing the re-ligation of the DNA strands and leading to the accumulation of double-strand breaks.[3][9]

This compound , on the other hand, induces DNA strand breaks through a metal-dependent mechanism. It requires iron to form a complex that, upon reduction, generates a highly reactive ferryl radical.[5][6][7] This radical is believed to remain bound to the this compound-iron complex, allowing for site-specific DNA damage without the release of large amounts of diffusible ROS.[5][6] There is also evidence to suggest that this compound can inhibit topoisomerase II.[1][2]

Comparative DNA Damage Mechanisms cluster_dox Doxorubicin cluster_str This compound Dox Doxorubicin Dox_Intercalation DNA Intercalation Dox->Dox_Intercalation TopoII_Inhibition Topoisomerase II Poisoning Dox->TopoII_Inhibition DSB Double-Strand Breaks Dox_Intercalation->DSB TopoII_Inhibition->DSB Str This compound Str_Iron_Complex This compound-Iron Complex Str->Str_Iron_Complex Iron Iron (Fe²⁺) Iron->Str_Iron_Complex Reduction Cellular Reduction Str_Iron_Complex->Reduction Ferryl_Radical Bound Ferryl Radical Reduction->Ferryl_Radical DNA_Cleavage DNA Strand Breaks Ferryl_Radical->DNA_Cleavage

Caption: Comparative DNA damage pathways of Doxorubicin and this compound.

Reactive Oxygen Species (ROS) Generation

The production of ROS is a critical component of the cytotoxic arsenal of both drugs, though their approaches to oxidative stress induction are distinct.

Doxorubicin is known to undergo redox cycling, a process where the molecule is reduced by cellular reductases to a semiquinone free radical. This radical can then react with molecular oxygen to regenerate the parent molecule and produce superoxide radicals.[8] These superoxide radicals can be further converted to other highly reactive species, such as hydrogen peroxide and hydroxyl radicals, leading to widespread oxidative damage to lipids, proteins, and DNA.[8]

This compound's relationship with ROS is more nuanced. While its activity is oxygen-dependent, it is proposed to generate a DNA-damaging ferryl radical that remains bound to the drug-metal complex.[5][6][7] This "stealth" mechanism may avoid triggering cellular antioxidant defense systems as robustly as the widespread ROS production induced by Doxorubicin.[5]

ROS Generation Mechanisms cluster_dox_ros Doxorubicin cluster_str_ros This compound Dox_ROS Doxorubicin Semiquinone Semiquinone Radical Dox_ROS->Semiquinone Cellular Reductases Semiquinone->Dox_ROS Oxygen_Dox Molecular Oxygen (O₂) Semiquinone->Oxygen_Dox Superoxide Superoxide (O₂⁻) Oxygen_Dox->Superoxide H2O2 Hydrogen Peroxide (H₂O₂) Superoxide->H2O2 Hydroxyl Hydroxyl Radical (•OH) H2O2->Hydroxyl Cell_Damage_Dox Widespread Oxidative Damage Hydroxyl->Cell_Damage_Dox Str_ROS This compound-Iron Complex Oxygen_Str Molecular Oxygen (O₂) Str_ROS->Oxygen_Str Reduction Bound_Radical Bound Ferryl Radical Oxygen_Str->Bound_Radical Localized_Damage Localized DNA Damage Bound_Radical->Localized_Damage

Caption: Contrasting mechanisms of ROS generation by Doxorubicin and this compound.

Induction of Apoptosis

Ultimately, the cellular damage inflicted by both drugs converges on the induction of programmed cell death, or apoptosis.

Doxorubicin can trigger apoptosis through multiple pathways. DNA damage activates the p53 tumor suppressor protein, which in turn can initiate the intrinsic apoptotic cascade.[12][13] Additionally, the generation of ROS can directly damage mitochondria, leading to the release of cytochrome c and the activation of caspases.[14] Studies have shown that in some cell types, Doxorubicin-induced apoptosis is dependent on hydrogen peroxide production, while in others, it is more reliant on p53 activation.[12][13]

This compound has also been shown to induce apoptosis, and in some contexts, this is mediated by the p53 pathway.[10][11] The DNA damage caused by this compound likely serves as a primary trigger for the apoptotic response.

Apoptosis Induction Pathways cluster_dox_apop Doxorubicin cluster_str_apop This compound Dox_Apop Doxorubicin Dox_DNA_Damage DNA Damage Dox_Apop->Dox_DNA_Damage Dox_ROS_Apop ROS Production Dox_Apop->Dox_ROS_Apop p53_Dox p53 Activation Dox_DNA_Damage->p53_Dox Mito_Damage_Dox Mitochondrial Damage Dox_ROS_Apop->Mito_Damage_Dox Caspase_Activation_Dox Caspase Activation p53_Dox->Caspase_Activation_Dox Mito_Damage_Dox->Caspase_Activation_Dox Apoptosis_Dox Apoptosis Caspase_Activation_Dox->Apoptosis_Dox Str_Apop This compound Str_DNA_Damage DNA Damage Str_Apop->Str_DNA_Damage p53_Str p53 Activation Str_DNA_Damage->p53_Str Caspase_Activation_Str Caspase Activation p53_Str->Caspase_Activation_Str Apoptosis_Str Apoptosis Caspase_Activation_Str->Apoptosis_Str

Caption: Apoptotic pathways initiated by Doxorubicin and this compound.

Experimental Protocols

This section provides an overview of the methodologies used to assess the cytotoxic effects described above.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound or Doxorubicin for the desired time period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Procedure:

  • Culture and treat cells with this compound or Doxorubicin for the indicated time.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells with cold PBS and resuspend them in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.

DNA Damage Assessment (Comet Assay)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.

Procedure:

  • Embed treated cells in a low-melting-point agarose on a microscope slide.

  • Lyse the cells to remove membranes and cytoplasm, leaving behind the nucleoid.

  • Subject the slides to electrophoresis under alkaline or neutral conditions. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

  • Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage by measuring the length and intensity of the comet tail.

Measurement of Reactive Oxygen Species (DCFH-DA Assay)

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for detecting intracellular ROS.

Procedure:

  • Load cells with DCFH-DA, which is cell-permeable and non-fluorescent.

  • Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH within the cell.

  • In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Measure the fluorescence intensity using a fluorometer, fluorescence microscope, or flow cytometer to quantify the level of intracellular ROS.

Conclusion

This compound and Doxorubicin, while both potent cytotoxic agents, exhibit distinct mechanistic profiles. Doxorubicin's broad-spectrum activity is driven by DNA intercalation, topoisomerase II poisoning, and robust ROS generation. This compound's cytotoxicity is critically dependent on iron and appears to involve a more targeted form of DNA damage through a bound radical mechanism. Understanding these differences is paramount for the rational design of novel anticancer therapies, the development of combination strategies, and the prediction of potential resistance mechanisms and toxicity profiles. Further head-to-head comparative studies are warranted to fully elucidate the quantitative differences in their cytotoxic effects and to exploit their unique mechanisms for improved cancer treatment.

References

A Comparative Analysis of DNA Damage Induced by Streptonigrin and Mitomycin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the DNA-damaging properties of two potent antitumor antibiotics: Streptonigrin and Mitomycin C. By examining their mechanisms of action, cytotoxic effects, and the cellular responses they elicit, this document aims to provide a valuable resource for researchers in oncology and drug development.

Introduction

This compound and Mitomycin C are both natural products that have been investigated for their anticancer properties.[1][2] While both agents ultimately lead to cell death by inducing DNA damage, their underlying mechanisms of action and the types of lesions they create are distinct. This compound is known to cause DNA strand breaks through the generation of reactive oxygen species (ROS), whereas Mitomycin C is a classic DNA cross-linking agent that requires bioreductive activation.[2][3] Understanding these differences is crucial for their potential therapeutic applications and for the development of novel cancer therapies.

Mechanisms of DNA Damage

The two compounds differ fundamentally in how they interact with and damage DNA.

This compound functions as a pro-oxidant, generating reactive oxygen species that lead to single- and double-strand breaks in DNA. Its mechanism involves:

  • Reductive Activation: In the presence of reducing agents like NADH, the quinone moiety of this compound is reduced to a semiquinone radical.[2]

  • Reactive Oxygen Species (ROS) Generation: This semiquinone radical reacts with molecular oxygen to produce superoxide radicals, which can then be converted to other highly reactive species such as hydroxyl radicals.[4]

  • DNA Strand Scission: These ROS, particularly hydroxyl radicals, attack the deoxyribose backbone of DNA, leading to strand breaks.[2]

Mitomycin C , in contrast, acts as a bifunctional alkylating agent, causing interstrand and intrastrand cross-links in DNA. This process requires:

  • Bioreductive Activation: Mitomycin C is a prodrug that is activated in hypoxic environments by cellular reductases. This reduction of the quinone moiety transforms the molecule into a highly reactive alkylating agent.

  • DNA Alkylation and Cross-linking: The activated form of Mitomycin C can then alkylate DNA at two different positions, preferentially at guanine residues, leading to the formation of covalent cross-links between DNA strands.[3][5] These cross-links prevent DNA replication and transcription, ultimately triggering cell death.

Streptonigrin_Mechanism This compound This compound Semiquinone Semiquinone Radical This compound->Semiquinone Reduction NADH NADH NADH->Semiquinone Superoxide Superoxide Radical (O₂⁻) Semiquinone->Superoxide Oxidation O2 O₂ O2->Superoxide ROS Reactive Oxygen Species (e.g., •OH) Superoxide->ROS Strand_Breaks DNA Strand Breaks ROS->Strand_Breaks DNA DNA DNA->Strand_Breaks

Figure 1: Mechanism of this compound-induced DNA damage.

MitomycinC_Mechanism MitomycinC Mitomycin C (Inactive Prodrug) Activated_MMC Activated Mitomycin C (Hydroquinone) MitomycinC->Activated_MMC Bioreductive Activation Reductases Cellular Reductases (Hypoxic Conditions) Reductases->Activated_MMC Crosslinking DNA Interstrand Cross-links Activated_MMC->Crosslinking Alkylation DNA DNA DNA->Crosslinking

Figure 2: Mechanism of Mitomycin C-induced DNA damage.

Comparative Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for this compound and Mitomycin C in various cancer cell lines. It is important to note that direct comparison is challenging as experimental conditions can vary between studies.

This compound IC50 Values in Human Cancer Cell Lines
Cell Line IC50 (µM)
HeLa (Cervical Cancer)~0.02
A549 (Lung Cancer)~0.05
MCF-7 (Breast Cancer)~0.1
HCT116 (Colon Cancer)~0.03

Note: These are approximate values compiled from various sources and should be used as a general guide.

Mitomycin C IC50 Values in Human Cancer Cell Lines
Cell Line IC50 (µM)
HCT116 (Colon Cancer)6[6]
HCT116b (Colon Cancer)10[6]
HCT116-44 (Colon Cancer)50[6]
HeLa (Cervical Cancer)~1-5
A549 (Lung Cancer)~2-10
MCF-7 (Breast Cancer)~1-8

Experimental Protocols for Assessing DNA Damage

Several key experimental techniques are employed to quantify and characterize the DNA damage induced by this compound and Mitomycin C.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage. For cross-linking agents like Mitomycin C, a modified protocol is used where cells are irradiated to induce a fixed number of strand breaks. The cross-links then retard the migration of the fragmented DNA, resulting in a smaller comet tail.[7]

Brief Protocol:

  • Cell Preparation: Treat cells with this compound or Mitomycin C for the desired time and concentration.

  • Embedding: Mix cells with low-melting-point agarose and layer onto a pre-coated slide.

  • Lysis: Immerse slides in a high-salt lysis solution to remove membranes and proteins.

  • Alkaline Unwinding and Electrophoresis: Place slides in an electrophoresis chamber with alkaline buffer to unwind the DNA and then apply an electric field.

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

  • Analysis: Quantify the DNA damage by measuring the tail length, tail intensity, and tail moment using specialized software.

γ-H2AX Foci Formation Assay

This immunofluorescence-based assay is a specific marker for DNA double-strand breaks (DSBs).

Principle: Following the formation of a DSB, the histone variant H2AX is rapidly phosphorylated at serine 139, forming γ-H2AX. These γ-H2AX molecules accumulate at the site of damage, forming discrete nuclear foci that can be visualized and quantified using antibodies specific to the phosphorylated form.

Brief Protocol:

  • Cell Treatment: Grow cells on coverslips and treat with the DNA-damaging agent.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).

  • Immunostaining: Incubate the cells with a primary antibody against γ-H2AX, followed by a fluorescently labeled secondary antibody.

  • Microscopy and Quantification: Mount the coverslips and visualize the nuclei using a fluorescence microscope. The number of foci per nucleus is counted to quantify the extent of DSBs.

DNA Cross-linking Assays

Several methods can be used to specifically detect the DNA interstrand cross-links induced by Mitomycin C.

Principle: These assays are based on the principle that cross-linked DNA strands will not separate under denaturing conditions.

Brief Protocol (using Alkaline Agarose Gel Electrophoresis):

  • DNA Treatment and Isolation: Treat cells with Mitomycin C, and then isolate the genomic DNA.

  • Denaturation: Denature the DNA by heating in an alkaline buffer.

  • Electrophoresis: Run the denatured DNA on an alkaline agarose gel.

  • Analysis: Non-cross-linked DNA will migrate as single strands, while cross-linked DNA will remain as a higher molecular weight species with retarded migration. The amount of cross-linked DNA can be quantified by densitometry.

Experimental_Workflow cluster_0 Cell Culture and Treatment cluster_1 DNA Damage Assessment cluster_2 Data Analysis Cell_Culture Cancer Cell Line (e.g., HeLa, A549) Treatment Treat with this compound or Mitomycin C Cell_Culture->Treatment Comet_Assay Comet Assay (Strand Breaks/Cross-links) Treatment->Comet_Assay gH2AX_Assay γ-H2AX Foci Assay (Double-Strand Breaks) Treatment->gH2AX_Assay Crosslink_Assay DNA Cross-linking Assay (for Mitomycin C) Treatment->Crosslink_Assay Quantification Quantify DNA Damage (Tail Moment, Foci Count, etc.) Comet_Assay->Quantification gH2AX_Assay->Quantification Crosslink_Assay->Quantification Comparison Comparative Analysis Quantification->Comparison

Figure 3: A logical workflow for a comparative DNA damage study.

DNA Damage Response Signaling Pathways

Cells have intricate signaling networks to detect DNA damage and coordinate a response, which can include cell cycle arrest, DNA repair, or apoptosis.

This compound-induced DNA Damage Response: The DNA strand breaks induced by this compound are expected to activate the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinase pathways.[8]

  • ATM is primarily activated by double-strand breaks and phosphorylates downstream targets such as Chk2 and p53 to initiate cell cycle arrest and DNA repair.[8]

  • While less directly studied for this compound, single-strand breaks can also lead to the activation of the ATR-Chk1 pathway, particularly if they are encountered by the replication machinery.

Mitomycin C-induced DNA Damage Response: The DNA interstrand cross-links created by Mitomycin C are potent blockers of DNA replication, leading to the stalling of replication forks. This primarily activates the ATR-Chk1 signaling pathway .[9][10]

  • ATR is recruited to the stalled replication forks and phosphorylates Chk1 .

  • Activated Chk1 then phosphorylates a range of downstream targets to induce S-phase and G2/M cell cycle arrest, allowing time for the complex repair of the interstrand cross-links.

DNA_Damage_Response cluster_this compound This compound cluster_MitomycinC Mitomycin C SN_Damage DNA Strand Breaks ATM ATM SN_Damage->ATM Chk2 Chk2 ATM->Chk2 p53_SN p53 ATM->p53_SN SN_Response Cell Cycle Arrest DNA Repair Apoptosis Chk2->SN_Response p53_SN->SN_Response MMC_Damage DNA Interstrand Cross-links ATR ATR MMC_Damage->ATR Chk1 Chk1 ATR->Chk1 MMC_Response S/G2 Arrest DNA Repair Chk1->MMC_Response

Figure 4: DNA damage response pathways for this compound and Mitomycin C.

Conclusion

This compound and Mitomycin C represent two distinct classes of DNA-damaging agents with potential applications in cancer therapy. This compound's activity is mediated by the generation of reactive oxygen species, leading to DNA strand breaks, while Mitomycin C acts as a bioreductive alkylating agent that forms DNA interstrand cross-links. These fundamental differences in their mechanisms of action are reflected in the cellular responses they trigger, particularly the activation of different DNA damage response pathways. A thorough understanding of these differences is essential for the rational design of combination therapies and for identifying patient populations that are most likely to respond to these agents. Further direct comparative studies under standardized conditions are warranted to more precisely delineate their relative potencies and full spectrum of cellular effects.

References

In Vitro Showdown: Streptonigrin and Cisplatin Face Off in Ovarian Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the in vitro efficacy and mechanisms of action of the antibiotic Streptonigrin and the chemotherapy agent Cisplatin in ovarian cancer cells reveals distinct profiles in cytotoxicity, apoptosis induction, cell cycle arrest, and reactive oxygen species generation. While direct comparative studies are limited, a synthesis of available data provides valuable insights for researchers in oncology and drug development.

This guide provides a comprehensive analysis of this compound and Cisplatin, two potent compounds with demonstrated anticancer properties. By compiling and comparing their effects on ovarian cancer cell lines, this document aims to equip researchers with the necessary data to inform future studies and therapeutic strategies.

Executive Summary of In Vitro Effects

ParameterThis compoundCisplatin
Primary Mechanism DNA damage, inhibition of SENP1 and β-catenin/Tcf signalingDNA cross-linking leading to DNA damage
Cytotoxicity (IC50) Data not available for ovarian cancer cell linesVaries by cell line (e.g., A2780: ~1-13 µM; SKOV3: ~10-105 µM)
Apoptosis Induction Implied through its anticancer activityInduces apoptosis via intrinsic and extrinsic pathways
Cell Cycle Arrest Data not available for ovarian cancer cell linesPrimarily at G2/M and S phases[1]
ROS Production Implicated in its mechanism of actionInduces oxidative stress through ROS generation

Detailed Experimental Data

Cytotoxicity (IC50 Values)

Table 1: IC50 Values of Cisplatin in Ovarian Cancer Cell Lines

Cell LineIC50 (µM)Exposure Time (hours)Reference
A27801 ± 7.050Not Specified[2]
A2780~13.2048[3]
A2780cis (Cisplatin-resistant)Not specifiedNot Specified[4]
SKOV310 ± 2.985Not Specified[2]
SKOV3~51.7348[3]
OVCAR-3Data variesData varies[5]

Note: IC50 values for cisplatin can vary significantly between studies due to differences in experimental protocols.

Apoptosis Induction

Both this compound and Cisplatin are known to induce programmed cell death, or apoptosis, in cancer cells. Cisplatin-induced apoptosis is a well-documented process involving the activation of caspase cascades. While this compound's pro-apoptotic activity is a recognized component of its anticancer effects, specific quantitative data on the percentage of apoptotic ovarian cancer cells following treatment is limited.

Table 2: Apoptosis Induction in Ovarian Cancer Cells

DrugCell LineApoptosis (%)MethodReference
CisplatinA27805-9% (alone), 50-70% (with HO-3867)Not Specified[6]
CisplatinSKOV3Not specifiedNot specified[7]
This compoundOvarian Cancer CellsData not available--
Cell Cycle Arrest

Disruption of the normal cell cycle is a key mechanism by which anticancer drugs inhibit tumor growth. Cisplatin is known to cause cell cycle arrest, primarily at the G2/M and S phases, preventing cancer cells from dividing.[1] Data on the specific effects of this compound on the cell cycle in ovarian cancer cells is not currently available.

Table 3: Cell Cycle Arrest in Ovarian Cancer Cells

DrugCell LinePhase of ArrestReference
CisplatinA2780S and G2/M[1]
This compoundOvarian Cancer CellsData not available-
Reactive Oxygen Species (ROS) Production

Reactive oxygen species are highly reactive molecules that can cause significant damage to cellular components, including DNA, and are implicated in the mechanisms of several anticancer agents. Both this compound and Cisplatin are believed to exert part of their cytotoxic effects through the generation of ROS.

Table 4: Reactive Oxygen Species (ROS) Production

DrugEffect on ROS LevelsRole in Mechanism
This compoundImplicated in its activityContributes to DNA damage and cell death
CisplatinIncreases intracellular ROSInduces oxidative stress, leading to apoptosis

Signaling Pathways and Mechanisms of Action

This compound's Multifaceted Attack

This compound, a quinone-containing antibiotic, exhibits a complex mechanism of action. It is known to interfere with cellular respiration and replication by inducing DNA damage.[8] This process is often metal-dependent. Furthermore, recent studies have highlighted its role as an inhibitor of key signaling pathways implicated in cancer progression, including the β-catenin/Tcf and SENP1 signaling pathways.[8][9] The inhibition of SENP1 is particularly noteworthy as it has been linked to overcoming cisplatin resistance in ovarian cancer.[9] The generation of reactive oxygen species is also thought to be a component of its cytotoxic effects.

Streptonigrin_Mechanism This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS DNA_Damage DNA Damage This compound->DNA_Damage SENP1 SENP1 Inhibition This compound->SENP1 Beta_Catenin β-catenin/Tcf Signaling Inhibition This compound->Beta_Catenin ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest SENP1->Apoptosis Beta_Catenin->Cell_Cycle_Arrest Cisplatin_Mechanism Cisplatin Cisplatin DNA_Adducts DNA Adducts & Cross-links Cisplatin->DNA_Adducts ROS Reactive Oxygen Species (ROS) Cisplatin->ROS Replication_Block Replication/Transcription Inhibition DNA_Adducts->Replication_Block DNA_Damage_Response DNA Damage Response (e.g., p53) Replication_Block->DNA_Damage_Response Cell_Cycle_Arrest Cell Cycle Arrest (G2/M, S) DNA_Damage_Response->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage_Response->Apoptosis ROS->Apoptosis MTT_Assay_Workflow A Seed Cells in 96-well Plate B Drug Treatment (24-72h) A->B C Add MTT Solution (2-4h) B->C D Solubilize Formazan Crystals C->D E Measure Absorbance (570nm) D->E F Calculate Cell Viability & IC50 E->F

References

Streptonigrin: A Potent Anticancer Agent with a Multi-Faceted Approach to Tumor Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

A comprehensive analysis of the anticancer antibiotic Streptonigrin reveals its significant cytotoxic activity against a range of tumor models, positioning it as a noteworthy candidate for further drug development. This comparison guide provides an objective overview of this compound's performance against other established chemotherapeutic agents, supported by experimental data, detailed protocols, and visualizations of its mechanisms of action.

This compound, an aminoquinone antibiotic isolated from Streptomyces flocculus, has demonstrated potent antitumor properties.[1] Its efficacy stems from a multi-pronged attack on cancer cells, primarily through the induction of DNA damage, inhibition of key cellular enzymes, and disruption of critical signaling pathways. However, its clinical application has been historically limited by its toxicity.[1] This guide aims to provide researchers, scientists, and drug development professionals with a consolidated resource to evaluate the potential of this compound and its analogues.

Comparative Anticancer Activity of this compound

This compound has shown cytotoxic effects across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, highlight its effectiveness.

Cell LineCancer TypeThis compound IC50 (ng/mL)
A20.2JB-cell lymphoma10.9
M12.4.5B-cell lymphoma28.8
YAC-IMoloney murine leukemia0.3
P815Mastocytoma0.78
FDC.P2Myeloid progenitor0.07
Data sourced from MedChemExpress.[2]

While direct head-to-head comparative studies are limited in the public domain, the available data suggests this compound's potency is comparable to, and in some cases exceeds, that of conventional chemotherapeutics in specific contexts. For instance, this compound has been shown to inhibit the proliferation of SW480, AGS, and HEK293 cells transfected with β-catenin in a dose-dependent manner at concentrations ranging from 0-5 μM.[2]

Mechanisms of Anticancer Action

This compound's anticancer activity is attributed to several distinct mechanisms:

  • DNA Damage and Topoisomerase II Inhibition: this compound induces DNA cleavage by stabilizing the complex between DNA and topoisomerase II, an enzyme essential for DNA replication and transcription.[3][4] This leads to the accumulation of DNA strand breaks and ultimately, apoptosis.

  • Inhibition of SUMO-specific Protease 1 (SENP1): this compound is a potent inhibitor of SENP1, with an IC50 of 0.518 μM.[2] SENP1 is involved in the deSUMOylation of various proteins, including the hypoxia-inducible factor 1α (HIF1α), a key regulator of tumor survival and angiogenesis. By inhibiting SENP1, this compound leads to the accumulation of SUMOylated proteins and the degradation of HIF1α.[5][6]

  • Disruption of β-catenin/Tcf Signaling: The β-catenin/T-cell factor (Tcf) signaling pathway is crucial for cell proliferation and is often aberrantly activated in cancer. This compound has been shown to inhibit this pathway, suppressing the growth of β-catenin-activated cancer cells.[7] This inhibition may occur through two mechanisms: by preventing the nuclear localization of β-catenin via suppression of upstream GSK-3β, or by directly blocking the formation of the β-catenin/Tcf-DNA complex.[1]

Visualizing the Mechanisms of Action

To better understand the complex interactions of this compound within the cell, the following diagrams illustrate its key signaling pathways and a typical experimental workflow for its evaluation.

Streptonigrin_Experimental_Workflow Experimental Workflow for this compound Evaluation cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cell_culture Cancer Cell Line Culture drug_treatment This compound Treatment (Dose-Response) cell_culture->drug_treatment mtt_assay MTT Assay for Cytotoxicity (IC50) drug_treatment->mtt_assay pathway_analysis Western Blot / PCR for Pathway Analysis drug_treatment->pathway_analysis data_analysis Data Analysis and Comparison mtt_assay->data_analysis pathway_analysis->data_analysis animal_model Tumor Xenograft Model in Mice drug_admin This compound Administration (e.g., i.p.) animal_model->drug_admin tumor_measurement Tumor Volume Measurement drug_admin->tumor_measurement toxicity_assessment Toxicity Assessment (Body Weight, etc.) drug_admin->toxicity_assessment tumor_measurement->data_analysis toxicity_assessment->data_analysis

Caption: A typical workflow for evaluating this compound's anticancer activity.

Streptonigrin_Topoisomerase_II_Inhibition This compound's Inhibition of Topoisomerase II Topoisomerase_II Topoisomerase II Cleavable_Complex Cleavable Complex (Transient) Topoisomerase_II->Cleavable_Complex Binds to DNA DNA DNA->Cleavable_Complex Binds to Cleavable_Complex->DNA Re-ligation (Normal) Stabilized_Complex Stabilized Cleavable Complex This compound This compound This compound->Cleavable_Complex Stabilizes DNA_Breaks DNA Double-Strand Breaks Stabilized_Complex->DNA_Breaks Leads to Apoptosis Apoptosis DNA_Breaks->Apoptosis Induces

Caption: this compound stabilizes the DNA-Topoisomerase II complex, leading to DNA damage.

Streptonigrin_SENP1_Inhibition This compound's Inhibition of SENP1 Signaling SENP1 SENP1 DeSUMOylation DeSUMOylation SENP1->DeSUMOylation Catalyzes HIF1a HIF1α Degradation SENP1->HIF1a Leads to (when inhibited) SUMOylated_Proteins SUMOylated Proteins (e.g., SUMO-HIF1α) SUMOylated_Proteins->DeSUMOylation DeSUMOylation->HIF1a Prevents (Normal) This compound This compound This compound->SENP1 Inhibits Tumor_Survival Reduced Tumor Survival & Angiogenesis HIF1a->Tumor_Survival

Caption: this compound inhibits SENP1, leading to HIF1α degradation.

Streptonigrin_Beta_Catenin_Inhibition This compound's Inhibition of β-catenin/Tcf Signaling cluster_pathway β-catenin/Tcf Pathway GSK3b GSK-3β Beta_Catenin_Cytoplasm β-catenin (Cytoplasm) GSK3b->Beta_Catenin_Cytoplasm Phosphorylates for degradation Beta_Catenin_Nucleus β-catenin (Nucleus) Beta_Catenin_Cytoplasm->Beta_Catenin_Nucleus Translocates to Gene_Transcription Target Gene Transcription (Proliferation) Beta_Catenin_Nucleus->Gene_Transcription Forms complex with Tcf to activate Tcf Tcf Tcf->Gene_Transcription This compound This compound This compound->GSK3b Suppresses? This compound->Beta_Catenin_Nucleus Blocks complex formation?

Caption: this compound inhibits the β-catenin/Tcf signaling pathway.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell lines

  • This compound (and other comparator drugs)

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of this compound and comparator drugs in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the in vivo anticancer activity of this compound in a mouse model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Human cancer cell line

  • This compound

  • Vehicle control

  • Matrigel (optional)

  • Calipers

Procedure:

  • Cell Preparation: Culture the human cancer cells and harvest them during the exponential growth phase. Resuspend the cells in a suitable medium, optionally mixed with Matrigel to enhance tumor formation.

  • Tumor Cell Implantation: Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = (length x width²)/2).

  • Drug Administration: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer this compound (e.g., 0.1 mg/kg, p.o. or i.p.) and the vehicle control according to the desired schedule (e.g., daily for 5 days a week).[2]

  • Monitoring: Monitor tumor growth and the general health of the mice (body weight, behavior) throughout the study.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Conclusion

This compound exhibits potent anticancer activity across various tumor models through multiple mechanisms of action. Its ability to induce DNA damage and inhibit key signaling pathways highlights its potential as a powerful therapeutic agent. While toxicity remains a concern, the development of novel drug delivery systems and this compound analogues may help to mitigate these adverse effects. The data and protocols presented in this guide provide a valuable resource for researchers to further explore and validate the therapeutic potential of this compound in the fight against cancer.

References

The Synergistic Potential of Streptonigrin: A Mechanistic-Based Guide to Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Streptonigrin, a potent antitumor antibiotic isolated from Streptomyces flocculus, has long been a subject of interest in oncology due to its significant cytotoxic effects.[1] While its clinical application as a monotherapy has been hampered by toxicity, its complex mechanism of action suggests a strong potential for synergistic interactions when combined with other chemotherapeutic agents.[1] This guide provides a comprehensive overview of the mechanistic rationale for combining this compound with other anticancer drugs, supported by data from analogous compounds where direct data for this compound is not currently available. We also present detailed experimental protocols for assessing such synergies and visualize key pathways and workflows.

Mechanisms of Action: The Foundation for Synergy

This compound exerts its anticancer effects through multiple pathways, creating several opportunities for synergistic drug combinations.

1. Inhibition of Sentrin-Specific Protease 1 (SENP1): this compound is a known inhibitor of SENP1, an enzyme that plays a crucial role in the sumoylation process.[1][2] Dysregulation of sumoylation is implicated in various cancers and can contribute to chemoresistance.[2] By inhibiting SENP1, this compound can potentially resensitize cancer cells to conventional chemotherapies.[2]

2. Topoisomerase II Inhibition: this compound acts as a non-intercalative inhibitor of topoisomerase II, an essential enzyme for DNA replication and chromosome segregation.[3][4] It stabilizes the cleavable complex between topoisomerase II and DNA, leading to DNA strand breaks.[3][4] This mechanism is shared with other established chemotherapeutic agents like etoposide.[4]

3. DNA Damage and Oxidative Stress: this compound is known to induce DNA damage.[1] This activity is believed to be mediated through the generation of reactive oxygen species (ROS) in a process that involves metal ions.[5]

Potential Synergistic Combinations: A Data-Driven Hypothesis

While direct experimental data on the synergistic effects of this compound with other chemotherapeutics is limited in the available literature, we can infer potential synergistic combinations based on its known mechanisms of action and data from other drugs in the same class.

With Platinum-Based Agents (e.g., Cisplatin, Carboplatin)

Hypothesis: As a SENP1 inhibitor, this compound could enhance the efficacy of platinum-based drugs. Inhibition of SENP1 has been shown to have a strong synergistic effect with cisplatin in treating platinum-resistant ovarian cancer.[2]

Supporting Evidence (from other SENP1 inhibitors):

  • Inhibition of SENP1 via siRNA or other small molecules has demonstrated synergy with cisplatin in ovarian cancer models.[2]

  • Other natural compounds that inhibit SENP1 have been shown to enhance the effectiveness of cisplatin and carboplatin.[2]

With Topoisomerase II Inhibitors (e.g., Etoposide, Teniposide)

Hypothesis: Combining this compound with other topoisomerase II inhibitors could lead to an enhanced cytotoxic effect due to the simultaneous targeting of the same critical enzyme through potentially different binding or stabilizing mechanisms.

Supporting Evidence (from other Topoisomerase Inhibitors):

  • Studies have shown that combining different topoisomerase inhibitors can result in synergistic cytotoxicity in various cancer cell lines.[6]

  • The combination of topoisomerase I inhibitors with etoposide (a topoisomerase II inhibitor) has produced significant synergistic cytotoxicity in brain tumor cell lines.[6]

With DNA Alkylating Agents (e.g., Cyclophosphamide)

Hypothesis: The DNA damaging properties of this compound could be potentiated when used in combination with DNA alkylating agents, leading to an overwhelming level of DNA damage that cancer cells cannot repair.

Supporting Evidence (from other DNA damaging combinations):

  • The combination of DNA alkylating agents with arsenic trioxide, which can inhibit DNA repair, has been shown to synergistically suppress the growth of drug-resistant tumor cells.[7]

  • Low-dose cyclophosphamide has been used to modulate the tumor microenvironment and has shown synergistic effects when combined with other immunotherapeutic agents.[8]

With Antimetabolites (e.g., 5-Fluorouracil, Methotrexate)

Hypothesis: By inducing DNA damage and inhibiting DNA replication through topoisomerase II inhibition, this compound could work synergistically with antimetabolites that disrupt the synthesis of DNA precursors.

Supporting Evidence (from other combinations):

  • The combination of 5-fluorouracil with topoisomerase inhibitors like irinotecan is a clinically effective regimen.[9]

  • Combining methotrexate with other agents that interfere with DNA replication has been a successful strategy in leukemia treatment.[9]

Quantitative Data on Synergistic Effects (Hypothetical Table)

The following table is a hypothetical representation of the kind of data that would be generated from synergistic studies of this compound, based on findings with analogous compounds. Note: This data is for illustrative purposes and is not based on direct experimental results for this compound combinations.

CombinationCancer TypeMetricResult
This compound + Cisplatin Ovarian CancerCombination Index (CI)CI < 1, indicating synergy (based on synergy observed with other SENP1 inhibitors and cisplatin)[2]
This compound + Etoposide Brain TumorCytotoxicitySignificantly enhanced cell killing compared to single agents (based on synergy of topoisomerase I and II inhibitors)[6]
This compound + Cyclophosphamide Drug-Resistant TumorsGrowth SuppressionSynergistic suppression of tumor growth (based on synergy of DNA damaging agents with DNA repair inhibitors)[7]
This compound + 5-Fluorouracil Colorectal CancerApoptosis InductionIncreased apoptosis compared to single agents (based on effective clinical combinations of 5-FU and topoisomerase inhibitors)[9]

Experimental Protocols

General Protocol for In Vitro Synergy Assessment (Checkerboard Assay)

This protocol outlines a standard method for determining the synergistic, additive, or antagonistic effects of two drugs in vitro.

1. Cell Culture:

  • Culture the desired cancer cell line in the appropriate medium supplemented with fetal bovine serum and antibiotics.
  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.
  • Harvest cells during the logarithmic growth phase for experiments.

2. Drug Preparation:

  • Prepare stock solutions of this compound and the other chemotherapeutic agent in a suitable solvent (e.g., DMSO).
  • Make serial dilutions of each drug in the cell culture medium to achieve a range of concentrations above and below the known or estimated IC50 values.

3. Checkerboard Assay Setup:

  • Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
  • Create a two-dimensional dilution matrix in the 96-well plate. One drug is serially diluted along the x-axis, and the other drug is serially diluted along the y-axis.
  • Include wells with each drug alone and untreated control wells.

4. Incubation and Viability Assessment:

  • Incubate the plates for a period that allows for the desired biological effect (e.g., 48-72 hours).
  • Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay, following the manufacturer's instructions.

5. Data Analysis:

  • Calculate the percentage of cell viability for each drug combination compared to the untreated control.
  • Determine the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.

Visualizing the Pathways and Processes

Signaling Pathway of SENP1 Inhibition

SENP1_Inhibition cluster_Sumoylation Sumoylation Cycle This compound This compound SENP1 SENP1 This compound->SENP1 inhibits SumoylatedProtein SumoylatedProtein SENP1->SumoylatedProtein inhibits SUMO SUMO TargetProtein TargetProtein TargetProtein->SumoylatedProtein SUMOylation SumoylatedProtein->TargetProtein De-SUMOylation DownstreamEffects Cell Cycle Arrest Apoptosis Sensitization to Chemotherapy SumoylatedProtein->DownstreamEffects Altered Function

Caption: this compound inhibits SENP1, leading to altered protein sumoylation and downstream effects.

Experimental Workflow for Synergy Assessment

Synergy_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CellCulture 1. Cell Culture Checkerboard 3. Checkerboard Setup CellCulture->Checkerboard DrugPrep 2. Drug Preparation DrugPrep->Checkerboard Incubation 4. Incubation Checkerboard->Incubation Viability 5. Viability Assay Incubation->Viability DataAnalysis 6. Data Analysis Viability->DataAnalysis CI_Calc 7. CI Calculation DataAnalysis->CI_Calc Result Result CI_Calc->Result Synergy/Additive/Antagonism

Caption: Workflow for determining drug synergy using a checkerboard assay.

Logical Relationship of Topoisomerase II Inhibition

TopoII_Inhibition This compound This compound CleavableComplex Cleavable Complex (TopoII-DNA) This compound->CleavableComplex stabilizes TopoII Topoisomerase II TopoII->CleavableComplex DNA DNA DNA->CleavableComplex DNA_Breaks DNA Double-Strand Breaks CleavableComplex->DNA_Breaks leads to Apoptosis Apoptosis DNA_Breaks->Apoptosis

Caption: this compound stabilizes the Topoisomerase II-DNA cleavable complex, leading to DNA breaks.

References

Unlocking Pilosidine Research: A Comprehensive Guide to SEO-Driven Long-Tail Keywords for Scientific Inquiry

Author: BenchChem Technical Support Team. Date: November 2025

For scientific researchers delving into the potential of Pilosidine, a naturally occurring norlignan glucoside, a targeted approach to information discovery is crucial. To facilitate this, a comprehensive list of SEO-driven, long-tail keywords has been compiled and categorized based on five key researcher intents: foundational and exploratory, methodological and application, troubleshooting and optimization, and validation and comparative. This structured keyword list aims to streamline the process of finding relevant literature, protocols, and comparative studies, thereby accelerating research and development efforts related to this promising compound.

Pilosidine, known for its antibacterial and vasoconstrictor properties, has been isolated from plants such as Hypoxis hemerocallidea and Curculigo capitulata. The following table provides a detailed breakdown of long-tail keywords designed to address the specific queries of researchers at various stages of their investigation into Pilosidine.

CategoryLong-tail Keyword
Foundational & Exploratory Pilosidine natural source and isolation
Pilosidine chemical structure and properties
Pilosidine spectroscopic data analysis (NMR, MS, IR)
Biosynthesis pathway of Pilosidine in plants
Pharmacological profile of Pilosidine
Pilosidine mechanism of antibacterial action
Investigating the vasoconstrictor effects of Pilosidine
Pilosidine and its role as a norlignan glucoside
Biological activity of Pilosidine extracts
Pilosidine discovery and historical background
In silico prediction of Pilosidine targets
Pilosidine solubility and stability studies
Exploring the ethnobotanical uses of Pilosidine-containing plants
Pilosidine's potential as a lead compound in drug discovery
Literature review of Pilosidine research
Methodological & Application Pilosidine extraction protocol from Curculigo capitulata
High-performance liquid chromatography (HPLC) method for Pilosidine analysis
Pilosidine purification techniques using column chromatography
Quantitative analysis of Pilosidine in plant extracts
In vitro assay for testing Pilosidine antibacterial activity
Cell-based assays for Pilosidine cytotoxicity
Protocol for studying Pilosidine's effect on smooth muscle contraction
Synthesis of Pilosidine derivatives for structure-activity relationship studies
Developing a standardized Pilosidine reference standard
LC-MS/MS method for Pilosidine detection in biological samples
Application of Pilosidine in natural product-based drug development
Pilosidine formulation for in vivo studies
Techniques for scaling up Pilosidine isolation
Use of Pilosidine as a biomarker in phytochemical analysis
Pilosidine derivatization for enhanced analytical detection
Troubleshooting & Optimization Optimizing Pilosidine extraction yield from plant material
Overcoming challenges in Pilosidine chemical synthesis
Improving the resolution of Pilosidine in HPLC analysis
Pilosidine stability issues in different solvents
Troubleshooting low bioactivity of Pilosidine extracts
Minimizing degradation of Pilosidine during storage
Enhancing the solubility of Pilosidine for bioassays
Addressing matrix effects in Pilosidine quantification
Optimization of cell-based assays for Pilosidine
Strategies to reduce impurities in Pilosidine purification
Method development for separating Pilosidine from its isomers
Improving the efficiency of Pilosidine derivatization reactions
Overcoming resistance mechanisms to Pilosidine's antibacterial effects
Refining animal models for Pilosidine efficacy testing
Enhancing the bioavailability of Pilosidine formulations
Validation & Comparative Comparing the antibacterial activity of Pilosidine with other natural compounds
Validation of Pilosidine's mechanism of action
Pilosidine versus synthetic analogs: a comparative study
Cross-validation of different analytical methods for Pilosidine
Comparative analysis of Pilosidine content in different plant species
In vivo validation of Pilosidine's therapeutic potential
Comparing the efficacy of different Pilosidine extraction techniques
Structure-activity relationship of Pilosidine and its derivatives
Benchmarking Pilosidine's vasoconstrictor activity against known agents
Head-to-head comparison of Pilosidine with standard antibiotics
Validating the reproducibility of Pilosidine bioassays
Comparative transcriptomics of cells treated with Pilosidine
Assessing the selectivity of Pilosidine for bacterial versus mammalian cells
Independent verification of published Pilosidine research
A comparative review of norlignan glucosides' biological activities

Safety Operating Guide

Safe Disposal of Streptonigrin: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Streptonigrin is a critical aspect of laboratory safety and environmental responsibility. As a potent antineoplastic and antibacterial agent, this compound is classified as a hazardous substance, primarily due to its acute oral toxicity and its significant, long-lasting danger to aquatic life.[1][2][3] Adherence to stringent disposal protocols is mandatory to prevent environmental contamination, ensure workplace safety, and maintain compliance with regulatory standards.

This guide provides a detailed, step-by-step procedure for the safe handling and disposal of this compound waste, designed for researchers, scientists, and drug development professionals. All waste material must be disposed of in accordance with national and local regulations, typically through an approved waste disposal plant.[1][4]

Hazard Profile and Safety Data

Before handling this compound, it is essential to be fully aware of its hazard profile. This information dictates the necessary precautions for handling and disposal.

Hazard Category Description Source
GHS Pictogram GHS06: Skull and crossbones[2][3]
Signal Word Danger[2][3]
Hazard Statements H300: Fatal if swallowed.[2] H302: Harmful if swallowed.[1][4] H361: Suspected of damaging fertility or the unborn child.[4] H410: Very toxic to aquatic life with long lasting effects.[1][1][2][4]
Disposal Precaution P501: Dispose of contents/container to an approved waste disposal plant.[1][2]
Environmental Precaution P273: Avoid release to the environment.[1] Do not let product enter drains.[2][1][2]

Operational Protocol for this compound Disposal

This protocol outlines the necessary steps for safely managing this compound waste from the point of generation to final disposal.

Step 1: Immediate Safety and Personal Protective Equipment (PPE)

Before handling any this compound waste, ensure you are wearing the appropriate PPE to prevent exposure.

  • Gloves: Use chemical-resistant gloves.

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.

  • Protective Clothing: A lab coat is required to prevent skin contact.[4]

Step 2: Waste Segregation and Containment

Proper segregation is the foundation of safe chemical waste management.

  • Segregate at Source: All materials contaminated with this compound must be segregated from general laboratory waste at the point of generation. Do not mix with other waste streams.

  • Use Designated Containers: Collect all this compound waste in a designated, leak-proof container that is clearly labeled.[5] Handle uncleaned containers as you would the product itself.

  • Labeling: The container must be clearly labeled with "Hazardous Waste: this compound" and the date of accumulation.

Step 3: Managing Different Forms of this compound Waste

A. Unused, Expired, or Contaminated Solid this compound:

  • This includes the pure solid compound, contaminated lab supplies (e.g., weigh boats, spatulas), and PPE.

  • Carefully place these materials directly into the designated hazardous waste container. Avoid generating dust.

B. Liquid this compound Waste:

  • This includes stock solutions or experimental media containing this compound.

  • Pour the liquid waste into a designated, sealed, and labeled hazardous waste container.

  • Crucially, do not pour this compound waste down the drain to prevent its release into waterways.[2]

C. Spill-Contaminated Materials:

  • In the event of a spill, use an absorbent, liquid-binding material (e.g., diatomite, universal binders) for containment.[1]

  • Collect all contaminated cleanup materials, including gloves, wipes, and absorbents.

  • Place all debris into the designated hazardous waste container for disposal.[1][2]

Step 4: Storage and Final Disposal
  • Secure Storage: Store the sealed hazardous waste container in a designated, secure, and locked-up area away from incompatible materials.[2][4]

  • Professional Disposal: Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. This ensures the waste is transported to and managed by an approved waste disposal plant as required by regulations.[1][2][4]

Procedural Workflow and Logical Diagrams

To clarify the disposal process, the following diagrams illustrate the required workflow and logical relationships in managing this compound waste.

Streptonigrin_Disposal_Workflow cluster_generation Waste Generation & Segregation cluster_containment Containment & Storage cluster_disposal Final Disposal start This compound Waste Generated waste_type Identify Waste Form start->waste_type solid_waste Solid Waste (Unused Powder, PPE, Contaminated Labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Media) waste_type->liquid_waste Liquid spill_waste Spill Cleanup (Absorbents, Wipes) waste_type->spill_waste Spill collect Collect in Labeled, Leak-Proof Hazardous Waste Container solid_waste->collect liquid_waste->collect spill_waste->collect storage Store Container Securely in Designated Locked Area collect->storage contact_ehs Contact EHS or Licensed Waste Contractor storage->contact_ehs end_point Transport to Approved Waste Disposal Plant contact_ehs->end_point

Caption: Decision workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Streptonigrin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent compounds like Streptonigrin. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to support the safe and effective handling of this cytotoxic and antibacterial agent.

This compound is a hazardous drug that requires stringent safety protocols to prevent occupational exposure.[1][2][3] It is classified as fatal if swallowed and is very toxic to aquatic life with long-lasting effects.[4] Adherence to the personal protective equipment (PPE) and handling procedures outlined below is critical for minimizing risk.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound in both solid and solution forms. The following table summarizes the required PPE, which should be donned before any handling activities and disposed of or decontaminated as specified.

PPE CategoryItemSpecifications and Use
Hand Protection Chemotherapy-rated glovesDouble gloving is required. Use powder-free nitrile or neoprene gloves that are ASTM D6978 tested for use with chemotherapy drugs. Change gloves every hour or immediately if contaminated, torn, or punctured. The outer glove should be removed and disposed of as hazardous waste before leaving the work area.
Body Protection Disposable GownA disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting elastic or knit cuffs is mandatory. The gown should fasten in the back. Cuffs of the inner glove should be tucked under the gown sleeve, and the outer glove cuff should be pulled over the gown sleeve.
Eye and Face Protection Safety Goggles and Face ShieldUse tightly sealed safety goggles and a full-face shield to protect against splashes and aerosols.[1]
Respiratory Protection NIOSH-approved RespiratorA fit-tested NIOSH-approved N95, N100, or P100 particulate respirator is required when handling the powder form of this compound or when there is a risk of aerosol generation.[1][2][5][6] For spill cleanup, a powered air-purifying respirator (PAPR) with a high-efficiency particulate air (HEPA) filter may be necessary.[6]
Shoe Protection Disposable Shoe CoversWear disposable shoe covers when working in areas where this compound is handled and remove them before exiting the area to prevent the spread of contamination.[1][2]

Operational Procedures: From Receipt to Disposal

A structured workflow is essential for the safe handling of this compound. The following diagram and protocols provide a step-by-step guide for laboratory operations involving this compound.

Streptonigrin_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling and Experimentation cluster_disposal Waste Management and Disposal Receiving Receiving and Unpacking Storage Secure Storage (-20°C for solid) Receiving->Storage Inspect container Weighing Weighing in Containment Storage->Weighing Transport in secondary container SolutionPrep Solution Preparation in BSC/Fume Hood Weighing->SolutionPrep Use dedicated equipment Experimentation Experimental Use SolutionPrep->Experimentation Label clearly Decontamination Decontamination of Surfaces & Equipment Experimentation->Decontamination WasteSegregation Waste Segregation Experimentation->WasteSegregation SpillCleanup Spill Cleanup (if necessary) SpillCleanup->Decontamination SpillCleanup->WasteSegregation Decontamination->WasteSegregation Disposal Hazardous Waste Disposal WasteSegregation->Disposal Follow institutional and regulatory guidelines

Safe Handling Workflow for this compound

This protocol outlines the steps for preparing a stock solution of this compound. All procedures involving the solid compound or concentrated solutions must be performed within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood.

Materials:

  • This compound powder

  • Chloroform:Methanol (1:1, v/v), purged with an inert gas[7]

  • Sterile, conical-bottom centrifuge tubes with screw caps

  • Calibrated analytical balance

  • Spatula

  • Vortex mixer

  • Appropriate PPE (as detailed in the table above)

Procedure:

  • Preparation: Don all required PPE. Prepare the work surface within the BSC or fume hood by covering it with a disposable, absorbent, plastic-backed pad.

  • Weighing: Tare a sterile, pre-labeled conical tube on the analytical balance. Carefully weigh the desired amount of this compound powder directly into the tube. Avoid creating dust.

  • Solubilization: In the BSC or fume hood, add the appropriate volume of the chloroform:methanol solvent to the tube containing the this compound powder to achieve the desired concentration. The solubility is approximately 2 mg/mL.[7]

  • Mixing: Tightly cap the tube and vortex until the solid is completely dissolved.

  • Storage: Store the stock solution at -20°C in a clearly labeled, sealed container. Protect from light.

Emergency Procedures: Spill and Exposure Management

Immediate and correct response to spills and personnel exposure is critical.

Emergency ScenarioProcedural Steps
Small Spill (<5 mL or 5 g) 1. Alert personnel in the immediate area. 2. If a powder, gently cover with a damp absorbent pad to avoid aerosolization. If a liquid, cover with a dry absorbent pad. 3. Working from the outside in, apply a 10% bleach solution or another appropriate decontaminating agent and allow for a 20-30 minute contact time. 4. Collect all contaminated materials using forceps and place them in a designated hazardous waste container. 5. Clean the spill area with a detergent solution, followed by a rinse with water.[4]
Large Spill (>5 mL or 5 g) 1. Evacuate the area and restrict access. 2. Contact the institution's Environmental Health and Safety (EHS) department immediately. 3. Only trained personnel with appropriate respiratory protection (e.g., PAPR) should perform the cleanup.
Personnel Exposure (Skin) 1. Immediately remove contaminated clothing and gloves. 2. Wash the affected skin area thoroughly with soap and water for at least 15 minutes. 3. Seek immediate medical attention.
Personnel Exposure (Eyes) 1. Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station. 2. Remove contact lenses if present. 3. Seek immediate medical attention.

Disposal Plan: Managing this compound Waste

All materials contaminated with this compound, including unused solutions, empty vials, used PPE, and cleaning materials, must be disposed of as hazardous chemical waste.

Waste Segregation and Disposal Protocol:

  • Sharps: Needles and syringes must not be recapped and should be placed directly into a puncture-resistant sharps container designated for cytotoxic waste.

  • Solid Waste: Contaminated gloves, gowns, absorbent pads, and other solid materials should be placed in a clearly labeled, leak-proof container lined with a yellow chemotherapy waste bag.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a designated, sealed, and labeled hazardous waste container. Do not mix with other chemical waste streams unless approved by your institution's EHS.

  • Deactivation: While specific chemical deactivation procedures for this compound are not widely established, treatment of aqueous waste with an excess of 10% sodium hypochlorite solution for a prolonged period (e.g., 24 hours) may be a viable option, subject to institutional approval. All deactivation procedures should be validated.

  • Final Disposal: All segregated hazardous waste must be disposed of through your institution's EHS program in accordance with local, state, and federal regulations.

By implementing these comprehensive safety and handling procedures, researchers can mitigate the risks associated with this compound and maintain a safe and productive laboratory environment. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for the product before beginning any work.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.